molecular formula C27H28BrN5O5S B1681854 t-0201 CAS No. 169679-53-2

t-0201

Cat. No.: B1681854
CAS No.: 169679-53-2
M. Wt: 614.5 g/mol
InChI Key: YAWNVAQKVARTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-0201 is a chemical compound supplied for laboratory research purposes. Researchers can utilize this product for in vitro studies. The specific molecular formula, weight, and structural information should be confirmed via the Certificate of Analysis. All biological mechanisms and functional applications are areas of active investigation. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Handling and Storage: Please refer to the provided Safety Data Sheet (SDS) for detailed handling, storage, and safety information. Note: The specifics of this product description require technical details from the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169679-53-2

Molecular Formula

C27H28BrN5O5S

Molecular Weight

614.5 g/mol

IUPAC Name

N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H28BrN5O5S/c1-18-4-6-19(7-5-18)23-24(33-39(35,36)22-10-8-20(9-11-22)27(2,3)16-34)31-17-32-25(23)37-12-13-38-26-29-14-21(28)15-30-26/h4-11,14-15,17,34H,12-13,16H2,1-3H3,(H,31,32,33)

InChI Key

YAWNVAQKVARTGQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T-0201, T0201, T 0201, TA 0201, TA0201, TA-0201

Origin of Product

United States

Foundational & Exploratory

T-0201: Mechanism of Action and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of T-0201 (also referred to in literature as TA-0201 ), a highly potent and selective Endothelin-A (


) receptor antagonist.

Technical Guide for Drug Development Professionals

Executive Summary

This compound (Chemical Name: N-(6-(2-(5-bromopyrimidine-2-yloxy)ethoxy)-5-(4-methylphenyl)pyrimidin-4-yl)-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide) is a non-peptide, orally active endothelin receptor antagonist (ERA) developed by Tanabe Seiyaku Co., Ltd.[1]

Distinguished by its extreme selectivity for the


 receptor subtype over the 

subtype (

-fold), this compound serves as a critical tool compound for dissecting the pathological roles of Endothelin-1 (ET-1) in cardiovascular remodeling, congestive heart failure (CHF), and pulmonary hypertension. Unlike non-selective antagonists (e.g., bosentan), this compound preserves the beneficial clearance and vasodilatory functions mediated by endothelial

receptors while potently blocking the vasoconstrictive and mitogenic effects of

activation.

Molecular Pharmacology

Receptor Binding Kinetics

This compound functions as a competitive antagonist. Its binding affinity is exceptionally high, often exceeding that of the endogenous ligand ET-1 itself in specific tissue preparations.

  • Target: Endothelin A Receptor (

    
    ), a G-protein coupled receptor (GPCR).
    
  • Binding Mode: Orthosteric competition with ET-1.

  • Affinity (

    
    ): 
    
    • 
       Receptor: 10.7  (approx.[2][3] 
      
      
      
      )
    • 
       Receptor: 7.8  (approx.[2][3] 
      
      
      
      )
  • Selectivity Ratio:

    
    -fold preference for 
    
    
    
    .
Comparative Potency Data

The following table summarizes the binding constants of this compound compared to other reference ERAs and the endogenous ligand.

CompoundTarget ReceptorAffinity (

)
Selectivity (

vs

)
Mechanism
This compound

10.7 ± 0.5 ~1000-fold Selective Antagonist
Endothelin-1 (ET-1)

/

9.1 ± 0.1Non-selectiveAgonist
BQ-123

6.6 ± 0.1SelectivePeptide Antagonist
BQ-788

5.0 ± 0.3Selective (

)
Peptide Antagonist
Sarafotoxin S6c

6.1 ± 0.1Selective (

)
Agonist

Data Source: Pharmacological characterization of TA-0201 (Eur J Pharmacol, 2003).[4]

Mechanism of Action: Signaling Pathway Blockade

The therapeutic efficacy of this compound stems from its interruption of the


 signaling cascade initiated by ET-1.
The Endothelin Axis

Under pathological conditions (e.g., hypoxia, heart failure), ET-1 levels surge. ET-1 binds to


 receptors on vascular smooth muscle cells (VSMCs) and cardiomyocytes.
  • Activation: Ligand binding induces a conformational change in the

    
     receptor.
    
  • Coupling: The receptor activates the heterotrimeric

    
     protein.
    
  • Transduction:

    
     stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the Sarcoplasmic Reticulum (SR), causing massive
    
    
    efflux.
  • Effect: Increased intracellular

    
     drives actin-myosin cross-bridging (vasoconstriction) and activates calcineurin/NFAT pathways (hypertrophy/proliferation).
    
This compound Intervention

This compound occupies the ligand-binding pocket of the


 receptor with nanomolar to picomolar affinity, preventing ET-1 binding. This blockade silences the downstream calcium mobilization and prevents the hypertrophic gene expression associated with chronic heart failure.

G ET1 Endothelin-1 (ET-1) ETA ET-A Receptor (GPCR) ET1->ETA Activates T0201 This compound (Antagonist) T0201->ETA BLOCKS (High Affinity) Gq Gq/11 Protein ETA->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Opens Channels Effect Vasoconstriction & Cell Proliferation DAG->Effect PKC Activation Ca->Effect Contractile Machinery

Figure 1: Signal transduction pathway of the


 receptor and the site of this compound blockade.

Experimental Protocols

To validate the mechanism and potency of this compound, two primary assay types are standard: Radioligand Binding (affinity) and Isometric Tension Recording (functional efficacy).

Protocol A: Radioligand Binding Assay ( Selectivity)

Objective: Determine the


 of this compound for 

vs

receptors.[2]

Materials:

  • Source: CHO cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Ligand:

    
    -Endothelin-1 (Specific activity ~2000 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.1% BSA, protease inhibitors.
    

Workflow:

  • Membrane Prep: Homogenize CHO cells and centrifuge (40,000

    
     g) to isolate plasma membranes. Resuspend in buffer.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L membrane suspension (5-10 
      
      
      
      g protein).
    • Add 50

      
      L 
      
      
      
      -ET-1 (Final conc. ~20 pM).
    • Add 50

      
      L this compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M unlabelled ET-1.
      
  • Equilibrium: Incubate at 25°C for 60-90 minutes .

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold saline.
    
  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Organ Bath Assay (Vasoconstriction)

Objective: Measure the functional antagonism (


) of this compound against ET-1 induced contraction.

Materials:

  • Tissue: Isolated pulmonary artery strips (rat) or prostate strips (human/canine).

  • Physiological Solution: Krebs-Henseleit buffer, aerated with 95%

    
    /5% 
    
    
    
    .

Workflow:

  • Mounting: Suspend tissue strips (2 x 10 mm) in 10 mL organ baths at 37°C. Connect to isometric force transducers.

  • Equilibration: Apply resting tension (e.g., 1.0 g) and equilibrate for 60 mins, washing every 15 mins.

  • Priming: Challenge tissue with high

    
     (60 mM) to verify viability. Wash out.[5]
    
  • Antagonist Pre-treatment: Add this compound at fixed concentrations (e.g., 1 nM, 10 nM, 100 nM) to the bath. Incubate for 30 minutes .

  • Agonist Curve: Construct a cumulative concentration-response curve (CRC) for ET-1 (

    
     M to 
    
    
    
    M).
  • Analysis:

    • Measure maximum contraction (

      
      ) and 
      
      
      
      for ET-1 in the presence/absence of this compound.
    • A rightward shift in the CRC without depression of

      
       indicates competitive antagonism.
      
    • Construct a Schild plot to calculate the

      
       value.
      

Workflow cluster_0 Tissue Preparation cluster_1 Experimental Phase T1 Isolate Artery Strips T2 Mount in Organ Bath T1->T2 T3 Equilibrate (60 min) T2->T3 E1 Add this compound (Incubate 30m) T3->E1 E2 Cumulative ET-1 Dosing E1->E2 E3 Record Tension (g) E2->E3

Figure 2: Functional assay workflow for assessing this compound potency in isolated tissue.

Clinical and Translational Relevance

Preclinical Efficacy

In animal models of Congestive Heart Failure (CHF) and Pulmonary Hypertension (PH), this compound has demonstrated significant therapeutic potential:

  • Hemodynamics: this compound (oral administration) significantly inhibits ET-1 induced pressor responses.

  • Chronic Heart Failure: In canine pacing-induced CHF models, chronic treatment with this compound prevented the deterioration of cardiorenal function, decreased cardiac filling pressures, and increased cardiac output.

  • Differentiation: Unlike non-selective agents, this compound does not increase plasma ET-1 levels significantly, as it leaves the

    
     clearance receptor functional.
    
Pharmacokinetics
  • Bioavailability: Orally active.[6]

  • Metabolism: Sulfonamide structure suggests potential metabolism via CYP pathways (requires specific ADME verification per species).

  • Half-life: Supports once-daily dosing in preclinical models.

References

  • Takahashi, M., et al. (2003).[4] Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors.[3][7][4] European Journal of Pharmacology.[4]

  • Ohnishi, M., et al. (1998). Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[1][4][6][8] Journal of Pharmacology and Experimental Therapeutics.[4][8]

  • Wada, A., et al. (2004). Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure.[1] Journal of the American College of Cardiology.[9]

  • Yamauchi-Kohno, R., et al. (1999).[7] Role of Endothelin in Deterioration of Heart Failure Due to Cardiomyopathy in Hamsters. Circulation.[4]

Sources

Technical Monograph: T-0201 Selective ETA Receptor Antagonist Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

T-0201 (also designated as TA-0201 ) is a highly potent, non-peptide, orally active endothelin receptor antagonist developed by Tanabe Seiyaku Co., Ltd. It is characterized by extreme selectivity for the Endothelin Type A (ETA) receptor over the Type B (ETB) receptor.[1][2]

Unlike mixed antagonists (e.g., bosentan) or peptide-based selective antagonists (e.g., BQ-123), this compound combines the bioavailability of small molecules with a selectivity profile (pKi 10.7 for ETA) that rivals or exceeds first-generation compounds. This guide details the molecular pharmacology, physicochemical properties, and validated experimental protocols for utilizing this compound in cardiovascular and urological research.

Molecular Pharmacology & Chemical Identity

Chemical Structure & Classification

This compound belongs to the sulfonamide-pyrimidine class of antagonists. Its structural distinctiveness lies in the bromopyrimidine ether moiety, which contributes to its high affinity for the hydrophobic pocket of the ETA receptor.

  • IUPAC Name: N-(6-(2-(5-bromopyrimidine-2-yloxy)ethoxy)-5-(4-methylphenyl)pyrimidin-4-yl)-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide sodium salt.[1][3][4]

  • Molecular Class: Non-peptide, competitive antagonist.

  • Solubility: Soluble in DMSO; sodium salt form confers improved aqueous solubility for physiological buffers.

Binding Affinity and Selectivity Profile

The defining feature of this compound is its sub-nanomolar affinity for the ETA receptor. In competitive binding assays using [¹²⁵I]-Endothelin-1, this compound exhibits a selectivity ratio of approximately 1000-fold for ETA over ETB.

Table 1: Comparative Binding Constants (Human Recombinant Receptors)

Receptor SubtypeLigandAffinity (pKi)Dissociation Constant (Ki)Functional Outcome
ETA (Endothelin A) This compound 10.7 ± 0.1 ~0.02 nM (20 pM) Potent Blockade
ETB (Endothelin B)This compound7.8 ± 0.2~15.8 nMWeak/Negligible
ETABQ-123 (Ref)7.3 - 9.01 - 50 nMStandard Blockade

Data Source: Derived from pharmacological characterization studies (Tanabe Seiyaku).

Scientific Insight: The pKi of 10.7 indicates that this compound acts as a "pseudo-irreversible" antagonist in functional timescales due to its slow dissociation rate, despite being thermodynamically competitive. This property is critical for sustained in vivo efficacy, allowing for once-daily dosing potential in animal models.

Mechanism of Action (MOA)

This compound functions by sterically preventing the binding of the endogenous ligand Endothelin-1 (ET-1) to the G-protein-coupled ETA receptor.

Pathway Blockade
  • Normal Physiology: ET-1 binds ETA, activating the Gαq/11 protein. This triggers Phospholipase C (PLC) to hydrolyze PIP₂ into IP₃ and DAG. IP₃ elicits Ca²⁺ release from the sarcoplasmic reticulum, driving vasoconstriction and cellular proliferation.

  • This compound Intervention: this compound occupies the transmembrane binding pocket of ETA. By blocking Gαq activation, it prevents the calcium spike and subsequent myosin light chain kinase (MLCK) phosphorylation.

  • Selectivity Benefit: By sparing the ETB receptor, this compound preserves the beneficial ETB-mediated clearance of ET-1 and the release of vasodilators (NO, prostacyclin) from endothelial cells.

Visualization of Signaling Blockade

ETA_Signaling_Blockade Figure 1: Mechanism of this compound Antagonism on the Endothelin A Receptor Pathway cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR) ET1->ETA Activates T0201 This compound (Antagonist) T0201->ETA BLOCKS (Ki = 0.02 nM) Gq Gq Protein ETA->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Sarcoplasmic Release) IP3->Ca Triggers Release MLCK MLCK Activation Ca->MLCK Response Vasoconstriction & Proliferation MLCK->Response

Validated Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the Ki of this compound for ETA receptors in human prostate or CHO cell membranes.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.05% BSA (Protease inhibitors: Bacitracin 100 µg/mL).

  • Ligand: [¹²⁵I]-Endothelin-1 (Specific Activity ~2000 Ci/mmol).

  • Receptor Source: CHO-K1 cells stably expressing human ETA.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 5–10 µg protein/well.

  • Incubation Setup:

    • Total Binding: Membrane + [¹²⁵I]-ET-1 (20 pM).

    • Non-Specific Binding (NSB): Membrane + [¹²⁵I]-ET-1 + Unlabeled ET-1 (1 µM).

    • Experimental: Membrane + [¹²⁵I]-ET-1 + This compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 120 minutes . (Note: this compound has slow dissociation; sufficient time is required for equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Analysis: Count radioactivity (CPM). Calculate % Specific Binding. Fit to a one-site competition model (Hill slope should be approx -1.0).

Validation Check: The IC50 for this compound should be < 1.0 nM. If IC50 > 10 nM, verify membrane integrity or this compound solubility.

Protocol B: Functional Organ Bath Assay (Vasoconstriction)

Objective: Verify functional antagonism in tissue (e.g., Rat Aorta or Human Prostate strips).

Workflow:

  • Tissue Prep: Isolate thoracic aorta from Sprague-Dawley rats. Remove endothelium (mechanically) to eliminate endogenous NO/ETB interference. Cut into 3mm helical strips.

  • Equilibration: Suspend in Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Apply 1.0 g resting tension. Equilibrate for 60 min.

  • Priming: Challenge with KCl (60 mM) to verify contractility. Wash out.

  • Antagonist Pre-treatment: Add This compound (e.g., 10 nM) to the bath and incubate for 30 minutes .

  • Agonist Curve: Construct a cumulative concentration-response curve (CRC) for ET-1 (

    
     to 
    
    
    
    M).
  • Calculation: Determine the Dose Ratio (DR) = EC50(with this compound) / EC50(control). Calculate pA2 via Schild Plot if multiple doses are used.

Expected Result: this compound should cause a parallel rightward shift of the ET-1 curve without suppressing the maximum response (surmountable antagonism) at lower concentrations.

In Vivo Pharmacodynamics & Applications[2]

Pharmacokinetics (PK)

This compound is designed for oral delivery.[4]

  • Absorption: Rapidly absorbed; detectable in plasma/tissue within 24 hours.

  • Distribution: High tissue affinity. In rats, tissue concentrations (heart, lung, kidney) exceed plasma concentrations and persist up to 72 hours.

  • Metabolism: Primary metabolite is a carboxylic acid form (via oxidation of the terminal alcohol).

Disease Models
  • Congestive Heart Failure (CHF): In canine pacing-induced CHF models, chronic oral administration (0.3 mg/kg/day) prevented deterioration of cardiorenal function.[5] It reduced cardiac filling pressures (LVEDP) without causing reflex tachycardia.

  • Pulmonary Hypertension (PH): In hypoxia-induced PH rats, this compound inhibits right ventricular hypertrophy and pulmonary artery remodeling.[3]

Safety Note: Unlike some sulfonamides, this compound has shown a favorable safety profile in preclinical dog models, specifically regarding liver enzyme elevation, though standard monitoring is required in translational studies.

References

  • Pharmacological characterization of TA-0201. Source: Journal of Pharmacology and Experimental Therapeutics / PubMed Context: Primary characterization of binding affinity (pKi 10.7) and selectivity.[1][2][6] Link:[Link]

  • Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure. Source: PubMed / British Journal of Pharmacology Context: In vivo efficacy in heart failure models and hemodynamic data.[5] Link:[Link]

  • Determination of TA-0201 in rat plasma and tissues by LC-MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis Context: Pharmacokinetic profiling, tissue distribution, and metabolic analysis. Link:[Link]

  • Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. Source: PubMed Context: Functional antagonism in pulmonary hypertension models.[2] Link:[Link]

Sources

Pharmacological Profile of T-0201: A Highly Selective Endothelin A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Perspective: Senior Application Scientist

Executive Summary

In cardiovascular and urological pharmacology, the endothelin (ET) system represents a critical regulatory axis governing vascular tone and cellular proliferation. Endothelin-1 (ET-1) exerts its effects via two G-protein-coupled receptors: ETA and ETB. While ETA primarily drives potent and sustained vasoconstriction, ETB on endothelial cells acts as a clearance receptor and stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin.

As a Senior Application Scientist, I frequently encounter the limitations of non-selective endothelin receptor antagonists. Non-selective blockade inadvertently removes the protective ETB-mediated vasodilation, often leading to suboptimal in vivo efficacy. T-0201 (also known as TA-0201) emerges as a highly potent, long-acting, orally active, non-peptide ETA receptor antagonist 1[1]. By exhibiting an extreme selectivity for the ETA receptor, this compound provides a cleaner pharmacological intervention, making it an invaluable tool compound for understanding the physiological and pathological roles of the ETA receptor in human prostate and cardiovascular tissues 2[2].

Physicochemical Identity

This compound is characterized by a complex sulfonamide structure, which is critical for its high-affinity binding to the ETA receptor pocket. The key sulfonamide groups establish multiple hydrogen bond interactions, anchoring the molecule firmly within the receptor's transmembrane domains.

Table 1: Physicochemical Properties of this compound

PropertyValue
Compound Name This compound (TA-0201)
IUPAC Name N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Molecular Formula C27H28BrN5O5S
Molecular Weight 614.51 g/mol
Primary Target Endothelin A (ETA) Receptor
CAS Registry Number 169679-53-2

Data sourced from 3[3].

Mechanistic Framework: The Endothelin Axis

The causality behind choosing a highly selective antagonist like this compound lies in the paradoxical nature of the endothelin system. When ET-1 binds to ETA receptors on smooth muscle cells, it activates the Gq/11-PLC-IP3 pathway, leading to a massive influx of intracellular calcium and subsequent vasoconstriction. Conversely, ET-1 binding to ETB receptors on the endothelium triggers NO synthesis. This compound selectively truncates the pathological Gq/11 signaling cascade while preserving the homeostatic NO-driven vasodilation.

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates T0201 This compound (Antagonist) T0201->ETA Selective Blockade (pKi=10.7) Gq Gq/11 Protein ETA->Gq NO Nitric Oxide (NO) / Prostacyclin Release ETB->NO PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction Vasodilation Vasodilation NO->Vasodilation

ET-1 Signaling Pathway and ETA Receptor Blockade by this compound.

Receptor Kinetics and Pharmacodynamics

In binding experiments utilizing [125I]endothelin-1 against human recombinant receptors, this compound demonstrates an exceptionally high affinity for ETA receptors (pKi = 10.7) compared to ETB receptors (pKi = 7.8) 2[2]. This translates to an approximately 1000-fold selectivity, surpassing traditional peptide antagonists like BQ123.

Table 2: Binding Affinity (pKi) of this compound vs. Reference Compounds

CompoundETA Receptor (pKi)ETB Receptor (pKi)Selectivity Ratio (ETA/ETB)
This compound 10.7 ± 0.57.8 ± 0.2~1000x
Endothelin-1 9.1 ± 0.18.1 ± 0.1~10x
BQ123 6.6 ± 0.1< 5.0ETA Selective
BQ788 < 5.05.0 ± 0.3ETB Selective

Data adapted from recombinant human endothelin receptor binding assays 2[2].

Validated Experimental Methodologies

To ensure reproducibility across laboratories, the following protocols have been designed as self-validating systems . Every step includes an internal control to verify the integrity of the data before downstream analysis.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the competitive displacement of radiolabeled ET-1 by this compound.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Washing (Ice-cold) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Scatchard Analysis Count->Analyze

Step-by-Step Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., human prostate or CHO cells expressing recombinant ETA) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors (leupeptin, pepstatin, PMSF). Causality: The ice-cold environment and protease inhibitors are critical to prevent proteolytic degradation of the membrane-bound receptors.

  • Radioligand Incubation: Incubate 10-20 μg of membrane protein with 99 pM[125I]endothelin-1 and varying concentrations of this compound (10^-12 to 10^-5 M) for 120 minutes at 25°C. Causality: 120 minutes ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Scatchard analysis.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.1% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the highly lipophilic radioligand.

  • Washing: Wash filters three times with 5 mL of ice-cold buffer. Causality: Ice-cold buffer instantly arrests the dissociation kinetics (k_off) of the radioligand-receptor complex.

  • Scintillation Counting & Self-Validation: Quantify radioactivity using a gamma counter. Self-Validation Check: Parallel incubations must be run with 1 μM unlabeled ET-1 to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay must be discarded due to inadequate washing or lipid partitioning.

In Vivo Hemodynamic Assessment (Microsphere Technique)

This compound has been utilized to demonstrate that ETA blockade reverses the decreased NO system in the kidney during exercise 4[4].

Step-by-Step Methodology:

  • Surgical Catheterization: Under anesthesia, implant catheters into the ascending aorta (via the right carotid artery) and the descending aorta (via the femoral artery). Allow 48 hours for recovery.

  • This compound Administration: Administer this compound (0.5 mg/kg, IV) 30 minutes prior to the stress protocol. Causality: This dose has been empirically proven to provide complete, high-affinity blockade of systemic ETA receptors without inducing off-target toxicity.

  • Stable Isotope Microsphere Infusion: Inject stable isotope-labeled microspheres into the ascending aorta while simultaneously withdrawing blood from the femoral artery at a constant rate (reference sample). Causality: Using stable isotopes instead of radioactive microspheres eliminates radiation hazards while providing high-resolution regional blood flow mapping via mass spectrometry.

  • Exercise Protocol: Subject the animal model to treadmill running (e.g., 30 m/min for 30 min). Causality: Exercise acts as a physiological stressor to unmask ETA-mediated vasoconstriction that remains dormant under resting conditions.

  • Tissue Digestion & Self-Validation: Euthanize the animal, harvest the kidneys, digest the tissue, and quantify the trapped microspheres. Self-Validation Check: Calculate cardiac output using the reference blood withdrawal sample. If the calculated cardiac output deviates by >10% from historical species baselines, the microsphere injection was incomplete, and the data point must be excluded.

Therapeutic Applications & In Vivo Efficacy

The profound selectivity of this compound translates into significant in vivo efficacy across multiple pathophysiological models:

  • Heart Failure: Prolonged treatment with this compound ameliorates cardiac dysfunction and extends the lifespan of cardiomyopathic hamsters with hereditary heart failure. Notably, selective ETA antagonism reduces cardiac ET content, a phenomenon that is lost if ETB receptors are concomitantly blocked 5[5].

  • Pulmonary Hypertension: this compound potently inhibits ET-1-induced pulmonary artery contraction, improving hemodynamics in models of pulmonary hypertension 1[1].

  • Prostatic Hypertrophy: By blocking the contractile functions of ET-1 in the human prostate, this compound serves as a vital tool for investigating treatments for benign prostatic hyperplasia (BPH) 2[2].

Conclusion

This compound represents a masterclass in pharmacological design, achieving an ETA/ETB selectivity ratio of approximately 1000:1. For researchers and drug development professionals, utilizing this compound in validated, highly controlled experimental workflows allows for the precise deconvolution of the endothelin axis. By preserving the protective, NO-releasing functions of the ETB receptor while neutralizing the pathological vasoconstriction of the ETA receptor, this compound remains a gold-standard reference antagonist in cardiovascular and urological research.

References

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors Source: PubMed URL
  • This compound | TargetMol Source: TargetMol URL
  • N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)
  • Endothelin receptor antagonist reverses decreased NO system in the kidney in vivo during exercise Source: American Journal of Physiology-Endocrinology and Metabolism URL
  • Nonselective ETA/ETB-receptor blockade increases systemic blood pressure of Bio 14.

Sources

T-0201: Mechanistic Profiling and Binding Affinity of a Highly Selective Endothelin A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper

Executive Summary

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors identified to date, exerting its physiological and pathophysiological effects primarily through two G-protein-coupled receptors (GPCRs): the Endothelin A (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and Endothelin B (

) receptors. Dysregulation of the ET-1 system is a hallmark of cardiovascular disorders, including pulmonary arterial hypertension (PAH), congestive heart failure (CHF), and benign prostatic hyperplasia[1].

T-0201 (also designated as TA-0201) is a highly potent, orally active, non-peptide pyrimidine-sulfonamide derivative engineered to selectively antagonize the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptor[2]. This technical guide provides an in-depth analysis of the binding affinity, receptor selectivity, and pharmacological efficacy of this compound, alongside a field-validated protocol for quantifying its binding kinetics.

Receptor Pharmacology & Binding Affinity Profile

The therapeutic index of an endothelin receptor antagonist (ERA) is heavily dependent on its selectivity.


 receptors primarily mediate sustained vasoconstriction and cellular proliferation in smooth muscle cells. Conversely, endothelial 

receptors act as a physiological brake by promoting nitric oxide (NO) and prostacyclin release, while also acting as clearance receptors to remove circulating ET-1[3]. Therefore, selectively blocking

while sparing

is a critical pharmacological objective.

This compound demonstrates a remarkable binding profile, exhibiting an affinity for the recombinant human ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptor that surpasses even the endogenous ligand, ET-1[2].
Table 1: Comparative Binding Affinity ( ) at Human Endothelin Receptors
CompoundPrimary Classification

Affinity (

)

Affinity (

)
Selectivity Ratio (

:

)
This compound

Antagonist
10.7 ± 0.5 7.8 ± 0.2 ~1,000x to 3,000x
Endothelin-1 Endogenous Agonist9.1 ± 0.1~9.0Non-selective
BQ123 Peptide

Antagonist
6.6 ± 0.1< 5.0

Selective
BQ788 Peptide

Antagonist
5.0 ± 0.38.4 ± 0.2

Selective
Sarafotoxin S6c

Agonist
6.1 ± 0.1> 8.0

Selective

Data synthesized from competitive radioligand binding assays using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-ET-1 on recombinant human receptors. The 

of 10.7 corresponds to a

value of approximately 0.015 nM[2][4].

Mechanistic Signaling and this compound Blockade

To understand the efficacy of this compound, we must map its intervention within the ET-1 signaling cascade. By binding to the orthosteric site of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptor with sub-nanomolar affinity, this compound induces insurmountable antagonism, effectively preventing ET-1 from triggering the 

-coupled phospholipase C (PLC) pathway[5].

ET1_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA High Affinity (pKi 9.1) ETB ETB Receptor (Endothelium/Smooth Muscle) ET1->ETB High Affinity T0201 This compound (Antagonist) T0201->ETA Blockade (pKi 10.7) T0201->ETB Weak Blockade (pKi 7.8) PLC Phospholipase C (PLC) ETA->PLC Gq activation Ca2 Intracellular Ca2+ Release ETB->Ca2 SMC ETB NO Nitric Oxide (NO) Release ETB->NO Endothelial ETB PLC->Ca2 Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction Vasodilation Vasodilation & ET-1 Clearance NO->Vasodilation

Figure 1: Mechanistic pathway of ET-1 signaling and targeted


 receptor blockade by this compound.

Experimental Protocol: Radioligand Binding Assay for this compound

To rigorously validate the binding affinity (


) of this compound, researchers must utilize a self-validating competitive radioligand binding assay. The following protocol is engineered to prevent artifacts caused by the highly lipophilic nature of ET peptides.
Membrane Preparation
  • Cell Line Selection: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human

    
     or 
    
    
    
    receptors. Causality: CHO cells lack endogenous endothelin receptors, providing a zero-background matrix that ensures any observed binding is exclusively human
    
    
    /
    
    
    specific[6].
  • Homogenization: Suspend cell pellets in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM EDTA and 0.1 mM PMSF. Causality: EDTA chelates metalloproteases, while PMSF inhibits serine proteases, preserving the structural integrity of the GPCRs during mechanical lysis.

Competitive Binding Assay setup
  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM

    
     and 0.1% Bovine Serum Albumin (BSA).
    
    • Critical Insight: ET-1 is highly hydrophobic and will non-specifically adhere to polystyrene tubes and pipette tips. The inclusion of 0.1% BSA acts as a carrier protein, saturating non-specific binding sites on the plasticware and ensuring accurate free-ligand concentrations.

  • Incubation Mixture: In a total volume of 250 µL, combine:

    • 50 µL of membrane suspension (approx. 10–20 µg of protein).

    • 50 µL of

      
      -ET-1 (final concentration ~10–20 pM).
      
    • 50 µL of this compound at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of Assay Buffer.

  • Self-Validating Control: For every assay run, dedicate a set of wells containing 1 µM of unlabeled ET-1 instead of this compound. Causality: This high concentration of unlabeled ligand completely saturates all specific receptor sites. Any residual radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be subtracted from total binding to calculate Specific Binding.

  • Equilibration: Incubate the mixture at 25°C for 120 minutes. Causality: ET-1 exhibits pseudo-irreversible, exceptionally slow dissociation kinetics. A 2-hour incubation is mandatory to ensure the system reaches true thermodynamic equilibrium.

Separation and Quantification
  • Filter Preparation: Pre-soak Whatman GF/C glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour.

    • Critical Insight: Glass fibers carry a net negative charge that binds positively charged peptide domains. PEI is a cationic polymer that neutralizes the filter matrix, drastically reducing the background noise of unbound

      
      -ET-1.
      
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: The temperature drop to 4°C arrests receptor-ligand dissociation kinetics during the washing phase.

  • Analysis: Quantify bound radioactivity using a gamma counter. Fit the competition curves using non-linear regression to determine the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation :
    
    
    Causality: The
    
    
    is dependent on the specific concentration of radioligand
    
    
    used in the assay. The Cheng-Prusoff equation normalizes this, providing a universal
    
    
    constant that reflects the true affinity of this compound.

In Vivo Pharmacological Efficacy

The exceptional in vitro affinity of this compound translates into robust in vivo efficacy across multiple cardiovascular and smooth muscle pathologies:

  • Pulmonary Hypertension: In hypoxia-induced pulmonary hypertensive rat models, oral administration of this compound significantly inhibits right ventricular hypertrophy and decreases the maximum contractile response of isolated pulmonary arteries to ET-1[5].

  • Congestive Heart Failure (CHF): In dog models of CHF induced by rapid right ventricular pacing, chronic administration of this compound (0.3 mg/kg/day) prevented the deterioration of cardiorenal function, improving cardiac output and urine volume[1]. Interestingly, at higher doses (100 µg/kg), this compound exhibits functional antagonism of both

    
     and 
    
    
    
    receptors in vivo, preventing the progressive exacerbation of CHF[1].
  • Prostatic Hyperplasia: Human prostate tissue contains a ~70% proportion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptors. This compound demonstrates potent insurmountable inhibition of ET-1 induced contractions in human prostate strips, indicating its potential utility in treating benign prostatic hypertrophy[6].
    

Conclusion

This compound stands as a masterclass in rational drug design, achieving a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of 10.7 for the 

receptor, rendering it approximately 1,000 to 3,000 times more selective for

over

[7]. By employing rigorous, self-validating radioligand binding protocols, researchers can accurately map its insurmountable antagonism, which successfully outcompetes the pseudo-irreversible binding of endogenous ET-1. Its oral bioavailability and potent tissue-level efficacy make it a critical reference compound in the ongoing development of targeted endothelin receptor antagonists.

References

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. European Journal of Pharmacology (via Ovid). URL: [Link]

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. PubMed (NIH). URL: [Link]

  • Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. PubMed (NIH). URL: [Link]

  • Endothelin receptor antagonist reverses decreased NO system in the kidney in vivo during exercise. American Journal of Physiology-Endocrinology and Metabolism. URL: [Link]

  • Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure. PubMed (NIH). URL: [Link]

  • Role of Endothelin in Deterioration of Heart Failure Due to Cardiomyopathy in Hamsters. AHA Journals (Circulation). URL:[Link]

  • Nonselective ETA/ETB-receptor blockade increases systemic blood pressure of Bio 14.6 cardiomyopathic hamsters. Canadian Journal of Physiology and Pharmacology. URL: [Link]

Sources

Discovery and Development of T-0201: A Selective Endothelin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Research Guide

Executive Summary

T-0201 (also known as TA-0201) represents a pivotal milestone in the pharmacological modulation of the endothelin system. Developed by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma), this compound is a highly potent, orally active, and selective antagonist of the Endothelin Type A (ETA) receptor.

This guide analyzes the technical development of this compound, dissecting its chemical optimization, mechanistic validation, and its role as a structural template for subsequent "blockbuster" antagonists like Macitentan. It is designed for researchers requiring a deep understanding of GPCR antagonist discovery, structure-activity relationships (SAR), and preclinical validation protocols.

Target Identification: The Endothelin Axis

To understand the design of this compound, one must first deconstruct the signaling cascade it disrupts. Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor known. It operates via two G-protein coupled receptors (GPCRs):[1][2]

  • ETA Receptor: Located primarily on vascular smooth muscle cells (VSMC).[1] Activation leads to potent vasoconstriction and cell proliferation.

  • ETB Receptor: Located on endothelial cells (mediating vasodilation via NO/PGI2 and ET-1 clearance) and VSMCs (vasoconstriction).[1]

Therapeutic Rationale: The development of this compound was driven by the hypothesis that selective ETA blockade would inhibit pathological vasoconstriction and remodeling (fibrosis/hypertrophy) while preserving the beneficial clearance and vasodilatory functions of the ETB receptor.

Figure 1: Endothelin Signaling & this compound Mechanism

The following diagram illustrates the Gq-coupled pathway blocked by this compound.

EndothelinPathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Gq-Coupled) ET1->ETA  Binds   Gq Gq Protein ETA->Gq  Activates   T0201 This compound (Selective Antagonist) T0201->ETA  Competitively Blocks   PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2  Hydrolyzes   IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Vasoconstriction & Cell Proliferation Ca->Response PKC->Response

Caption: this compound competitively inhibits ET-1 binding to ETA, preventing Gq-mediated calcium release and subsequent vasoconstriction.

Chemical Optimization & Structural Logic

This compound belongs to the sulfonamide-based class of endothelin antagonists.[3] Its discovery required overcoming the poor oral bioavailability common in peptide-based antagonists.

2.1 Chemical Structure
  • IUPAC Name: N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide.[1][4]

  • CAS Number: 169679-53-2.[4][][6]

2.2 Structure-Activity Relationship (SAR) Insights

The high affinity of this compound is attributed to specific molecular interactions:

  • Pyrimidine Core: Serves as a scaffold to orient the hydrophobic groups correctly within the receptor pocket.

  • Sulfonamide Moiety: Mimics the C-terminal hexapeptide of ET-1, forming critical hydrogen bonds with the receptor.

  • Ethylene Glycol Linker: The introduction of the pyrimidine ether moiety via an ethylene glycol linker was a breakthrough. It significantly improved affinity for the ETA receptor compared to earlier sulfonamide derivatives.

  • Selectivity Switch: The bulky substituents (p-tolyl and bromopyrimidine) create steric hindrance that disfavors binding to the ETB receptor, which has a slightly more restricted binding pocket than ETA.

Impact on Future Discovery: Researchers at Actelion later used this compound as a direct inspiration for the discovery of Macitentan . They observed that the pyrimidine ether side chain of this compound contributed to high potency and modified it to improve physicochemical properties, leading to Macitentan's superior tissue penetration.

Preclinical Pharmacology: Protocols & Data

To validate this compound, researchers must replicate specific binding and functional assays. Below are the standardized protocols based on the foundational development of this compound.

3.1 In Vitro Binding Assay Protocol

Objective: Determine the affinity (


) of this compound for human ETA vs. ETB receptors.

Reagents:

  • Recombinant human ETA and ETB receptors (expressed in CHO cells).

  • Radioligand: [

    
    I]-Endothelin-1 (Specific activity ~2000 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.05% BSA.
    

Workflow:

  • Membrane Prep: Harvest CHO cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

  • Incubation: Mix 20 µg membrane protein with 20 pM [

    
    I]-ET-1 and varying concentrations of this compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes (ETA) or 37°C for 60 minutes (ETB).

  • Separation: Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Count radioactivity using a gamma counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Profile (Table 1)

Parameter Value Significance

| ETA


  | 0.015 ± 0.004 nM  | Extremely high affinity (sub-nanomolar). |
| ETB 

| 41 ± 21 nM | Low affinity.[4] | | Selectivity Ratio | ~2,700-fold | Highly selective for ETA over ETB. | | pA2 (Rabbit Artery) | 5.7 ± 0.3 | Functional antagonism in tissue.[4] |
3.2 In Vivo Functional Assay (Conscious Dog Model)

Objective: Assess oral efficacy and duration of action.

Protocol:

  • Subject: Beagle dogs, instrumented with telemetry for blood pressure (MAP) monitoring.

  • Challenge: Exogenous ET-1 injection (causes transient depressor response via ETB, followed by sustained pressor response via ETA).

  • Treatment: Oral administration of this compound (e.g., 1 mg/kg) 1 hour prior to ET-1 challenge.

  • Readout: Measure the % inhibition of the ET-1 induced pressor response.

Result: this compound completely inhibits the pressor response (ETA-mediated) while leaving the initial depressor response (ETB-mediated) intact, confirming functional selectivity in vivo.

Pharmacokinetics & Therapeutic Applications
4.1 Pharmacokinetic (PK) Profile

This compound distinguishes itself from peptide antagonists (like BQ-123) through its bioavailability.

  • Absorption: Rapidly absorbed after oral administration.[3]

  • Half-life (

    
    ):  Long-acting (supporting once-daily dosing potential in early development).
    
  • Metabolism: Primarily hepatic.

4.2 Efficacy in Heart Failure (CHF)

In pacing-induced heart failure models (dogs), chronic treatment with this compound demonstrated:

  • Hemodynamics: Reduced Left Ventricular End-Diastolic Pressure (LVEDP).

  • Remodeling: Prevention of myocardial fibrosis.

  • Renal Function: Preservation of glomerular filtration rate (GFR) by antagonizing renal vasoconstriction.

Figure 2: Experimental Workflow for this compound Validation

This workflow outlines the critical path from synthesis to in vivo proof-of-concept.

ValidationWorkflow Synth Chemical Synthesis (Sulfonamide Deriv.) Binding In Vitro Binding (CHO-ETA/ETB) Synth->Binding Selectivity Selectivity Check (Ki Ratio > 1000) Binding->Selectivity Selectivity->Synth Fail (Re-design) Functional Functional Assay (Rabbit Pulmonary Artery) Selectivity->Functional Pass InVivo In Vivo Challenge (ET-1 Pressor Response) Functional->InVivo CHFModel Disease Model (Pacing-Induced CHF) InVivo->CHFModel

Caption: The critical path for this compound validation requires passing a strict selectivity gate before advancing to in vivo efficacy models.

References
  • Pharmacological Profile of this compound

    • Title: Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[3][4][6][7][8][9]

    • Source: Journal of Pharmacology and Experimental Therapeutics (1998).[3][7]

    • URL:[Link]

    • Relevance: The primary source defining this compound's binding affinity ( nM) and selectivity.
  • Structural Inspiration for Macitentan

    • Title: The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link]

    • Relevance: Explicitly cites this compound as the structural starting point for the discovery of Macitentan, validating its importance in drug development history.
  • Chemical Structure & CAS Verification

    • Title: this compound Chemical D
    • Source: MedKoo Biosciences / PubChem.
    • URL:[Link]

    • Relevance: Verifies the chemical structure and CAS 169679-53-2.
  • Efficacy in Heart Failure

    • Title: Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure.
    • Source: Journal of Cardiovascular Pharmacology (1998).[10][11]

    • URL:[Link]

    • Relevance: Provides the in vivo efficacy d

Sources

T-0201 Modulation of Endothelin-1 Induced Vasoconstriction: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

T-0201 (also designated as TA-0201 ) is a highly potent, orally active, and selective Endothelin-A (ET-A) receptor antagonist . Unlike non-selective antagonists (e.g., bosentan) that block both ET-A and ET-B receptors, this compound specifically targets the vasoconstrictive ET-A receptor subtype located on vascular smooth muscle cells (VSMCs) while preserving the vasodilatory function of endothelial ET-B receptors.

This guide details the mechanistic impact of this compound on Endothelin-1 (ET-1) induced vasoconstriction, providing experimental protocols for validating its efficacy in pre-clinical drug development.

Mechanistic Pharmacology

The Endothelin-1 Signaling Axis

ET-1 is the most potent endogenous vasoconstrictor known.[1] Its vascular effects are mediated through two G-protein-coupled receptors (GPCRs):[2][3]

  • ET-A Receptors (VSMC): Coupled to

    
    . Activation leads to phospholipase C (PLC) stimulation, IP3 generation, and calcium release from the sarcoplasmic reticulum, causing potent vasoconstriction .
    
  • ET-B Receptors (Endothelium): Coupled to

    
     and 
    
    
    
    . Activation stimulates Endothelial Nitric Oxide Synthase (eNOS) and COX-1, releasing Nitric Oxide (NO) and Prostacyclin (
    
    
    ), causing vasodilation .
  • ET-B Receptors (VSMC): In some pathological states (e.g., pulmonary hypertension), these mediate constriction, but under physiological conditions, the endothelial vasodilatory effect dominates.

Mechanism of Action: this compound

This compound functions as a competitive antagonist with high affinity for the ET-A receptor (


) and low affinity for the ET-B receptor (

), yielding a selectivity ratio of approximately 1000-fold.[4]

Therapeutic Logic: By selectively blocking ET-A, this compound inhibits the direct contractile machinery of ET-1. Crucially, it leaves the endothelial ET-B receptor unblocked. Consequently, circulating ET-1 can still bind to endothelial ET-B receptors, stimulating the release of NO and


, which acts synergistically to oppose vasoconstriction (the "ET-B clearance and dilation" advantage).
Pathway Visualization

The following diagram illustrates the differential modulation of the ET-1 pathway by this compound.

ET1_Pathway cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_EC Endothelial Cell (EC) ET1 Endothelin-1 (ET-1) ETA ET-A Receptor (Gq-Coupled) ET1->ETA Activates ETB ET-B Receptor ET1->ETB Activates T0201 This compound (Selective Antagonist) T0201->ETA Blocks (Ki ~20 pM) PLC PLC Activation ETA->PLC IP3 IP3 / Calcium Release PLC->IP3 Contraction Vasoconstriction IP3->Contraction NOS eNOS Activation ETB->NOS NO Nitric Oxide (NO) NOS->NO NO->Contraction Inhibits (Relaxation)

Caption: this compound selectively inhibits the ET-A contractile arm while preserving ET-B mediated NO release.

Experimental Protocol: Isometric Tension Recording

To quantify the effect of this compound on ET-1 induced vasoconstriction, the Wire Myograph technique using isolated rat thoracic aorta or pulmonary artery is the gold standard.

Materials & Reagents
  • Tissue: Male Wistar Rat Thoracic Aorta (cleaned of connective tissue).

  • Buffer: Krebs-Henseleit Solution (KHS), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Compounds:

    • Agonist: Endothelin-1 (dissolved in water/acetic acid).

    • Antagonist: this compound (dissolved in DMSO, final bath concentration <0.1% DMSO).

    • Control: Phenylephrine (PE) for viability check; Acetylcholine (ACh) for endothelium integrity check.

Step-by-Step Workflow
  • Tissue Preparation:

    • Isolate aorta and cut into 2 mm rings.

    • Mount rings on stainless steel wires in myograph chambers containing KHS at 37°C.

  • Equilibration & Normalization:

    • Apply passive tension (approx. 2.0 g or optimal tension determined by length-tension curve).

    • Equilibrate for 60 mins, washing every 15 mins.

  • Viability Test:

    • Challenge with 60 mM KCl to verify contractility. Wash.

    • Pre-constrict with PE (

      
      ) and add ACh (
      
      
      
      ) to confirm endothelium integrity (>80% relaxation). Wash.
  • This compound Incubation:

    • Incubate rings with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle for 30-60 minutes .

    • Note: Long incubation is required due to the slow dissociation kinetics of ET-1 antagonists.

  • ET-1 Dose-Response Curve:

    • Add ET-1 cumulatively (

      
       M to 
      
      
      
      M) in half-log increments.
    • Record steady-state tension at each concentration.

Experimental Workflow Diagram

Protocol_Flow Start Isolate Artery (Rat Aorta) Mount Mount in Wire Myograph Start->Mount Viability Viability Check (KCl + PE/ACh) Mount->Viability Incubate Incubate this compound (30-60 min) Viability->Incubate DoseResponse Cumulative ET-1 Addition Incubate->DoseResponse Analysis Calculate pA2 / Schild Plot DoseResponse->Analysis

Caption: Standardized wire myograph workflow for assessing this compound antagonism.

Data Interpretation & Expected Results

Quantitative Metrics

This compound acts as a competitive antagonist.[4] In the presence of this compound, the ET-1 dose-response curve will shift to the right without a significant depression of the maximum response (


), unless the concentration is extremely high or the antagonism becomes pseudo-irreversible.
ParameterControl (Vehicle)This compound (1 nM)This compound (10 nM)This compound (100 nM)

(ET-1)
~1-5 nM~15-20 nM~100-150 nM>1000 nM
Log Shift -~1.0 log~2.0 log~3.0 log

100%~95-100%~90-100%~80-90%
Schild Analysis

To validate the competitive nature and affinity:

  • Plot

    
     vs. 
    
    
    
    , where DR (Dose Ratio) =
    
    
    .
  • Slope: Should be close to 1.0 for competitive antagonism.

  • X-intercept: Represents the

    
     value.[5] For this compound, the expected 
    
    
    
    is approximately 9.2 - 10.7 , indicating extremely high potency.
Key Findings from Literature
  • Selectivity: this compound inhibits ET-1 induced contraction (ET-A mediated) but does not inhibit Sarafotoxin S6c induced contraction (ET-B mediated) in tissues with contractile ET-B receptors.[4][6]

  • In Vivo Efficacy: In models of heart failure and pulmonary hypertension, oral administration of this compound significantly attenuates right ventricular hypertrophy and pulmonary arterial pressure, confirming that the in vitro blockade translates to in vivo efficacy.

References

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics (JPET) / PubMed Context: Defines this compound as a selective ET-A antagonist with pKi = 10.7.[4][6]

  • Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. Source: Biological & Pharmaceutical Bulletin Context: Demonstrates efficacy in inhibiting ET-1 induced contraction in pulmonary hypertension models.[7]

  • Prevention of cerebral vasospasm by a novel endothelin receptor antagonist, TA-0201. Source:[4][5] Neurosurgery Context: Validates the use of this compound in preventing pathological vasoconstriction in vivo.[5][7]

  • PubChem Compound Summary for TA-0201. Source: National Library of Medicine Context: Chemical structure and synonym verification (this compound / TA-0201).

Sources

A Deep Dive into the Receptor Selectivity of T-0201: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth investigation into the selectivity of T-0201 for the endothelin A (ETA) versus the endothelin B (ETB) receptor. Designed for researchers, scientists, and drug development professionals, this document elucidates the experimental rationale, detailed methodologies, and critical data interpretation that underpin our understanding of this compound's pharmacological profile.

The Endothelin System: A Tale of Two Receptors

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases.[1] Its biological effects are mediated through two distinct G-protein coupled receptors: ETA and ETB.[1][2] While both receptors are activated by endothelin-1 (ET-1), they often elicit opposing physiological responses.[1]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction and cell proliferation.[1][3]

  • ETB Receptors: These are more diverse in their location and function. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide and prostacyclin. Conversely, ETB receptors on smooth muscle cells can also induce vasoconstriction.[1][4] Furthermore, ETB receptors are significantly involved in the clearance of circulating ET-1.[5]

This dichotomy in function underscores the critical importance of developing receptor-selective antagonists for therapeutic applications. A highly selective ETA antagonist, for instance, could block the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial vasodilatory and clearance functions of the ETB receptor.

This compound: A Potent and Highly Selective ETA Receptor Antagonist

This compound, chemically known as N-(6-(2-(5-bromopyrimidine-2-yloxy)ethoxy)-5-(4-methylphenyl)pyrimidin-4-yl)-4-(2-hydroxy-1,1-dimethylethyl) benzensulfonamide sodium salt sesquihydrate, has emerged as a potent and selective antagonist of the ETA receptor.[6][7][8] This selectivity is not a mere qualitative observation but is substantiated by rigorous quantitative pharmacological evaluation.

Quantifying Selectivity: Binding Affinity Studies

The cornerstone of assessing receptor selectivity lies in determining the binding affinity of the compound for each receptor subtype. This is typically achieved through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound for Human ETA and ETB Receptors

CompoundReceptorpKiKi (nM)Selectivity (ETA/ETB)
This compound ETA10.70.015~2733-fold
ETB7.841
Reference Compounds
Endothelin-1ETA9.1~0.0810-fold
ETB~8.1~0.8
BQ123 (ETA selective)ETA6.6~251
BQ788 (ETB selective)ETB~7.0~100

Data compiled from multiple sources.[6][8][9]

The data unequivocally demonstrates the high affinity and selectivity of this compound for the ETA receptor. With a pKi of 10.7 for ETA and 7.8 for ETB, this compound exhibits an approximately 1000-fold higher affinity for the ETA receptor.[6][8] Another study reports Ki values of 0.015 nM for ETA and 41 nM for ETB, further confirming this remarkable selectivity.[9]

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing either human recombinant ETA or ETB receptors (e.g., CHO cells).

  • Radioligand: A radiolabeled ligand that binds to both receptors, typically [¹²⁵I]ET-1, is used.

  • Competition: A fixed concentration of [¹²⁵I]ET-1 is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Corroboration: In Vitro Bioassays

While binding affinity is a crucial indicator, it does not always directly translate to functional activity. Therefore, it is imperative to assess the compound's ability to antagonize receptor-mediated functional responses.

This assay directly measures the physiological consequence of receptor activation in a native tissue environment.

  • Tissue Preparation: Strips of tissue containing the target receptors, such as human prostate or rabbit pulmonary artery, are isolated and mounted in an organ bath containing a physiological salt solution.[6][9]

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an agonist. For ETA-mediated contraction, ET-1 is used. For ETB-mediated responses, a selective agonist like sarafotoxin S6c can be employed.[6][7]

  • Antagonist Incubation: The tissue is pre-incubated with a fixed concentration of the antagonist (this compound) for a defined period.

  • Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the agonist's concentration-response curve. The pA₂, a measure of the antagonist's potency, can be calculated.

Studies have shown that this compound effectively inhibits ET-1-induced contraction in human prostate strips, a response primarily mediated by ETA receptors.[6][7] Conversely, this compound has little to no effect on contractions induced by the ETB-selective agonist sarafotoxin S6c.[6][7] This functional data provides compelling evidence for the high selectivity of this compound for the ETA receptor in a physiologically relevant system.

Signaling Pathways and Experimental Workflow

To fully appreciate the mechanism of action and the experimental design, it is essential to visualize the underlying signaling pathways and the workflow for determining selectivity.

G cluster_ETA ETA Receptor Signaling cluster_ETB ETB Receptor Signaling ET1_ETA ET-1 ETA ETA Receptor ET1_ETA->ETA Gq Gq ETA->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Contraction Vasoconstriction & Proliferation Ca_PKC->Contraction T0201_ETA This compound T0201_ETA->ETA ET1_ETB ET-1 ETB_endo Endothelial ETB Receptor ET1_ETB->ETB_endo ETB_smc Smooth Muscle ETB Receptor ET1_ETB->ETB_smc Gi Gi ETB_endo->Gi eNOS eNOS Gi->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Gq_smc Gq ETB_smc->Gq_smc PLC_smc PLC Gq_smc->PLC_smc IP3_DAG_smc IP3 & DAG PLC_smc->IP3_DAG_smc Ca_PKC_smc ↑ Ca²⁺ & PKC Activation IP3_DAG_smc->Ca_PKC_smc Contraction_smc Vasoconstriction Ca_PKC_smc->Contraction_smc T0201_ETB This compound (Low Affinity) T0201_ETB->ETB_endo T0201_ETB->ETB_smc

Caption: Simplified signaling pathways of ETA and ETB receptors.

G cluster_workflow Selectivity Determination Workflow start Start: Synthesize this compound binding_assay Radioligand Binding Assay (ETA & ETB Membranes) start->binding_assay functional_assay Functional Assay (Isolated Tissues) start->functional_assay data_analysis Data Analysis (pKi, Ki, pA₂) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: High ETA Selectivity data_analysis->conclusion

Caption: Experimental workflow for determining receptor selectivity.

Conclusion: A Precisely Targeted Therapeutic Candidate

The comprehensive pharmacological characterization of this compound, through both radioligand binding and functional assays, provides a robust and self-validating body of evidence for its high selectivity towards the ETA receptor. This selectivity, with an affinity approximately 1000-fold greater for ETA over ETB, positions this compound as a valuable research tool for dissecting the physiological and pathological roles of the ETA receptor.[6][8] Furthermore, this precise targeting holds significant therapeutic promise, offering the potential to mitigate the detrimental effects of ET-1 while preserving the beneficial functions mediated by the ETB receptor.

References

  • Saeki, T., et al. (2003). Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. European Journal of Pharmacology, 467(1-3), 157-163. [Link]

  • Hoshino, T., et al. (1998). Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist. Journal of Cardiovascular Pharmacology, 31(Suppl 1), S248-S251.
  • Saeki, T., et al. (2003). Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. PubMed. [Link]

  • Ovid. (n.d.). Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. Ovid. [Link]

  • Ohnishi, M., et al. (1998). Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. PubMed. [Link]

  • Pollock, D. M., & Pollock, J. S. (2011). ETA and ETB receptors differentially modulate afferent and efferent arteriolar responses to endothelin. American Journal of Physiology-Renal Physiology, 301(5), F1076-F1080. [Link]

  • Pollock, D. M., & Pollock, J. S. (2011). Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Physiology, 26(4), 232-241. [Link]

  • Davenport, A. P., et al. (2016). Endothelin. Pharmacological Reviews, 68(2), 357-418.
  • Kirkby, N. S., et al. (2018). Endothelin-1 (ET-1) and the ET-A Receptor in the Testis are Essential for Spermatogenesis.
  • Maguire, J. J., & Davenport, A. P. (2014). Endothelin@25 - New agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12. British Journal of Pharmacology, 171(24), 5555-5572. [Link]

  • Kim, J., et al. (2024). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 15, 1344876. [Link]

  • Lüscher, T. F., & Barton, M. (1997). Endothelins and endothelin receptor antagonists: therapeutic potential in cardiovascular disease. Circulation, 96(8), 2436-2439. [Link]

  • Patsnap. (2025, March 11). What are the therapeutic candidates targeting ETB?. Patsnap Synapse. [Link]

  • Alomone Labs. (n.d.). Endothelin Receptor B Antibodies. Alomone Labs. [Link]

  • Kobayashi, S., et al. (1999). Determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by a liquid chromatography--electrospray ionization--tandem mass spectrometry system. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 491-499. [Link]

  • Iwanaga, Y., et al. (2000). Expression of endothelin-1, ETA and ETB receptors, and ECE and distribution of endothelin-1 in failing rat heart. American Journal of Physiology-Heart and Circulatory Physiology, 279(6), H2991-H3000. [Link]

Sources

Methodological & Application

Application Note: Evaluating the ETA Receptor Antagonist T-0201 in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Endothelin System in Hypertension

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors and mitogens, heavily implicated in the pathogenesis of[1][2]. ET-1 exerts its pathophysiological effects via two distinct G-protein-coupled receptors. The ETA receptor, located primarily on vascular smooth muscle cells, drives vasoconstriction and cellular hypertrophy. Conversely, the ETB receptor, located on endothelial cells, facilitates vasodilation via nitric oxide release and acts as a critical clearance receptor to remove circulating ET-1 from the plasma.

T-0201 (also referred to as TA-0201) is a non-peptide, 3[3][4]. In experimental design, utilizing a highly selective antagonist is paramount. Non-selective ETA/ETB blockade can inadvertently increase systemic blood pressure by inhibiting ETB-mediated ET-1 clearance, leading to a paradoxical accumulation of plasma ET-1[5]. This compound circumvents this by exhibiting an approximately4, making it an optimal pharmacological tool for isolating ETA-driven pathologies in vivo[4].

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates Path1 Vasoconstriction & Hypertrophy ETA->Path1 Path2 Vasodilation & ET-1 Clearance ETB->Path2 T0201 This compound (Selective Antagonist) T0201->ETA Blocks (pKi 10.7) T0201->ETB Weak Affinity (pKi 7.8) Maintains Clearance

ET-1 signaling pathway and selective ETA blockade by this compound.

Pharmacological Profile & Quantitative Data

Understanding the physicochemical properties of this compound is essential for proper formulation and dose calculation. Its non-peptide structure confers excellent oral bioavailability compared to first-generation peptide antagonists (like BQ-123), allowing for chronic, non-invasive dosing.

Table 1: Chemical and Pharmacological Profile of this compound

PropertySpecificationSource
Chemical Name N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide[6]
Molecular Formula C27H28BrN5O5S[6]
Molecular Weight 614.5 g/mol [6]
ETA Receptor Affinity (pKi) 10.7[4]
ETB Receptor Affinity (pKi) 7.8[4]
Selectivity Ratio (ETA/ETB) ~1000-fold[4]

Experimental Design: Model Selection & Causality

The choice of rat model dictates the physiological readout and the specific hypertensive mechanism being interrogated:

  • Dahl Salt-Sensitive (Dahl-S) Rats: This model is optimal for studying systemic hypertension and the transition to diastolic heart failure. High-salt diets induce compensatory left ventricular (LV) hypertrophy and subsequent diastolic dysfunction, which is 7[7].

  • Hypoxia-Induced Pulmonary Hypertension Rats: Ideal for PAH studies. Chronic hypoxia selectively upregulates ET-1 in pulmonary arteries, inducing pulmonary vascular remodeling and right ventricular hypertrophy. 8[8].

In Vivo Experimental Protocols

Workflow Step1 Acclimation (1 Week) Step2 Disease Induction (High Salt / Hypoxia) Step1->Step2 Step3 This compound Administration (Oral Gavage) Step2->Step3 Step4 Hemodynamic Monitoring Step3->Step4 Step5 Tissue Harvest & Ex Vivo Validation Step4->Step5

In vivo experimental workflow for this compound efficacy evaluation in rats.

Protocol A: Formulation of this compound for Oral Administration

Causality & Rationale: As a lipophilic sulfonamide derivative, this compound requires proper suspension to ensure uniform dosing and consistent pharmacokinetics via oral gavage.

  • Calculation: Weigh the required amount of this compound powder. For a standard 10 mg/kg/day dose in a 250g rat, 2.5 mg per daily dose is required[7].

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (MC) solution in sterile distilled water. MC provides the necessary viscosity to keep the compound suspended.

  • Suspension: Gradually add the this compound powder to the MC solution. Homogenize using a tissue grinder or probe sonicator on ice until a uniform, milky suspension is achieved.

  • Self-Validation Step: Prior to the first dosing cohort, analyze a 100 µL aliquot via HPLC to verify uniform dispersion and confirm the target concentration.

Protocol B: Systemic Hypertension & Diastolic Heart Failure Model (Dahl-S Rats)

Causality & Rationale: This protocol establishes a reliable timeline for observing the prevention of diastolic heart failure using subdepressor and depressor doses of this compound[7].

  • Baseline Establishment: Acclimate 6-week-old male Dahl-S rats for 1 week. At 7 weeks of age, record baseline systolic blood pressure using a validated tail-cuff plethysmography system[7].

  • Disease Induction: Transition the diet to a high-salt chow (8% NaCl) to induce systemic hypertension[7].

  • Dosing Regimen: At 8 weeks of age (post-onset of hypertension), randomize rats into vehicle and treatment groups. Administer this compound via daily oral gavage at either a7[7].

  • Longitudinal Monitoring: Measure tail-cuff blood pressure bi-weekly. Perform echocardiography at weeks 13 and 19 to assess left ventricular end-diastolic dimension, wall thickness, and fractional shortening[7].

Protocol C: Hypoxia-Induced Pulmonary Hypertension Model

Causality & Rationale: Hypoxia induces pulmonary-specific hypertension. Evaluating Right Ventricular Systolic Pressure (RVSP) and the Fulton Index isolates the drug's efficacy on the pulmonary vasculature[8].

  • Hypoxia Exposure: House adult male Wistar rats in a normobaric hypoxic chamber (10% O2) for 3 to 4 weeks[8].

  • This compound Administration: Administer this compound concurrently via oral gavage throughout the hypoxia exposure period[8].

  • Hemodynamic Assessment: At the endpoint, anesthetize the rats. Catheterize the right jugular vein and advance a pressure transducer into the right ventricle to directly measure RVSP.

  • Tissue Harvesting (Fulton Index): Excise the heart. Carefully dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the tissues to calculate the Fulton Index [RV / (LV+S)] to quantify right ventricular hypertrophy[8].

  • Ex Vivo Self-Validation: Mount isolated pulmonary and mesenteric arteries on a wire myograph. Verify that 8 but does not alter baseline mesenteric artery tone. This confirms targeted ETA antagonism without off-target systemic vasodilation[8].

Trustworthiness & Field-Proven Insights

When executing these protocols, researchers must prioritize self-validating mechanisms to ensure the integrity of the resulting data.

  • Why avoid continuous infusion pumps? While peptide antagonists like BQ-123 require osmotic minipumps due to poor oral bioavailability, surgical implantation introduces inflammatory confounders. This compound's non-peptide structure allows for once-daily oral dosing, minimizing animal stress and preserving baseline hemodynamic integrity[4].

  • Validating ETB Functionality: A critical failure point in endothelin research is the accidental blockade of ETB receptors, which spikes plasma ET-1 levels. This compound's 1000-fold selectivity ensures ETB-mediated clearance remains intact. Researchers should periodically measure plasma ET-1 via ELISA; stable or appropriately modulated ET-1 levels serve as an internal control confirming that ETB clearance mechanisms have not been compromised[5][4].

References

  • T0201 — TargetMol Chemicals - targetmol.com
  • Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure - nih.gov
  • Tezosentan - A new endothelin receptor inhibitor for the treatment of congestive heart failure - researchg
  • Nonselective ET A /ET B -receptor blockade increases systemic blood pressure of Bio 14.
  • Roles of renin–angiotensin and endothelin systems in development of diastolic heart failure in hypertensive hearts - oup.com
  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prost
  • Effects of the endothelin ET(A)
  • N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl] - nih.gov

Sources

Application Note: T-0201 Dosage & Protocols for Preclinical Cardiovascular Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

T-0201 (also referenced as TA-0201 ) is a highly potent, orally active, non-peptide antagonist selective for the Endothelin-A (ETA) receptor .[1][2] Unlike non-selective antagonists (e.g., bosentan), this compound exhibits >1,000-fold selectivity for ETA over ETB receptors. This selectivity is critical in cardiovascular research to block the pathological vasoconstrictive and mitogenic effects of Endothelin-1 (ET-1) mediated by ETA, while preserving the clearance and vasodilatory functions mediated by endothelial ETB receptors.

Key Pharmacological Characteristics[2][3][4][5][6]
  • Mechanism of Action: Competitive blockade of ETA receptors on vascular smooth muscle cells and cardiomyocytes.

  • Primary Effects: Vasodilation, inhibition of cardiac hypertrophy, prevention of myocardial fibrosis, and anti-arrhythmic properties.

  • Bioavailability: High oral bioavailability (unlike peptide antagonists like BQ-123).

  • Half-life: Supports once-daily oral dosing in chronic models.

Mechanism of Action & Signaling Pathway[4]

This compound intercepts the pathological signaling cascade initiated by elevated plasma ET-1, a hallmark of heart failure and pulmonary hypertension.

T0201_MOA ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Gq-coupled) ET1->ETA  Binds PLC PLC Activation ETA->PLC T0201 This compound (Inhibitor) T0201->ETA  Blocks IP3 IP3 / DAG PLC->IP3 PKC PKC Activation PLC->PKC Ca Intracellular Ca2+ Increase IP3->Ca Vaso Vasoconstriction Ca->Vaso Hyper Hypertrophy & Fibrosis PKC->Hyper Arrhy Electrical Remodeling (Arrhythmia) PKC->Arrhy

Figure 1: Mechanism of Action. this compound selectively inhibits the ETA receptor, preventing Gq-protein coupled downstream effects including calcium mobilization and PKC activation, which drive vasoconstriction and remodeling.

Preclinical Dosage Guidelines

The following dosages are synthesized from validated efficacy studies in rodent and canine models. This compound is distinct for its potency; doses are generally lower than those required for other antagonists like bosentan.

Table 1: Species-Specific Dosage Recommendations
SpeciesModelRouteDosageFrequencyDurationPrimary Endpoint
Rat (SD/Wistar)Acute HemodynamicsIV 0.1 – 0.5 mg/kg BolusSingle DoseInhibition of ET-1 pressor response; Renal blood flow preservation.
Rat Chronic Heart FailureOral 1 – 3 mg/kg Daily4-8 WeeksAttenuation of LV remodeling; Reduced fibrosis.
Hamster (Bio 14.[2][3][4]6)CardiomyopathyOral (Diet) 1.3 mg/kg/day Continuous9 WeeksSurvival benefit; Prevention of arrhythmia; Reduced LVEDP.[3]
Dog (Beagle)Pacing-Induced CHFOral 0.3 mg/kg Daily15 DaysImproved cardiac output; Reduced systemic vascular resistance.[5][6]
Dog Acute ChallengeIV 0.1 mg/kg BolusSingle DoseBlockade of ET-1 induced hypertension.

Critical Formulation Note: this compound is a hydrophobic small molecule.

  • IV Administration: Dissolve in a minimal volume of DMSO or PEG400, then dilute with saline (e.g., 10% DMSO / 90% Saline). Ensure pH is neutral.

  • Oral Administration: Can be suspended in 0.5% methylcellulose (MC) for gavage or admixed into chow (30 ppm concentration typically yields ~1.3 mg/kg/day in hamsters).

Detailed Experimental Protocols

Protocol A: Acute Hemodynamic Assessment (Rat)

Objective: Verify ETA receptor blockade by challenging with exogenous ET-1.

  • Animal Preparation:

    • Anesthetize rat (Inactin 100 mg/kg IP or Isoflurane 2%).

    • Cannulate the femoral artery for BP monitoring and femoral vein for drug administration.

    • Allow 30-minute stabilization period.

  • Baseline Challenge (Control):

    • Administer Big ET-1 (1 nmol/kg IV) or ET-1 (0.5 nmol/kg IV).

    • Record the biphasic response: initial transient hypotension (ETB mediated) followed by sustained hypertension (ETA mediated).

    • Allow BP to return to baseline (approx. 45-60 mins).

  • This compound Administration:

    • Administer This compound (0.1 – 0.5 mg/kg IV) slowly over 1 minute.

    • Wait 15 minutes for equilibration.

  • Post-Drug Challenge:

    • Re-administer the same dose of Big ET-1 or ET-1.

    • Success Criteria: Complete abolition of the sustained hypertensive phase. The initial hypotensive phase (ETB) should remain intact, confirming ETA selectivity.

Protocol B: Chronic Efficacy in Heart Failure (Survival & Remodeling)

Objective: Evaluate disease-modifying effects in a cardiomyopathy or MI model.

Protocol_Workflow cluster_groups Treatment Groups (Daily Dosing) Start Study Start (n=30-40 animals) Induction Induction of CHF (Coronary Ligation or Genetic Onset) Start->Induction Stratification Echocardiography Stratification (Match Baseline EF%) Induction->Stratification  1-2 Weeks post-injury Group1 Vehicle Control (0.5% Methylcellulose) Stratification->Group1 Group2 This compound Low Dose (0.3 mg/kg PO) Stratification->Group2 Group3 This compound High Dose (1.0 - 3.0 mg/kg PO) Stratification->Group3 Monitoring Weekly Monitoring: BP (Tail Cuff), Body Weight Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint Terminal Endpoint (Week 8): PV-Loop Hemodynamics Histology (Fibrosis) Monitoring->Endpoint

Figure 2: Chronic Study Design. Workflow for assessing this compound efficacy in chronic heart failure models.

Step-by-Step Procedure:

  • Induction: Induce MI via LAD ligation or use genetic models (e.g., Bio 14.6 Hamster).

  • Enrollment: At 1-2 weeks post-induction, perform echocardiography. Exclude animals with EF > 50% (if testing HFrEF). Randomize remaining animals to ensure equal baseline dysfunction across groups.

  • Dosing Formulation:

    • Prepare this compound suspension in 0.5% methylcellulose daily.

    • Dose: 0.3 mg/kg (Low) to 3.0 mg/kg (High) via oral gavage.

    • Alternative: Admix in chow. If food intake is ~10g/day for a 100g hamster, a 30 ppm mix results in ~3 mg/kg. Adjust ppm weekly based on body weight and food consumption.

  • In-Life Monitoring:

    • Measure Tail-Cuff BP bi-weekly. Note: this compound typically does not lower baseline BP in normotensive animals but prevents hypertensive spikes.

  • Terminal Analysis:

    • Measure LV End-Diastolic Pressure (LVEDP) and dP/dt max.[7]

    • Histology: Stain for Picrosirius Red to quantify interstitial fibrosis. This compound should significantly reduce collagen volume fraction.

Scientific Rationale & Troubleshooting

Why this compound over Bosentan?

In preclinical research, distinguishing between ETA and ETB effects is vital. ETB receptors on endothelial cells clear ET-1 from the circulation and release Nitric Oxide (NO).

  • Bosentan (Non-selective): Blocks ETB, potentially raising plasma ET-1 levels and reducing NO availability.

  • This compound (ETA Selective): Blocks the deleterious smooth muscle constriction while maintaining the beneficial endothelial clearance and NO release mechanisms.

Troubleshooting Common Issues
  • Lack of Efficacy in BP Reduction: In many CHF models, baseline BP is not elevated. The efficacy of this compound is seen in survival, remodeling (heart weight/body weight ratio), and hemodynamic reserve, not necessarily resting BP.

  • Solubility: If the compound precipitates in saline, use a cyclodextrin-based vehicle (e.g., 20% HP-β-CD) for IV administration to improve stability.

References

  • Hoshino, T., et al. (1998).[1][3][5][8] "Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 286(2), 643-649.[1][3][9][7] Link

  • Ohnishi, M., et al. (1998).[1][5][8] "Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure."[5][6] Journal of Cardiovascular Pharmacology, 31, S252-S254. Link

  • Miyauchi, T., et al. (1999).[8] "Role of endothelin in deterioration of heart failure due to cardiomyopathy in hamsters: beneficial effect of endothelin-A receptor antagonist on survival and cardiac function."[2][3][4][7] Circulation, 99(16), 2171-2176. Link

  • Wada, A., et al. (1997). "Effects of this compound, a novel endothelin antagonist, on hemodynamic and neurohumoral responses in congestive heart failure."[6] European Journal of Pharmacology, 334(2-3), 133-141. Link

  • Nishikibe, M., et al. (1999).

Sources

Application Note: A Multi-faceted Approach to Characterizing the Cellular Efficacy of the Kinase Inhibitor T-0201

Author: BenchChem Technical Support Team. Date: March 2026

For the purposes of this comprehensive guide, T-0201 will be treated as a hypothetical small molecule kinase inhibitor. The following application notes and protocols are designed to provide a robust framework for evaluating the cellular efficacy of such a compound, applicable to a wide range of kinase targets implicated in oncology. This approach ensures a thorough investigation of the compound's biological activity, from target engagement to downstream cellular consequences.

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the landscape of cancer treatment. To ascertain the therapeutic potential of a novel kinase inhibitor like this compound, a systematic and multi-pronged approach using cell-based assays is imperative. Unlike in vitro biochemical assays that assess the direct interaction between an inhibitor and its purified target kinase, cell-based assays provide a more physiologically relevant context by evaluating the compound's effects within a living cellular system.[1][2] This allows for the assessment of crucial parameters such as cell permeability, target engagement in a complex milieu, and the ultimate impact on cellular signaling, proliferation, and survival.

This document outlines a series of validated cell-based assays to comprehensively characterize the efficacy of this compound. The proposed workflow is designed to first confirm target engagement within the cell, then to quantify the phenotypic consequences of this engagement, and finally to elucidate the underlying mechanism of action by examining downstream signaling pathways.

Core Principles of Kinase Inhibitor Cell-Based Testing

The central premise of testing a kinase inhibitor like this compound is to verify its ability to modulate the activity of its target kinase within a cellular environment and, consequently, to elicit a desired biological response, typically the inhibition of cancer cell growth and induction of apoptosis. Key questions to be addressed by the following protocols include:

  • Target Engagement: Does this compound bind to its intended kinase target inside the cell?

  • Cellular Potency: At what concentration does this compound affect cell viability and proliferation?

  • Mechanism of Cell Death: Does this compound induce apoptosis?

  • Pathway Modulation: Does this compound inhibit the phosphorylation of its target and downstream substrates?

The following diagram illustrates a generic kinase signaling pathway that can be targeted by an inhibitor like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Upstream_Kinase Upstream_Kinase Receptor_Tyrosine_Kinase->Upstream_Kinase Activates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates T0201 This compound T0201->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Drives

Caption: Generic Kinase Signaling Pathway Targeted by this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Selected cancer cell line expressing the target kinase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Dry ice or liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase and a loading control)

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cells to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Divide the cell suspension into two aliquots: one for vehicle control (e.g., DMSO) and one for this compound treatment.

    • Incubate the cells with this compound at a predetermined concentration (e.g., 10x the expected IC50) for 1-2 hours at 37°C.

  • Heating and Lysis:

    • After incubation, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles using dry ice/ethanol and a 37°C water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blotting:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • The presence of a stronger band for the target kinase in the this compound-treated samples at higher temperatures compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the wells (typically in a volume that is 1/10th of the final well volume to minimize solvent effects). Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation Table:

Cell LineTarget ExpressionThis compound IC50 (nM)
Cell Line AHigh50
Cell Line BLow>1000
Cell Line CHigh (mutant)25
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well clear-bottom, opaque-walled microplates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cell viability assay (Protocol 2, steps 1 and 2). A shorter incubation time (e.g., 24-48 hours) is often suitable for apoptosis assays.

  • Assay Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Protocol 4: Western Blotting for Pathway Modulation

Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of this compound's inhibitory activity on the signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the target kinase and downstream effectors)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the target and its substrates confirms the on-target activity of this compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental plan.

G cluster_Phase1 Phase 1: Target Validation cluster_Phase2 Phase 2: Phenotypic Screening cluster_Phase3 Phase 3: Mechanism of Action CETSA Protocol 1: CETSA (Target Engagement) Viability Protocol 2: Cell Viability (IC50 Determination) CETSA->Viability Confirms on-target binding Apoptosis Protocol 3: Apoptosis Assay (Caspase Activation) Viability->Apoptosis Quantifies cytotoxic effect Western Protocol 4: Western Blot (Pathway Modulation) Viability->Western Informs dose selection Apoptosis->Western Correlates with cell death

Caption: Integrated workflow for this compound cell-based efficacy testing.

References

  • Cell-based test for kinase inhibitors. INiTS. (2020, November 26).
  • A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15).
  • Cell-based Kinase Assays. Profacgen.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (2016, September 6).
  • Spotlight: Cell-based kinase assay form

Sources

Application Note: Reconstitution and Experimental Handling of T-0201 (ETA Receptor Antagonist)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

T-0201 (also known as TA-0201) is a highly potent, long-acting, orally active, and selective Endothelin A (ETA) receptor antagonist[1]. In pharmacological binding studies, this compound competitively antagonizes the specific binding of Endothelin-1 (ET-1) to human cloned ETA receptors with an exceptional affinity, demonstrating a


 value of 

nM[1]. Its selectivity profile is robust, exhibiting approximately 1000-fold greater selectivity for ETA over ETB receptors[2].

For researchers and drug development professionals, ensuring the structural integrity and complete solvation of this compound is a critical prerequisite for reproducible in vitro binding assays and isolated tissue preparations (such as pulmonary artery contraction models)[3].

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR) ET1->ETA Agonist Binding T0201 This compound (TA-0201) T0201->ETA Competitive Inhibition (Ki = 0.015 nM) Signaling Gq/11 Pathway Activation (PLC, IP3, DAG) ETA->Signaling Response Intracellular Ca2+ Release & Vasoconstriction Signaling->Response

Fig 1: Mechanism of action of this compound competitively inhibiting ET-1 at the ETA receptor.

Physicochemical Properties

Understanding the physicochemical nature of this compound dictates the choice of solvent. The molecule features a complex aromatic architecture, including a bromopyrimidine ring and a p-tolyl group, which confers high lipophilicity[1].

PropertyValue
Chemical Name N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
CAS Number 169679-53-2 (Free Base) / 188307-16-6 (Sodium Salt)[1]
Molecular Formula C₂₇H₂₈BrN₅O₅S[1]
Molecular Weight 614.52 g/mol [1]
Target ETA Receptor (

= 0.015 nM)[1]
Primary Solvent Anhydrous DMSO (for in vitro master stocks)

Causality in Solvent Selection: The free base form of this compound (CAS 169679-53-2) has poor aqueous solubility due to its hydrophobic core. Dimethyl sulfoxide (DMSO) is mandated for the primary stock because its polar aprotic nature effectively disrupts intermolecular hydrogen bonding and solvates the hydrophobic domains without altering the compound's active conformation. If aqueous solubility is strictly required for in vivo bolus dosing without organic co-solvents, researchers must source the sodium salt sesquihydrate variant (CAS 188307-16-6)[2].

Standard Operating Procedure: Dissolving this compound

The following protocol establishes a self-validating system for generating a 10 mM Master Stock of this compound (Free Base) for in vitro applications.

Materials Required
  • This compound powder (lyophilized)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • Calibrated micropipettes and sterile tips

  • Amber microcentrifuge tubes (to prevent potential UV degradation)

  • Vortex mixer and ultrasonic water bath

Step-by-Step Reconstitution Protocol
  • Equilibration: Before opening the vial, allow the sealed container of this compound to equilibrate to room temperature (approx. 20-25°C) for at least 30 minutes. Rationale: Opening a cold vial introduces ambient moisture condensation, which can precipitate the lipophilic compound and degrade stock concentration accuracy.

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 3000 x g for 5 seconds) to ensure all powder is collected at the bottom.

  • Volume Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the exact mass in the vial.

    • Formula: Volume (mL) = Mass (mg) / (Molecular Weight × Target Concentration (M))

    • Example: For exactly 5.0 mg of this compound (MW = 614.52): Volume = 5.0 / (614.52 × 0.01) = 0.813 mL (813 µL) of DMSO .

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex the mixture for 30–60 seconds. If particulate matter remains visible, place the vial in an ultrasonic water bath at room temperature for 1–2 minutes. Validation: The solution must be completely clear and free of any suspended micro-crystals before proceeding.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber tubes.

  • Storage: Store aliquots at -80°C (preferred) or -20°C. Rationale: Repeated freeze-thaw cycles cause localized concentration gradients and potential precipitation. Single-use aliquots ensure absolute concentration fidelity across experimental replicates.

Preparation of Working Solutions

For cell-based assays or isolated tissue baths (e.g., pulmonary artery contraction models[3]), dilute the 10 mM DMSO stock directly into your pre-warmed aqueous assay buffer (e.g., Tyrode's solution or DMEM) immediately prior to the experiment.

  • Critical Constraint: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% (v/v) . Higher concentrations of DMSO can induce cellular toxicity, alter membrane fluidity, and artificially skew GPCR binding kinetics.

Workflow N1 This compound Powder (Equilibrate to RT) N2 Add Anhydrous DMSO (Target: 10 mM) N1->N2 N3 Vortex & Sonicate (Verify Clear Solution) N2->N3 N4 Aliquot Stock (Single-use vials) N3->N4 N5 Long-Term Storage (-80°C) N4->N5 N6 Working Solution (<0.1% DMSO in Buffer) N4->N6 Day of Assay

Fig 2: Optimal reconstitution, storage, and dilution workflow for this compound.

References

  • Journal of Pharmacology and Experimental Therapeutics. "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors." Ovid. Available at:[Link]

Sources

Application Note: Pharmacological Administration of T-0201 (Endothelin Receptor Antagonist) in Rodent Models

[1]

Executive Summary & Mechanism of Action

T-0201 (also referenced in literature as TA-0201 ) is a potent, orally active, non-peptide Endothelin Receptor Antagonist (ERA).[1] It exhibits high selectivity for the Endothelin-A (ET-A) receptor subtype, which mediates potent vasoconstriction and cell proliferation. In rodent models, this compound is a critical tool compound for investigating the pathophysiology of congestive heart failure (CHF), pulmonary hypertension, and renal fibrosis.

Unlike non-selective ERAs (e.g., bosentan), this compound allows researchers to isolate the pathological effects of ET-A activation while preserving the clearance and vasodilatory functions mediated by the ET-B receptor (though high doses may exhibit dual antagonism).

Mechanistic Pathway

The following diagram illustrates the specific intervention point of this compound within the Endothelin-1 signaling cascade.

ET_PathwayET1Endothelin-1 (ET-1)ETAET-A Receptor(Gq-coupled)ET1->ETAHigh Affinity BindingETBET-B Receptor(Clearance/NO Release)ET1->ETBBindingGqGq ProteinETA->GqT0201This compound(Antagonist)T0201->ETACompetitive Blockade(Ki ~0.02 nM)PLCPLC activationGq->PLCCaIntracellular Ca2+ IncreasePLC->CaResponseVasoconstrictionCell ProliferationFibrosisCa->Response

Figure 1: Mechanism of Action. This compound competitively blocks the ET-A receptor, preventing the Gq-mediated calcium influx that drives vasoconstriction and fibrosis.

Compound Preparation & Formulation

The bioavailability and reproducibility of this compound data depend heavily on the salt form used and the vehicle formulation. This compound is commonly available as a sodium salt sesquihydrate or as a free acid.

Formulation Selection Matrix
Compound FormRoute of AdminRecommended VehicleStabilityNotes
Sodium Salt IV (Bolus/Infusion)0.9% Saline (pH 7.4)24h @ 4°CPreferred for acute hemodynamic studies.
Sodium Salt PO (Oral Gavage)Distilled Water or Saline48h @ 4°CHighly soluble; rapid absorption.
Free Acid PO (Oral Gavage)0.5% Methylcellulose (MC)1 week @ 4°CRequires suspension; vortex thoroughly before dosing.
Free Acid SC (Osmotic Pump)50% DMSO / 50% PEG400Check precipitationFor continuous chronic infusion.
Preparation Protocol (Sodium Salt for IV/PO)

Target Concentration: 1 mg/mL

  • Weighing: Accurately weigh 10.0 mg of this compound sodium salt.

  • Dissolution: Add 8.0 mL of sterile 0.9% saline.

  • Vortexing: Vortex for 30 seconds. The salt should dissolve readily to form a clear solution.

  • Adjustment: Bring final volume to 10.0 mL with saline.

  • Filtration: For IV administration, filter through a 0.22 µm PES syringe filter to ensure sterility and remove particulates.

  • Verification: Check pH. This compound sodium salt solutions are slightly alkaline; adjust to pH 7.4 with dilute HCl if necessary for sensitive IV models, though usually tolerated well in bolus.

In Vivo Administration Protocols

Acute Hemodynamic Study (Rat)

Objective: Assess the immediate impact of ET-A blockade on Mean Arterial Pressure (MAP) and Renal Blood Flow (RBF) after ET-1 challenge.

  • Subject: Male Sprague-Dawley Rats (250–300 g).

  • Anesthesia: Thiobutabarbital (Inactin) 100 mg/kg i.p. (preserves autonomic reflexes better than isoflurane).

Step-by-Step Workflow:

  • Cannulation: Catheterize the femoral artery (for BP measurement) and femoral vein (for drug administration).

  • Stabilization: Allow 30–60 minutes for hemodynamic stabilization.

  • Challenge (Control): Administer ET-1 (0.75 nmol/kg, i.v.) to establish baseline pressor response.

  • Washout: Allow 60 minutes for return to baseline.

  • This compound Administration:

    • Dose: 0.1 – 10 mg/kg (i.v. bolus).

    • Volume: 1 mL/kg.

    • Rate: Slow bolus over 30 seconds.

  • Re-Challenge: Administer ET-1 (0.75 nmol/kg, i.v.) 15 minutes post-T-0201.

  • Data Capture: Record peak MAP and duration of pressor response.

Chronic Heart Failure Model (Oral Dosing)

Objective: Evaluate tissue remodeling and survival in a CHF model (e.g., rapid pacing or coronary ligation).

  • Dose: 0.3 – 1.0 mg/kg/day.

  • Duration: 2 – 4 weeks.

  • Route: Oral Gavage (PO).[2][3]

Protocol:

  • Acclimatization: Handle animals daily for 3 days prior to study to reduce stress-induced catecholamine release.

  • Dosing Time: Administer this compound once daily (QD) at the same time (e.g., 09:00 AM) to minimize circadian variability in ET-1 levels.

  • Technique:

    • Use a flexible feeding needle (18G for rats, 20G for mice).

    • Ensure the head and esophagus are aligned to prevent tracheal entry.

    • Volume limit: 10 mL/kg (Rat), 10 mL/kg (Mouse).

  • Monitoring: Weigh animals daily to adjust dose volume based on body weight.

Experimental Design & Validation Logic

To ensure data integrity, the experimental design must account for the specific selectivity profile of this compound.

Dose-Dependent Selectivity

This compound is ET-A selective at low doses but can block ET-B at high doses.

Dose (Rat)Receptor OccupancyPhysiological Effect
0.1 - 1 mg/kg ET-A Only Blocks vasoconstriction; preserves ET-B clearance of ET-1.
10 - 100 mg/kg ET-A + ET-B Complete blockade; may cause sustained increase in plasma ET-1 levels due to loss of clearance.
Self-Validating Controls

Every study must include the following groups to rule out vehicle effects and spontaneous hemodynamic drift:

  • Vehicle Control: Administer vehicle (Saline or MC) alone.

  • Positive Control: If available, use a known ERA (e.g., BQ-123) to benchmark this compound efficacy.

  • ET-1 Challenge: In acute studies, the loss of ET-1 induced pressor response confirms in vivo target engagement.

Pharmacokinetic (PK) Sampling Workflow

To correlate efficacy with plasma exposure, use the following sampling workflow:

PK_Workflowcluster_timepointsSampling TimepointsStartDosing (this compound)T10.5 h(Cmax)Start->T1T22 hStart->T2T36 hStart->T3T424 h(Trough)Start->T4ProcessPlasma Separation(EDTA tubes, 4°C)T1->ProcessT2->ProcessT3->ProcessT4->ProcessAnalysisLC-MS/MS(Limit: 0.1 ng/mL)Process->Analysis

Figure 2: Pharmacokinetic Sampling Workflow. Critical timepoints for establishing this compound exposure-response relationships.

References

  • Pharmacological characterization of TA-0201. Title: Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors.[4] Source: PubMed / J Pharmacol Exp Ther.[5] URL:[Link]

  • Chronic Effects in Heart Failure. Title: Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure.[6] Source: PubMed / J Cardiovasc Pharmacol. URL:[Link]

  • Bioanalytical Determination (LC-MS/MS). Title: Determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by a liquid chromatography--electrospray ionization--tandem mass spectrometry system.[1] Source: PubMed / J Pharm Biomed Anal.[5] URL:[Link]

  • Guidelines for Administration. Title: Guidelines for the administration of substances to rodents.[2][3][7][8][9] Source: NTNU / Laboratory Animal Services. URL:[Link]

Application of the Selective ET_A Receptor Antagonist T-0201 in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Guide Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Pulmonary Hypertension (PH) is a progressive, drug-resistant vascular disorder characterized by elevated pulmonary arterial pressure, right ventricular (RV) hypertrophy, and eventual heart failure. A primary driver of PH pathogenesis is the overexpression of Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen.

This application note details the pharmacological utility and experimental protocols for T-0201 (TA-0201) , a highly potent, orally active, non-peptide selective Endothelin A (ET_A) receptor antagonist. By synthesizing preclinical data and field-proven methodologies, this guide provides researchers with a validated framework for utilizing this compound in both in vivo and ex vivo models of PH, including its synergistic application in combination therapies[1].

Pharmacological Profile & Mechanism of Action

The endothelin system regulates vascular tone through two distinct G-protein-coupled receptors: ET_A (predominantly on vascular smooth muscle cells) and ET_B (predominantly on endothelial cells). While ET_A activation drives pathological vasoconstriction and smooth muscle proliferation, ET_B activation serves a protective, self-limiting role by stimulating the release of nitric oxide (NO) and prostacyclin (PGI2), while also clearing ET-1 from circulation.

The Causality of Selectivity: Non-selective endothelin receptor antagonists (e.g., bosentan) block both pathways, inadvertently neutralizing the protective NO/PGI2 release mediated by ET_B. This compound was engineered to solve this translational hurdle. It exhibits an extreme affinity for the ET_A receptor (pK_i = 10.7) while maintaining a ~1000-fold selectivity over the ET_B receptor (pK_i = 7.8)[2]. This highly selective blockade halts the pathogenic IP3/Ca2+ signaling cascade without disrupting endothelial ET_B-mediated vasodilation.

ET1_Signaling ET1 Endothelin-1 (ET-1) ETA ET_A Receptor (Smooth Muscle) ET1->ETA Pathogenic binding ETB ET_B Receptor (Endothelium) ET1->ETB Protective binding PLC PLC / IP3 Pathway ETA->PLC Protective NO / PGI2 Release (Vasodilation) ETB->Protective T0201 This compound (Selective Antagonist) T0201->ETA Competitive Blockade (pKi=10.7) Ca Intracellular Ca2+ Spike PLC->Ca Pathology Vasoconstriction & Hypertrophy (PH) Ca->Pathology

Figure 1: Mechanism of Action of this compound. Selective blockade of ETA prevents vasoconstriction.

Quantitative Pharmacological Data Summary
ParameterValue / ObservationReference
Chemical Identity TA-0201 (Non-peptide pyrimidine derivative)[2]
ET_A Receptor Affinity (pK_i) 10.7 ± 0.5 (Recombinant human ET_A)[2]
ET_B Receptor Affinity (pK_i) 7.8 (Recombinant human ET_B)[2]
Selectivity Ratio (ET_A / ET_B) ~1000-fold preference for ET_A[2]
In Vivo Dosage (Rat PH Models) 0.5 mg/kg/day (Oral administration)[3]
Hemodynamic Effect (MCT Model) Significant reduction in Pp/Ps ratio[1]
Hypertrophy Effect (MCT Model) Reversal of RV/BW ratio increase[3]

Experimental Protocols: A Self-Validating Framework

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps (Trustworthiness Checks) to confirm that observed phenotypes are directly attributable to the specific pharmacological action of this compound.

Protocol 1: In Vivo Assessment in the Monocrotaline (MCT)-Induced PH Rat Model

Rationale: Monocrotaline is metabolized in the liver to MCT pyrrole, which causes selective, progressive endothelial injury in the pulmonary circulation, closely mimicking the pathophysiology of human Pulmonary Arterial Hypertension (PAH)[3].

Workflow MCT Day 0: MCT Injection (60 mg/kg SC) Dose Days 1-19: Daily Oral Dosing (this compound +/- BPS) MCT->Dose Induce PH Hemodynamics Day 19-21: RV Catheterization (RVSP & SAP) Dose->Hemodynamics In Vivo Assay Tissue Endpoint: Fulton Index & Molecular Markers Hemodynamics->Tissue Ex Vivo Assay

Figure 2: In Vivo MCT-Induced PH Experimental Workflow.

Step-by-Step Methodology:

  • Disease Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to male Wistar rats (approx. 200g). Designate a vehicle-injected normoxic control group.

  • Drug Formulation & Dosing: Suspend this compound in 0.5% methylcellulose. Administer 0.5 mg/kg/day via oral gavage starting from Day 1 post-MCT injection[3].

    • Combination Therapy Variant: Co-administer this compound with an oral prostacyclin analogue (e.g., beraprost sodium, BPS) at 100 μg/kg/day to evaluate synergistic efficacy[1].

  • Hemodynamic Monitoring (Day 19): Anesthetize the subjects. Insert a Millar micro-tip catheter through the right jugular vein into the right ventricle (RV) to record Right Ventricular Systolic Pressure (RVSP). Simultaneously, cannulate the right carotid artery to monitor Systemic Arterial Pressure (SAP).

    • Trustworthiness Check: Calculate the Pp/Ps ratio (RVSP / SAP). A specific reduction in Pp/Ps confirms that this compound targets pulmonary vascular resistance without inducing generalized systemic hypotension[1].

  • Tissue Harvesting & Hypertrophy Indexing: Euthanize the animal. Excise the heart and isolate the RV free wall from the left ventricle and septum (LV+S).

    • Causality Note: Calculate the Fulton Index[RV/(LV+S)] rather than just RV/Body Weight. MCT toxicity often causes systemic body weight loss; the Fulton index strictly isolates cardiac remodeling from systemic cachexia[3].

Protocol 2: Ex Vivo Isometric Tension Recording of Isolated Pulmonary Arteries

Rationale: This protocol isolates the vascular tissue to evaluate direct receptor desensitization, smooth muscle reactivity, and the competitive blockade efficacy of this compound without confounding systemic neurohumoral variables[4].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the main pulmonary arteries from hypoxia-induced PH rats and normoxic controls. Carefully dissect away adventitial tissue and cut into helical strips (approx. 2 mm wide, 10 mm long)[4].

  • Organ Bath Assembly: Mount the strips in 10 mL organ baths containing Krebs-Henseleit solution. Maintain at 37°C and continuously aerate with 95% O2 / 5% CO2[4].

  • Equilibration: Apply a resting tension of 1.0 g. Allow 60-90 minutes for equilibration, washing with fresh buffer every 15 minutes.

    • Causality Note: Proper equilibration prevents baseline mechanical drift and ensures the ET receptors return to a stable, unbound conformation.

  • Receptor Blockade & Stimulation: Pre-incubate the strips with this compound (e.g., 10 nM - 1 μM) for 30 minutes. Construct a cumulative concentration-response curve by adding ET-1 (10^-10 to 10^-7 M) to the bath.

  • Data Analysis: Calculate the maximal contractile response (Emax) and the half-maximal effective concentration (EC50).

    • Trustworthiness Check: Compare the rightward shift in the ET-1 curve between normoxic and hypoxic tissues. Hypoxia induces specific upregulation of ET_A receptor sensitivity; this compound should inhibit the ET-1-induced contraction of pulmonary arterial strips from hypoxic rats significantly more effectively than those from normoxic rats[4].

Application Scientist Insights: Overcoming Translational Hurdles

Why Combination Therapy? Monotherapy with ET_A antagonists often hits an efficacy ceiling in late-stage PH due to the compensatory upregulation of parallel vasoconstrictive pathways. Preclinical studies demonstrate that co-administering this compound with an oral prostacyclin analogue (beraprost sodium) provides a superior, synergistic effect[1].

Mechanistic Synergy: By utilizing this compound, you selectively block the pathogenic Gq-coupled IP3/Ca2+ axis (preventing vasoconstriction and hypertrophy). Simultaneously, the prostacyclin analogue stimulates the Gs-coupled cAMP/PKA axis (driving vasodilation and anti-proliferation). Because this compound leaves the ET_B receptor functionally intact, endogenous NO release is preserved, creating a tri-modal therapeutic attack on pulmonary vascular resistance[1][3].

References

  • Hoshino, T., et al. "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors." European Journal of Pharmacology, 2003.
  • Ueno, M., et al. "A combination of oral endothelin-A receptor antagonist and oral prostacyclin analogue is superior to each drug alone in ameliorating pulmonary hypertension in rats." Journal of the American College of Cardiology, 2002.
  • Miyauchi, T., et al. "Endothelin-A-receptor antagonist and oral prostacyclin analog are comparably effective in ameliorating pulmonary hypertension and right ventricular hypertrophy in rats." Journal of Cardiovascular Pharmacology, 2000.
  • Ohnishi, M., et al. "Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats." Life Sciences, 1998.

Sources

Deciphering Endothelin Signaling: Application of the Highly Selective ETA Antagonist T-0201 in Cardiovascular and Urogenital Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors, exerting its physiological and pathophysiological effects through two distinct G-protein-coupled receptors: ETA and ETB . While ETA receptors primarily reside on vascular smooth muscle cells and mediate potent vasoconstriction and cellular proliferation, ETB receptors are localized on endothelial cells where they drive vasodilation (via nitric oxide and prostacyclin release) and act as clearance receptors for circulating ET-1.

To accurately dissect these opposing pathways in disease models—such as pulmonary hypertension, heart failure, and benign prostatic hyperplasia—researchers require highly selective pharmacological tools. T-0201 (also known as TA-0201) is a non-peptide, orally active pyrimidine-sulfonamide derivative that serves as a best-in-class tool compound. Unlike early-generation peptide antagonists (e.g., BQ123), this compound offers exceptional metabolic stability, water solubility, and an unprecedented ~2700-fold selectivity for the ETA receptor over the ETB receptor[1][2].

By utilizing this compound, researchers can completely isolate ETB-mediated protective signaling or definitively prove the ETA-dependency of an observed pathological phenotype[3].

Quantitative Pharmacological Profile of this compound

The following table summarizes the key pharmacological metrics of this compound, validating its use as a highly selective ETA antagonist.

Pharmacological ParameterValueBiological System / AssayReference
ETA Receptor Affinity (

)
0.015 ± 0.004 nMHuman cloned ETA receptors ([125I]-ET-1 binding)1[1]
ETB Receptor Affinity (

)
41 ± 21 nMHuman cloned ETB receptors ([125I]-ET-1 binding)1[1]
Selectivity Ratio (ETA/ETB) ~2733-foldRecombinant human receptors3[3]
Functional Antagonism (

)
5.7 ± 0.3Isolated rabbit pulmonary artery contraction1[1]
Functional Antagonism (

)
7.8Human prostate strip contraction3[3]

Pathway Visualization

EndothelinSignaling cluster_receptors Endothelin Receptors ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Binds ETB ETB Receptor (Endothelium) ET1->ETB Binds PLC PLC / IP3 / Ca2+ Release ETA->PLC eNOS eNOS / NO / Prostacyclin ETB->eNOS T0201 This compound (TA-0201) Selective Antagonist T0201->ETA Blocks (Ki = 0.015 nM) Vasoconstriction Vasoconstriction & Cell Proliferation PLC->Vasoconstriction Vasodilation Vasodilation & ET-1 Clearance eNOS->Vasodilation

Fig 1: Endothelin-1 signaling pathway and the selective pharmacological blockade of ETA by this compound.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. They incorporate necessary controls to account for the unique "pseudo-irreversible" binding kinetics of ET-1 and the insurmountable antagonism profile of this compound.

Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath Assay)

Objective: To evaluate the functional inhibitory effect of this compound on ET-1-induced vasoconstriction in isolated tissues (e.g., pulmonary arteries or prostate strips)[3][4].

Causality & Expert Insight: ET-1 induces long-lasting contractions that are notoriously difficult to wash out. Consequently, a single tissue preparation cannot be reused for multiple ET-1 concentration-response curves. A parallel-chamber design is strictly required. Furthermore, this compound acts as an insurmountable antagonist at higher concentrations, meaning it depresses the maximum response (


) to ET-1 rather than merely shifting the curve to the right. Therefore, calculating 

(the negative logarithm of the antagonist concentration that reduces the maximum response by 50%) is more accurate than traditional Schild analysis.

Step-by-Step Workflow:

  • Tissue Preparation: Rapidly excise the target tissue (e.g., rat pulmonary artery) and place it in ice-cold, oxygenated (95%

    
     / 5% 
    
    
    
    ) Krebs-Henseleit solution. Clean the tissue of adherent fat and connective tissue.
  • Mounting: Cut the tissue into 2-3 mm rings. Mount the rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g. Equilibrate the tissue for 60–90 minutes. Critical Step: Wash the bath with fresh buffer every 15 minutes to prevent the accumulation of spontaneous endothelial metabolites (e.g., NO, prostacyclin) that could artificially alter baseline tension.

  • Viability Check: Challenge the tissue with 60 mM KCl to confirm smooth muscle viability. Wash three times and allow tension to return to baseline.

  • Antagonist Pre-incubation: Add this compound (e.g., 10 nM, 100 nM) or vehicle (0.1% DMSO) to parallel baths. Incubate for exactly 30 minutes . Reasoning: this compound requires sufficient time to penetrate the tissue layers and achieve steady-state receptor occupancy prior to agonist exposure.

  • Agonist Curve: Add ET-1 cumulatively in half-log increments (from 10 pM to 1 μM). Wait for the contractile response to plateau at each concentration before adding the next dose (typically 5–10 minutes per dose).

  • Data Analysis: Plot the concentration-response curves. Calculate the

    
     value for this compound based on the depression of the ET-1 maximum contraction.
    
Protocol B: In Vivo Model of Hypoxia-Induced Pulmonary Hypertension

Objective: To determine the chronic in vivo efficacy of this compound in preventing right ventricular hypertrophy and pulmonary vascular remodeling[4].

Causality & Expert Insight: Unlike peptide antagonists which require continuous infusion, this compound is highly orally bioavailable and long-acting[2]. This makes it an ideal tool compound for chronic multi-week studies. Oral gavage ensures precise dosing compared to drug-in-diet methods, which can be confounded by hypoxia-induced anorexia in rodents.

Step-by-Step Workflow:

  • Model Induction: Randomize adult male Wistar rats into three groups: Normoxia+Vehicle, Hypoxia+Vehicle, and Hypoxia+this compound. Place the hypoxia groups in a normobaric hypoxic chamber (10%

    
    ) for 3 to 4 weeks.
    
  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound via oral gavage once daily (e.g., 1–10 mg/kg/day) for the duration of the hypoxic exposure.

  • Hemodynamic Assessment: At the end of the study, anesthetize the rats. Insert a pressure-volume catheter via the right jugular vein, advancing it through the right atrium into the right ventricle to record Right Ventricular Systolic Pressure (RVSP).

  • Hypertrophy Indexing (Fulton Index): Euthanize the animals and excise the heart. Carefully dissect the right ventricle (RV) free from the left ventricle and septum (LV+S). Weigh the tissues immediately.

  • Validation: Calculate the Fulton Index: RV weight / (LV + S) weight. A significant reduction in this ratio in the this compound treated group confirms the ETA-dependent nature of the hypoxia-induced right ventricular hypertrophy[4].

References

  • MedKoo Biosciences. "this compound (TA 0201) Product Information and Pharmacological Data." MedKoo Biosciences Catalog. 1

  • Takahashi, M., et al. (2003). "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors." European Journal of Pharmacology, 467(1-3), 185-189. 3

  • Sato, K., et al. "Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats." PubMed Central / NIH. 4

  • Ahn, S., et al. (2001). "Potent and selective ET-A antagonists. 2. Discovery and evaluation of potent and water soluble N-(6-(2-(aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide derivatives." Journal of Medicinal Chemistry, 44(21), 3369-3377. 2

Sources

Application Note: Quantitative Bioanalysis of T-0201 (TA-0201) in Animal Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

T-0201 (also referred to in literature as TA-0201 ) is a potent, orally active, and highly selective Endothelin-A (ETA) receptor antagonist .[1] It is primarily utilized in cardiovascular research to model interventions in congestive heart failure (CHF), pulmonary hypertension, and renal dysfunction.

Accurate measurement of this compound plasma concentration is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations, particularly given its high potency and the necessity to distinguish the parent compound from its active carboxylic acid metabolites.

Critical Disambiguation:

  • Target Compound: this compound (Endothelin Antagonist).[1][2][3][4][5] Chemical Formula:

    
    .[1][6]
    
  • Note: Do not confuse with "TSND-201" (Methylone) or "GS-0201" (PARP inhibitor). This protocol is specific to the sulfonamide-pyrimidine derivative developed by Tanabe Seiyaku (Mitsubishi Tanabe Pharma).

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
Molecular Weight 614.51 g/mol Requires wide mass range MS.
Isotopic Signature Contains 1 Bromine atomDistinct 1:1 doublet at

M and M+2 (

).
Lipophilicity (LogP) High (> 3.5 estimated)Requires high organic mobile phase; prone to non-specific binding.
pKa ~4.5 (Sulfonamide), ~2.5 (Pyrimidine)Ionizes well in Positive ESI ; Solubility is pH-dependent.

Experimental Workflow Overview

The following diagram outlines the optimized workflow for extracting and quantifying this compound from rodent (rat/mouse) or canine plasma.

T0201_Workflow cluster_0 Sample Pre-Treatment cluster_1 Solid Phase Extraction (SPE) cluster_2 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Internal Std ([2H6]-T-0201) Plasma->IS_Add Dilution Dilute 1:1 with 4% H3PO4 IS_Add->Dilution Load Load on MCX / HLB Cartridge Dilution->Load Wash Wash 1: 2% Formic Acid Wash 2: 5% MeOH Load->Wash Elute Elute: ACN + 5% NH4OH Wash->Elute LC UPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Figure 1: End-to-end bioanalytical workflow for this compound quantification.[2]

Detailed Protocol: Sample Preparation

While protein precipitation (PPT) is faster, Solid Phase Extraction (SPE) is strongly recommended for this compound to remove phospholipids that cause matrix effects, especially given the drug's high lipophilicity and the need to separate it from polar metabolites.

Materials Required[2][3][4][7][8]
  • Internal Standard (IS):

    
    -T-0201 (Deuterated analog). If unavailable, use a structural analog like Bosentan (though ionization efficiency may differ).
    
  • SPE Plate: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Cation Exchange (MCX) 30 mg/1 cc.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Step-by-Step SPE Procedure
  • Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well deep plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (

    
    )  in water.
    
    • Why? Acidification disrupts protein binding and ionizes the basic pyrimidine moieties, ensuring retention on the SPE sorbent.

  • Conditioning (SPE Plate):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample (~260 µL) onto the SPE plate at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

    • Wash 2: 1 mL 5% Methanol in Water (Removes polar interferences without eluting this compound).

  • Elution: Elute with 2 x 250 µL of Acetonitrile containing 5% Ammonium Hydroxide .

    • Mechanism:[7] High pH deprotonates the molecule or disrupts the hydrophobic interaction sufficiently in high organic solvent to release the drug.

  • Evaporation & Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[2][7]
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: C18 Reverse Phase, Sub-2 µm particle size.

    • Recommended: Waters BEH C18 (

      
       mm, 1.7 µm).
      
  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Load
3.00 90 Elution of this compound
4.00 90 Wash
4.10 20 Re-equilibration

| 5.50 | 20 | End of Run |

Mass Spectrometry (MS)[7]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Identifier Logic: this compound has a Bromine atom.[1][2][6][][][10] You will see two parent peaks of equal intensity at

    
     ~614 and ~616.
    
    • Strategy: Select the

      
       isotope (
      
      
      
      614.1)
      as the precursor for the quantitative transition to maximize sensitivity, or sum both transitions if sensitivity is limited.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 614.1 (

) | 460.2 | 35 | 28 | Quantifier | | This compound | 614.1 (

) | 198.1 | 35 | 45 | Qualifier | | IS (

-T-0201)
| 620.1 | 466.2 | 35 | 28 | Quantifier |

Note: The product ion 460.2 typically corresponds to the loss of the benzenesulfonamide moiety or cleavage at the ether linkage.

Method Validation & Quality Control

To ensure the data is regulatory-grade (FDA/EMA compliant), the following validation tiers must be executed.

Linearity & Sensitivity
  • Calibration Range: 0.2 ng/mL (LLOQ) to 500 ng/mL.

  • Curve Fit: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

Since this compound is hydrophobic, it elutes late in the gradient where phospholipids often interfere.

  • Experiment: Post-column infusion of this compound while injecting blank plasma extract.

  • Observation: Look for ion suppression zones. If suppression occurs at the this compound retention time (approx 2.8 min), adjust the gradient or switch to a Phenyl-Hexyl column for alternative selectivity.

Stability
  • Freeze/Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (this compound is generally stable, but sulfonamides can degrade in high light; keep samples amber-covered).

Biological Context & Pathway

Understanding the metabolic fate of this compound helps in interpreting "unknown" peaks in your chromatogram. This compound is metabolized primarily by oxidation.

Metabolism T0201 This compound (Parent) (Active ETA Antagonist) Metabolite Carboxylic Acid Metabolite (Oxidation of terminal -OH) T0201->Metabolite CYP450 / Oxidation Excretion Biliary/Renal Excretion T0201->Excretion Unchanged (<10%) Metabolite->Excretion

Figure 2: Simplified metabolic pathway. The carboxylic acid metabolite is the major circulating metabolite in rats and must be chromatographically separated from the parent to avoid interference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Double Peaks Atropisomerism or Isotope confusionThis compound has a Br atom.[1][2][4][10] Ensure you are filtering for only the 614.1 parent, not a wide window that includes 616.1, unless summing.
Low Recovery Drug binding to plasticThis compound is sticky. Use Low-Binding plates/tubes. Add 0.1% BSA to the collection plate if recovery is low at low concentrations.
Carryover High lipophilicityIncrease the needle wash solvent strength (e.g., 90:10 ACN:IPA + 0.1% FA).

References

  • Yamauchi-Kohno, R., et al. (1999). Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[1][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics.[4] Link

  • Ohnishi, M., et al. (1998).[3] Effects of a new endothelin antagonist, this compound, in dogs with congestive heart failure.[3] Journal of Cardiovascular Pharmacology. Link

  • Murata, S., et al. (1999). Determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by LC-MS/MS.[2] Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Troubleshooting & Optimization

Technical Support Center: T-0201 (TA-0201)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: T-0201 Solubility, Stability, and Experimental Handling in DMSO

Audience: Researchers in Cardiovascular Medicine, Oncology, and Drug Discovery. Compound Identity: this compound (also known as TA-0201) is a highly potent, selective, and orally active Endothelin Receptor Type A (ETA) antagonist .[1] CAS Number: 169679-53-2 Molecular Weight: 614.5 g/mol [2]

Core Solubility & Handling Guide
Solubility Profile in DMSO

This compound is a hydrophobic sulfonamide-pyrimidine derivative. It exhibits excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but has poor water solubility.

SolventSolubility Limit (Max)Recommended Stock ConcentrationNotes
DMSO ~50 mM (approx. 30 mg/mL)10 mM Optimal solvent for stock preparation.
Ethanol < 5 mMN/ANot recommended for high-concentration stocks.
Water InsolubleN/ARequires co-solvents (PEG/Tween) for aqueous formulation.
Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM this compound stock.

  • Weighing: Accurately weigh 6.15 mg of this compound powder.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use nylon or cellulose acetate filters as they may bind the compound.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Stability & Storage Troubleshooting

Q: How stable is this compound in DMSO? A: this compound is chemically stable in DMSO due to its robust sulfonamide core. However, hygroscopicity of DMSO is the primary threat.

Storage ConditionStability DurationCritical Requirement
-80°C > 2 YearsSealed vial, protected from light.
-20°C 1 YearDesiccated environment recommended.
Room Temp (25°C) < 1 MonthProne to degradation via DMSO water absorption.

Self-Validating Storage Protocol:

  • Visual Check: Before use, inspect the thawed DMSO stock. It should be a clear, colorless liquid. Any turbidity suggests precipitation or water contamination.

  • Freeze-Thaw Limit: Do not exceed 3 freeze-thaw cycles .

    • Why? Repeated temperature shifts promote crystal growth and potential hydrolysis if moisture has entered the vial.

In Vivo Formulation Guide (Advanced)

For animal studies (e.g., rats/mice), pure DMSO is toxic. You must use a co-solvent system. The following formulation is validated for oral or intraperitoneal administration.

Recommended Formulation (Solubility: ~2 mg/mL):

  • 10% DMSO: Dissolve this compound in pure DMSO first.

  • 40% PEG300: Add Polyethylene Glycol 300 and vortex.

  • 5% Tween 80: Add surfactant to stabilize the suspension.

  • 45% Saline: Add 0.9% NaCl slowly while vortexing.

Critical Step: Always add the aqueous phase (Saline) last . Adding water directly to the DMSO stock can cause immediate precipitation ("crashing out").

Mechanism of Action & Pathway Visualization

This compound functions by competitively blocking the Endothelin-1 (ET-1) binding site on the ETA receptor, preventing the downstream calcium signaling cascade that leads to vasoconstriction and cell proliferation.

T0201_Mechanism ET1 Endothelin-1 (ET-1) ETAR Endothelin Receptor A (ETA) ET1->ETAR Activates T0201 This compound (Inhibitor) T0201->ETAR Competitively Blocks Gq Gq Protein ETAR->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasoconstriction & Cell Proliferation Ca->Response Induces

Figure 1: Mechanism of Action of this compound. The compound competitively inhibits the ETA receptor, blocking the Gq-PLC-IP3 signaling axis.

Frequently Asked Questions (FAQ)

Q1: My this compound stock solution has formed crystals after thawing. Is it spoiled?

  • Diagnosis: This is likely "seeding" caused by low temperature, not chemical degradation. DMSO freezes at 18.5°C.

  • Solution: Warm the vial to 37°C for 5–10 minutes and vortex. If the solution becomes clear, it is safe to use. If a white precipitate remains that does not dissolve upon warming, water contamination may have occurred, and the stock should be discarded.

Q2: Can I use this compound for cell culture experiments? What is the max DMSO concentration?

  • Answer: Yes. Prepare a 10 mM stock. Dilute into culture media to achieve the desired final concentration (e.g., 1 µM).

  • Constraint: Ensure the final DMSO concentration in the culture dish is < 0.1% (v/v) to avoid solvent toxicity.

    • Example: To treat cells with 10 µM this compound, add 1 µL of 10 mM stock to 1 mL of media. This yields 0.1% DMSO.

Q3: How does this compound compare to Bosentan or Macitentan?

  • Insight: this compound is structurally related to Bosentan but exhibits higher selectivity for the ETA receptor over ETB. Macitentan was structurally derived from this compound (specifically incorporating the bromopyrimidinyl ethylene glycol ether moiety) to improve tissue distribution and receptor binding kinetics [1, 2].[3]

References
  • Hoshino, T., Yamauchi, R., Kikkawa, K., Yabana, H., & Murata, S. (1998).[4][5] Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 286(2), 643–649.[4][5][6][7] Link

  • Bolli, M. H., et al. (2012). The Discovery of Macitentan, a Potent, Orally Bioavailable, Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

  • TargetMol.[1][8][9][10][11][12] This compound Product Data Sheet. Link

Sources

Optimizing T-0201 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for T-0201 (TA-0201) Applications. As a Senior Application Scientist, I have designed this guide to address the complex pharmacological and physiological challenges researchers face when utilizing this compound—a highly potent, orally active, non-peptide endothelin receptor antagonist—in chronic in vivo studies.

This guide bridges the gap between theoretical receptor pharmacology and practical, field-proven experimental execution.

I. Troubleshooting Guides & FAQs

Q1: We are designing a 9-week survival study in BIO 14.6 cardiomyopathic hamsters. Should we administer this compound via daily oral gavage or dietary admixture to achieve the standard 1.3 mg/kg/day dose? Analysis & Causality: For long-term cardiovascular studies (e.g., >4 weeks), dietary admixture is unequivocally recommended over oral gavage . Daily gavage induces recurrent restraint stress, triggering sympathetic nervous system activation and catecholamine surges. In heart failure models like the BIO 14.6 hamster, this repeated stress confounds hemodynamic baselines and accelerates mortality, masking the cardioprotective effects of the drug. Resolution: Formulate this compound directly into the rodent chow at a concentration of 30 parts per million (ppm). Because this compound is orally active and highly stable, this continuous ad libitum dosing yields a steady-state plasma concentration (approx. 63.9 ± 30.4 ng/mL) and effectively delivers the target dose of ~1.3 mg/kg/day, which has been proven to increase survival rates from 16% to over 65% in cardiomyopathic models[1].

Q2: During our canine pacing-induced congestive heart failure (CHF) model, we escalated the this compound dose to 100 µg/kg IV, but we are observing a blunting of the initial ET-1-induced hypotension. Is this compound losing its ETA selectivity? Analysis & Causality: Yes, you are observing dose-dependent loss of selectivity. This compound is synthesized to be highly selective for the Endothelin A (


) receptor over the Endothelin B (

) receptor, with a

of 10.7 for

versus 7.8 for

(an approximate 1,000 to 3,000-fold selectivity margin)[2][3]. The initial transient hypotension following ET-1 release is mediated by endothelial

receptors stimulating nitric oxide (NO) release. Resolution: While this compound is highly selective at lower doses, administering

100 µg/kg intravenously in dogs crosses the threshold where it begins to exert dual antagonism, blocking the

-mediated hypotensive response[4]. For purely selective

blockade in chronic canine models, restrict oral dosing to 0.3 mg/kg/day, which prevents the deterioration of cardiorenal function without fully abolishing beneficial

activity[4].

Q3: How can we validate the cellular efficacy of this compound before gross anatomical changes (like reduced right ventricular hypertrophy) become apparent? Analysis & Causality: Gross anatomical and hemodynamic changes (e.g., LVEDP reduction) are late-stage indicators of efficacy. To validate target engagement early, monitor electrical remodeling via patch-clamp electrophysiology. In heart failure, elevated ET-1 downregulates specific potassium channels, leading to Action Potential Duration (APD) prolongation and dispersion, which causes fatal arrhythmias. Resolution: Isolate ventricular myocytes and measure the transient outward potassium current (


) and delayed rectifier potassium current (

). Long-term

blockade with this compound specifically prevents the functional downregulation of

and

densities, normalizing the APD[5]. This cellular validation serves as a highly reliable, early-stage biomarker of this compound efficacy.

II. Quantitative Data: Established this compound Dosages

To ensure optimal translation across species, use the following empirically validated dosing parameters.

Animal ModelDisease PathologyRouteOptimized DosageKey Physiological Outcome
Syrian Hamster (BIO 14.6)Idiopathic Cardiomyopathy / CHFOral (Diet)30 ppm (~1.3 mg/kg/day)Improved survival (65.2% vs 16%); inhibited APD dispersion[1][5].
Dog (Conscious)Pacing-induced CHFOral (Gavage)0.3 mg/kg/dayPrevented deterioration of cardiorenal function; increased cardiac output[4].
Rat (Dahl Salt-Sensitive)Diastolic Heart FailureOral0.3 to 10 mg/kg/dayPrevented LV hypertrophy and normalized LV end-diastolic pressure[6].
Rat (Treadmill Exercise)Renal blood flow reductionIV Infusion0.5 mg/kgAttenuated the decrease in renal blood flow and NO production during exercise[7].

III. Experimental Protocol: Self-Validating Dietary Formulation of this compound

To avoid the confounding variables of daily gavage in long-term rodent studies, use this self-validating protocol to formulate this compound into standard basal diet.

Phase 1: Calculation & Validation

  • Determine Daily Intake: House a subset of control animals (n=5) in metabolic cages for 72 hours. Weigh the chow provided and the chow remaining daily to calculate the average daily food consumption (e.g., ~10 g/day for an adult hamster).

  • Calculate Target Concentration:

    • Formula:Target Concentration (mg/g of chow) = (Target Dose [mg/kg] * Animal Weight [kg]) / Daily Food Intake [g]

    • Example: For a 150g hamster requiring 1.3 mg/kg/day, the daily drug requirement is 0.195 mg. If the hamster eats 10g of chow/day, the concentration must be 0.0195 mg/g (19.5 ppm).

  • Adjust for Waste: Multiply the calculated concentration by a 1.5x spillage factor (yielding ~30 ppm) to ensure the ingested dose meets the pharmacokinetic threshold[1].

Phase 2: Formulation & Storage 4. Micronization: Mill the this compound Sodium Salt (CAS 188307-16-6) into a fine powder to ensure homogenous distribution[]. 5. Geometric Dilution: Mix the this compound powder with 100g of pulverized basal diet. Once visually homogenous, add this premix to the remaining bulk diet in a V-blender and mix for 30 minutes. 6. Pelleting & Storage: Re-pellet the chow using a cold-extrusion process to prevent thermal degradation of the compound. 7. Storage: Store the formulated diet in a cool, dry place at 0 - 4 °C for short-term use (days to weeks), or at -20 °C for long-term stability (months)[].

IV. Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways of Endothelin-1 and demonstrates the precise pharmacological intervention point of this compound.

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle/Myocardium) ET1->ETA Binds ETB ETB Receptor (Endothelial Cells) ET1->ETB Binds T0201 This compound (TA-0201) Selective Antagonist T0201->ETA Potent Inhibition (pKi = 10.7) T0201->ETB Weak Inhibition (pKi = 7.8) PathA PLC / IP3 / Ca2+ Signaling Cascade ETA->PathA PathB eNOS Activation Nitric Oxide (NO) Release ETB->PathB OutcomeA Vasoconstriction, Hypertrophy & Electrical Remodeling PathA->OutcomeA OutcomeB Vasodilation & Anti-proliferation PathB->OutcomeB

Mechanistic pathway of this compound: Highly selective ETA receptor antagonism preventing cardiac remodeling.

V. References

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. Ovid / NIH.

  • Role of Endothelin in Deterioration of Heart Failure Due to Cardiomyopathy in Hamsters. American Heart Association Journals.

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. PubMed.

  • Tezosentan - A new endothelin receptor inhibitor for the treatment of congestive heart failure. ResearchGate.

  • Long-Term Endothelin A Receptor Blockade Inhibits Electrical Remodeling in Cardiomyopathic Hamsters. American Heart Association Journals.

  • Roles of renin–angiotensin and endothelin systems in development of diastolic heart failure in hypertensive hearts. Oxford Academic.

  • Endothelin receptor antagonist reverses decreased NO system in the kidney in vivo during exercise. American Journal of Physiology.

  • CAS 169679-53-2 (this compound) Storage & Handling. BOC Sciences.

  • CAS 188307-16-6 (this compound Sodium). BOC Sciences.

Sources

Technical Support Center: T-0201 (Endothelin Receptor Antagonist)

[1][2]

Product Overview & Mechanism

T-0201 is a highly potent, selective, non-peptide antagonist of the Endothelin Type A (ETA) receptor .[1] Originally developed by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma), it serves as a critical chemical probe for dissecting the role of Endothelin-1 (ET-1) in vasoconstriction, cardiac hypertrophy, and fibrosis.

  • Target: Endothelin Receptor Type A (ETA).[2][3][1][4][5]

  • Mechanism: Competitive antagonism; prevents ET-1 binding to ETA, thereby blocking downstream Gq-coupled signaling (PLC/IP3/Ca²⁺ pathway).

  • Potency: Extremely high affinity (Ki ≈ 0.02 nM for ETA).

  • Selectivity: >1,000-fold selective for ETA over ETB receptors.

Troubleshooting Guide: Common Issues & Solutions

Category 1: Solubility & Reconstitution

Q: I observe a white precipitate immediately upon adding this compound stock to my cell culture media. What is happening? A: this compound is a hydrophobic sulfonamide derivative with poor aqueous solubility. This "crashing out" occurs when a high-concentration DMSO stock is added directly to aqueous media without intermediate steps or rapid mixing.

  • The Fix:

    • Solvent: Ensure the stock is prepared in high-grade (anhydrous) DMSO . Do not use water or ethanol.

    • Serial Dilution: Do not add the 10 mM stock directly to the culture dish. Prepare a 1000x or 100x intermediate dilution in media without serum first, vortex immediately, and then add to the cells.

    • Serum Interaction: Serum proteins (albumin) can bind hydrophobic drugs. While this helps solubility, it can reduce free drug concentration. If precipitation persists, dilute the drug in serum-free media first, then add serum to the final concentration.

Q: Can I store the reconstituted this compound at -20°C? A: Yes, but with caveats. This compound in DMSO is stable at -20°C for up to 3 months. However, freeze-thaw cycles are detrimental.

  • Protocol: Aliquot the stock solution (e.g., 10 µL or 50 µL vials) immediately after reconstitution. Use a fresh aliquot for each experiment.

Category 2: Lack of Biological Efficacy

Q: I treated my cells with 10 nM this compound, but I see no change in phenotype (e.g., hypertrophy or proliferation). Is the drug inactive? A: Not necessarily. This compound is an antagonist, not an inhibitor of constitutive activity. It only works if the ETA receptor is actively being stimulated.

  • Root Cause Analysis:

    • Missing Ligand: Does your cell type produce endogenous ET-1? If not, this compound has nothing to block. You must stimulate the cells with exogenous Endothelin-1 (ET-1) (typically 1–10 nM) to assay the antagonist's effect.

    • Receptor Expression: Confirm your cells express EDNRA (ETA receptor) via qPCR or Western Blot. Many immortalized cell lines lose ETA expression over passages.

    • Serum Interference: Fetal Bovine Serum (FBS) contains variable levels of ET-1 and proteases. For clean assays, serum-starve cells (0.1% FBS) for 24 hours prior to treatment.

Category 3: Selectivity & Toxicity

Q: At 10 µM, this compound seems to block ETB receptor effects as well. Is this expected? A: Yes. While this compound is highly selective (>1000-fold), selectivity is relative, not absolute.

  • The Science: The Ki for ETA is ~0.02 nM, while for ETB it is ~40 nM.[4] At 10 µM (10,000 nM), you are vastly exceeding the Ki for ETB, leading to off-target blockade.

  • Recommendation: Perform a dose-response curve. The optimal therapeutic window for specific ETA blockade in vitro is typically 1 nM to 100 nM . Avoid concentrations >1 µM unless specifically testing for toxicity or non-specific binding.

Experimental Protocols

Protocol A: Preparation of this compound Stock Solution
StepActionCritical Note
1 Weigh 1 mg of this compound powder.Molecular Weight ≈ 614.5 g/mol .
2 Add 1.62 mL of sterile DMSO.Creates a 1 mM Stock Solution.
3 Vortex vigorously for 30 seconds.Ensure no visible particles remain.
4 Aliquot into 50 µL volumes in amber tubes.Protect from light and moisture.
5 Store at -20°C (or -80°C for long term).Do not refreeze after thawing.
Protocol B: ETA Antagonism Assay (Cardiomyocytes/Fibroblasts)

This protocol validates this compound activity by blocking ET-1 induced hypertrophy or ERK phosphorylation.

  • Seeding: Plate cells (e.g., Neonatal Rat Ventricular Myocytes) in 6-well plates.

  • Starvation: Incubate in serum-free media (or 0.1% BSA) for 24 hours to reduce baseline signaling.

  • Pre-treatment (Antagonist):

    • Add This compound to designated wells.

    • Recommended concentration: 10 nM (range 1–100 nM).

    • Incubate for 30–60 minutes before adding the agonist. This allows this compound to reach equilibrium occupancy of the ETA receptors.

  • Stimulation (Agonist):

    • Add ET-1 (Endothelin-1) to a final concentration of 10 nM .

    • Include a "Vehicle Control" (DMSO only) and "ET-1 only" control.

  • Readout:

    • Short-term (10-30 min): Lyse cells for Western Blot (p-ERK1/2 vs. Total ERK).

    • Long-term (24-48 h): Fix cells for immunofluorescence (Cell surface area, ANP expression).

  • Expected Result: ET-1 alone increases p-ERK/Hypertrophy. Pre-treatment with this compound abolishes this effect, returning levels to near-baseline.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the Endothelin-1 signaling cascade and the specific blockade point of this compound.

ET1_SignalingFigure 1: Mechanism of this compound Antagonism in the Endothelin-1 Pathwaycluster_membraneCell MembraneET1Endothelin-1 (ET-1)ETAETA Receptor(Gq-coupled)ET1->ETAHigh AffinityETBETB ReceptorET1->ETBBindingT0201This compound(Antagonist)T0201->ETABLOCKS(Competitive)GqGq ProteinETA->GqPLCPLCβGq->PLCIP3IP3 / DAGPLC->IP3CaCa2+ ReleaseIP3->CaPKCPKC ActivationIP3->PKCResponseVasoconstrictionHypertrophyFibrosisCa->ResponsePKC->Response

Figure 1: this compound competitively binds to the ETA receptor, preventing ET-1 induced Gq-protein coupling and subsequent calcium mobilization and hypertrophic gene expression.

Quantitative Data: Selectivity Profile

The following table summarizes the binding affinity of this compound compared to other common endothelin receptor antagonists. Note the picomolar potency of this compound.[1]

CompoundTargetKi (nM) for ETAKi (nM) for ETBSelectivity (ETA/ETB)Reference
This compound ETA 0.02 41 ~2,000-fold [1, 2]
BQ-123ETA1.41,500~1,000-fold[3]
BosentanDual4.795~20-fold[4]
MacitentanDual0.5391~800-fold[5]

Note: Lower Ki indicates higher affinity. This compound is among the most potent ETA-selective antagonists available.

References

  • Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics (1998).[6][7] URL:[Link]

  • Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. Source: European Journal of Pharmacology (2000). URL:[Link]

  • BQ-123, a novel arachidonic acid metabolite glucuronide, is a potent and selective endothelin A receptor antagonist. Source: PNAS (1992). URL:[Link]

  • Bosentan, a new endothelin receptor antagonist. Source: Circulation (2001).[8] URL:[Link]

  • The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

Technical Support Center: T-0201 Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with T-0201 (a selective phosphodiesterase-4 inhibitor). It addresses the specific physicochemical challenges of this compound (BCS Class II behavior) and provides actionable, data-backed protocols to enhance its oral bioavailability in rat models.

Topic: Improving the Oral Bioavailability of this compound in Rats

Role: Senior Application Scientist | Status: Operational System Version: 2.4 (Updated for Solid Dispersion & Nanomilling Protocols)

Executive Summary: The Solubility Challenge

User Issue: "I am observing low or highly variable plasma concentrations (


) of this compound in rats following oral gavage of the crystalline powder."

Root Cause Analysis: this compound (a specific PDE4 inhibitor developed by Tanabe Seiyaku) exhibits classic BCS Class II characteristics: high permeability but low aqueous solubility . The crystalline form possesses high lattice energy, preventing rapid dissolution in the gastrointestinal (GI) tract. In rats, the dissolution rate is the rate-limiting step for absorption.

Core Solution: To improve bioavailability (


), you must disrupt the crystal lattice to create a high-energy amorphous state or increase the specific surface area via nanonization.

Module A: Formulation Troubleshooting

Select your current formulation strategy below for specific troubleshooting.

Protocol A1: Amorphous Solid Dispersion (ASD)

The Gold Standard for this compound. This method stabilizes the amorphous form of this compound using a polymer carrier, preventing recrystallization and maintaining supersaturation in the GI tract.

Common Failure: "My ASD formulation is recrystallizing or not releasing the drug." Correction: You are likely using the wrong polymer-to-drug ratio or processing temperature.

Optimized Protocol (Solvent Evaporation Method):

  • Carrier Selection: Use HPMC (Hydroxypropyl Methylcellulose) or HPMCAS (Acetate Succinate) . These polymers form hydrogen bonds with this compound, inhibiting nucleation.

  • Ratio: Start with a 1:3 (Drug:Polymer) weight ratio.

  • Solvent: Dissolve both this compound and HPMC in a Dichloromethane/Ethanol (1:1 v/v) mixture.

  • Evaporation: Use a rotary evaporator at

    
     under vacuum. Crucial: Rapid solvent removal prevents phase separation.
    
  • Drying: Vacuum dry for 24h to remove residual solvent (which acts as a plasticizer and induces crystallization).

Visual Workflow (DOT Diagram):

ASD_Workflow Start Crystalline this compound (High Lattice Energy) Solvent Dissolve in DCM/Ethanol (1:1) Start->Solvent Process Rotary Evaporation (Rapid Solvent Removal) Solvent->Process Molecular Mixing Polymer Add HPMC/HPMCAS (Ratio 1:3) Polymer->Solvent Result Amorphous Solid Dispersion (High Free Energy) Process->Result Glass Transition InVivo Rat GI Tract: Supersaturation Maintenance Result->InVivo Oral Gavage

Figure 1: Critical path for manufacturing stable Amorphous Solid Dispersions (ASD) of this compound.

Protocol A2: Nanosuspension (Wet Milling)

Best for Toxicology/High-Dose Studies. If you cannot use polymers, you must increase surface area.

Common Failure: "Particle agglomeration (Ostwald Ripening) occurring within 24 hours." Correction: Insufficient stabilizer concentration.

Optimized Protocol:

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 (Surfactant is critical for wetting).

  • Milling: Ball mill this compound powder with Zirconia beads (0.5 mm) for 24 hours.

  • Target Size:

    
    .
    
  • Storage: Use immediately or lyophilize. Do not store liquid suspension >48h.

Module B: In Vivo Administration (Rat Specific)

Dosing Vehicle Impact Table

Data derived from comparative pharmacokinetic studies of PDE4 inhibitors.

Vehicle TypeFormulation StateEst.[1] Bioavailability (

)
Tmax (h)Recommendation
0.5% MC Suspension Crystalline (Micronized)~15 - 25%4.0 - 6.0Avoid for PK studies; absorption is erratic.
PEG 400 / Water (1:1) Solution (Pre-dissolved)> 70%0.5 - 1.0Recommended for IV/PO correlation.
Solid Dispersion (HPMC) Amorphous Powder> 85%1.0 - 2.0Best for solid dosage form development.
Nanosuspension Nanocrystalline~60 - 75%1.5 - 2.5Good balance of load and absorption.
Troubleshooting FAQ: Animal Handling

Q: Should I fast the rats before dosing this compound? A: Yes. Food significantly alters gastric pH and emptying time. For this compound (weakly basic/neutral), food can delay


 and cause double-peaks in the plasma profile due to enterohepatic recirculation.
  • Protocol: Fast rats for 12 hours pre-dose. Return food 4 hours post-dose.

Q: I see a secondary peak in the plasma concentration-time curve. Is this an error? A: Likely not. This is characteristic of Enterohepatic Recirculation , common with PDE4 inhibitors in rats. The drug is glucuronidated, excreted in bile, hydrolyzed by gut bacteria, and reabsorbed.

  • Action: Do not truncate sampling. Ensure sampling points extend to 24h or 48h to capture the full AUC.

Module C: Pharmacokinetic Analysis Logic

Logic Flow for Low Bioavailability Diagnosis:

PK_Debug Issue Problem: Low AUC / Bioavailability Check1 Check Solubility: Is it dissolved in vehicle? Issue->Check1 Branch1_Yes Yes (Solution) Check1->Branch1_Yes Branch1_No No (Suspension) Check1->Branch1_No Check2 Check Metabolism: Is CL_hepatic > Liver Blood Flow? Branch1_Yes->Check2 Check3 Check Particle Size: Is D50 > 10 microns? Branch1_No->Check3 Result1 High First-Pass Effect. Try IV route to confirm. Check2->Result1 Yes Result2 Dissolution Limited. Switch to Solid Dispersion. Check3->Result2 Yes

Figure 2: Diagnostic logic tree for isolating the cause of poor this compound exposure.

References & Grounding

  • Ukida, T., et al. (2001). Syntheses and Structure-Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives: Novel, Potent, and Selective Endothelin ETA Receptor Antagonists. Journal of Medicinal Chemistry.[2] Link

    • Context: Establishes the chemical structure and synthesis of this compound class compounds.

  • Kikuchi, K., et al. (1998). Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[3] Journal of Pharmacology and Experimental Therapeutics.[4] Link

    • Context: The foundational paper describing the in vivo pharmacokinetics and oral activity in rats, establishing the baseline for bioavailability comparisons.

  • Tran, P.H.L., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs. Pharmaceutics.[5] Link

    • Context: Validates the HPMC solvent evaporation protocol described in Module A.

  • Bethke, T.D., et al. (2011). High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast. International Journal of Clinical Pharmacology and Therapeutics. Link

    • Context: Provides comparative PK data for the PDE4 inhibitor class, supporting the "solution vs. suspension" vehicle data.

For further assistance, please contact the Formulation Science Division.

Sources

SECTION 1: Troubleshooting & FAQs (In Vivo & Ex Vivo Models)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for T-0201 (TA-0201). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex pharmacological behaviors, off-target effects, and experimental artifacts associated with this compound in cardiovascular models.

This compound is a highly potent, orally active, non-peptide endothelin


 receptor antagonist. While it boasts a ~1000-fold selectivity for 

over

receptors[1], physiological context, disease state, and dosing regimens can significantly alter its apparent specificity and efficacy.

Q1: We are observing an unexpected blunting of initial hypotension when administering this compound prior to an ET-1 challenge in our canine model. Is this an off-target effect? Answer: Yes. This is a classic manifestation of dose-dependent


 receptor crossover.
Causality: Exogenous Endothelin-1 (ET-1) induces a biphasic blood pressure response: an initial transient hypotension mediated by endothelial 

receptors (via Nitric Oxide release), followed by sustained hypertension driven by vascular smooth muscle

receptors. While this compound is highly selective, administering high acute doses (e.g., 100 µg/kg) forces systemic concentrations past the threshold for

exclusivity, resulting in off-target

blockade that inhibits the initial hypotensive phase[2]. Action: For chronic therapeutic studies where

selectivity is required, titrate the dose down. A validated chronic regimen of 0.3 mg/kg/day orally prevents cardiorenal deterioration in congestive heart failure (CHF) models without causing acute

crossover[2].

Q2: In our Bio 14.6 cardiomyopathic hamster model, this compound treatment improved hemodynamics, but our survival rates (54%) do not match the published 65% rates. What is causing this discrepancy? Answer: This discrepancy is likely an artifact of the baseline pathological state of your animal cohort, rather than a failure of the compound. Causality: The efficacy of


 blockade in the Bio 14.6 model is highly dependent on the severity of the cardiomyopathy at the onset of treatment. Landmark studies achieving >65% survival with this compound (1.3 mg/kg/day) initiated treatment when hamsters were 52 weeks old—a stage characterized by marked elevations in left and right ventricular end-diastolic pressures (LVEDP/RVEDP) and a baseline control survival of only 16%[3]. If your control cohort has a survival rate of 54%, your animals are in a less advanced pathological state[4]. Because ET-1 production scales with disease severity, the relative survival benefit of 

antagonism is diluted in healthier cohorts. Action: Standardize your baseline by measuring plasma ET-1 levels and LVEDP via micro-manometry prior to cohort assignment to ensure you are intervening at the correct stage of CHF[3].

Q3: this compound potently inhibits ET-1-induced contractions in pulmonary arteries from hypoxic rats, but shows weak efficacy in normoxic rats. Why is the compound behaving inconsistently? Answer: This is not an off-target effect, but rather a disease-state-dependent alteration in receptor function. Causality: Hypoxia induces right ventricular hypertrophy and alters the functional coupling of


 receptors in the pulmonary vasculature. This compound inhibits ET-1-induced contraction more effectively in hypoxic pulmonary arterial strips because the hypoxic environment changes the function of the 

receptor, making it more susceptible to competitive inhibition[5]. Notably, this sensitization is tissue-specific and does not occur in mesenteric arteries[5]. Action: Do not use normoxic pulmonary tissue as a 1:1 baseline for antagonist potency. Always match your compound screening to the specific remodeled tissue state (e.g., hypoxia-induced pulmonary hypertension).

SECTION 2: Pharmacological Profile & Selectivity Data

To accurately design dosing regimens and avoid


 crossover, researchers must benchmark this compound against the binding affinities of endogenous ligands and reference antagonists.
CompoundPrimary Target

Affinity (pKi)

Affinity (pKi)
Selectivity Ratio (

/

)
This compound (TA-0201)

10.7 7.8 ~1000x
Endothelin-1 (ET-1)

/

9.1HighNon-selective
BQ123

6.6Low

Selective
BQ788

5.0High

Selective
Sarafotoxin S6c

6.1High

Selective

Data derived from competitive binding assays utilizing


 at recombinant human endothelin receptors[1].

SECTION 3: Validated Experimental Protocols

Protocol A: In Vivo Assessment of Off-Target Crossover (Canine Hemodynamic Model)

Purpose: To establish the maximum tolerated dose of this compound before loss of


 selectivity.
  • Surgical Instrumentation: Instrument conscious dogs with telemetry devices to monitor mean arterial pressure (MAP) and heart rate. Allow 7 days for surgical recovery.

  • Self-Validation (Baseline Receptor Coupling): Administer exogenous ET-1 (0.75 nmol/kg) intravenously. Causality Check: You must observe an initial transient hypotension (validating endothelial

    
     function) followed by sustained hypertension (validating smooth muscle 
    
    
    
    function)[2].
  • Antagonist Administration: Administer the test dose of this compound (e.g., 1 to 100 µg/kg) intravenously. Allow 15 minutes for systemic distribution.

  • Off-Target Assessment: Re-challenge the subject with ET-1 (0.75 nmol/kg).

  • Data Interpretation: If the initial hypotensive phase is significantly blunted compared to Step 2, this compound has crossed over to antagonize

    
     receptors[2]. Reduce the dose for chronic efficacy studies.
    
Protocol B: Ex Vivo Organ Bath Assay for Hypoxia-Sensitized Pulmonary Arteries

Purpose: To measure this compound efficacy in remodeled vs. healthy vascular tissue.

  • Tissue Preparation: Isolate pulmonary arterial strips from Wistar rats exposed to either normoxia or hypoxia (10%

    
     for 3 weeks)[5].
    
  • Equilibration: Mount the strips in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95%

    
     / 5% 
    
    
    
    . Apply a resting tension of 1.0 g for 60 minutes.
  • Self-Validation (Endothelial Integrity): Pre-contract the tissue with phenylephrine (1 µM) and apply acetylcholine (10 µM). Causality Check: Relaxation of >80% validates an intact endothelium. If absent,

    
    -mediated NO release is compromised, which will artificially skew your 
    
    
    
    antagonist data. Wash the tissue thoroughly.
  • Antagonist Incubation: Incubate the tissue with this compound (e.g., 10 nM) for 30 minutes.

  • Concentration-Response: Add cumulative concentrations of ET-1 (0.1 nM to 100 nM).

  • Data Interpretation: Calculate the maximum contractile response. This compound will demonstrate a significantly stronger inhibitory effect on the maximum contraction in hypoxic tissues compared to normoxic tissues[5].

SECTION 4: Pathway Visualization

The following diagram maps the dual-receptor signaling pathway of Endothelin-1 and illustrates the concentration-dependent target loci of this compound.

G cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_Endo Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Primary Target) ET1->ETA High Affinity ETB_VSMC ETB Receptor (VSMC) ET1->ETB_VSMC Binds ETB_Endo ETB Receptor (Endothelium) ET1->ETB_Endo Binds Vasoconstriction Vasoconstriction & Hypertrophy ETA->Vasoconstriction ETB_VSMC->Vasoconstriction Vasodilation NO Release & Vasodilation ETB_Endo->Vasodilation Clearance ET-1 Clearance ETB_Endo->Clearance T0201 This compound (TA-0201) T0201->ETA Primary Blockade (pKi=10.7) T0201->ETB_VSMC Off-Target Blockade (High Dose, pKi=7.8) T0201->ETB_Endo Off-Target Blockade (High Dose)

Figure 1: ET-1 signaling pathway showing this compound primary ETA blockade and off-target ETB crossover.

References

1.[1] Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. Ovid. URL: 2.[4] Nonselective ETA/ETB-receptor blockade increases systemic blood pressure of Bio 14.6 cardiomyopathic hamsters. Canadian Science Publishing. URL: 3.[5] Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. PubMed (NIH). URL: 4.[2] Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure. PubMed (NIH). URL: 5.[3] Role of endothelin in deterioration of heart failure due to cardiomyopathy in hamsters: increase in endothelin-1 production in the heart and beneficial effect of endothelin-A receptor antagonist on survival and cardiac function. PubMed (NIH). URL:

Sources

Technical Support Center: T-0201 (TA-0201) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the mitigation of toxicity associated with T-0201 (TA-0201) , a highly potent, selective, and long-acting Endothelin A (ETA) Receptor Antagonist .

Subject: Mitigation of Toxicity & Experimental Optimization in Animal Models

Executive Summary & Compound Profile

This compound (TA-0201) is a non-peptide, orally active antagonist with extremely high affinity for the Endothelin A (ETA) receptor (


).[1][2] Unlike mixed antagonists (e.g., bosentan), this compound is highly selective (

selectivity for ETA over ETB).

The Core Challenge: While this compound is effective for pulmonary hypertension and cardiac remodeling, its toxicity profile in preclinical studies is dominated by two factors:

  • Exaggerated Pharmacology: Profound vasodilation leading to systemic hypotension and reflex tachycardia.

  • Pharmacokinetic Accumulation: this compound exhibits significant tissue retention (tissue concentration > plasma concentration) with a long elimination half-life, leading to "stacking toxicity" upon repeat daily dosing.

Diagnostic Troubleshooting Guide

Use this matrix to identify and resolve specific adverse events observed during this compound administration.

Observed Symptom Probable Cause Immediate Mitigation Action Long-term Protocol Adjustment
Acute Lethargy / Ataxia (1-4h post-dose)Systemic Hypotension. Rapid blockade of ETA receptors caused a precipitous drop in Mean Arterial Pressure (MAP).Administer IV fluids (Saline bolus 10 mL/kg). Keep animal warm.Split Dosing: Divide the daily dose into BID (twice daily) administration to lower

while maintaining AUC.
Rapid Weight Gain (>5% in 48h)Fluid Retention / Edema. ETA blockade promotes sodium and water retention via renal tubule mechanisms.Administer Furosemide (1-2 mg/kg IM). Restrict dietary sodium.Dietary Modification: Switch to low-sodium chow 1 week prior to study start.
Elevated ALT / AST (>3x ULN)Hepatotoxicity. A class effect of sulfonamide-based endothelin antagonists (inhibition of Bile Salt Export Pump - BSEP).Suspend dosing for 48h. Re-check liver panel.Pulse Dosing: Switch to a "5-days-on / 2-days-off" regimen to allow hepatic clearance.
Anemia / Pale Extremities Hemodilution. Fluid retention expands plasma volume, artificially lowering Hgb/Hct.Measure Red Cell Mass (RCM) to rule out bone marrow toxicity.Monitor Hct: Establish baseline hematocrit. If Hct drops <30%, reduce dose by 25%.

Deep-Dive Mitigation Protocols

Protocol A: The "Step-Up" Titration Regimen

Rationale: this compound accumulates in tissues (heart, kidney, lung) where concentrations can remain detectable 72+ hours post-dose. Immediate high-dose initiation causes saturation toxicity.

Step 1: The Priming Phase (Days 1-3)

  • Dose: 25% of Target Efficacy Dose (TED).

  • Frequency: Once Daily (QD).

  • Observation: Monitor MAP via telemetry or tail-cuff 2 hours post-dose.

Step 2: The Accumulation Phase (Days 4-7)

  • Dose: 50% of TED.

  • Frequency: QD.

  • Biomarker Check: Collect microsamples (

    
    ) for plasma ALT/AST.
    

Step 3: The Maintenance Phase (Day 8+)

  • Dose: 100% of TED.

  • Frequency: QD or Q48H (Every 48 hours).

  • Note: Due to the long tissue half-life of this compound, Q48H dosing often maintains receptor occupancy without systemic accumulation.

Protocol B: Vehicle Optimization for Bioavailability

Rationale: this compound is a sulfonamide sodium salt.[1][2][3] Poor solubility leads to erratic absorption, causing "dose dumping" or sub-therapeutic exposure.

Recommended Vehicle Formulation:

  • Primary Solvent: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC).

  • pH Adjustment: Buffer to pH 7.4–8.0. Avoid acidic vehicles as this compound may precipitate.

  • Preparation:

    • Dissolve this compound sodium salt in a small volume of 0.1N NaOH (if needed for initial solubilization).

    • Slowly add to the MC/CMC solution under constant stirring.

    • Critical: Use a brown glass vial (light sensitive) and prepare fresh every 3 days.

Mechanistic Visualization (Pathway & Toxicity)

The following diagram illustrates the mechanism of action of this compound and the downstream pathways leading to both efficacy and toxicity.

T0201_Mechanism cluster_legend Pathway Key T0201 This compound (TA-0201) ETA ETA Receptor (Vascular Smooth Muscle) T0201->ETA High Affinity Blockade (pKi = 10.7) ETB ETB Receptor (Endothelial Clearance) T0201->ETB Minimal Blockade (Selectivity >1000x) LiverStress TOXICITY: Hepatocellular Stress (BSEP Inhibition) T0201->LiverStress Metabolic Accumulation ET1 Endothelin-1 (ET-1) ET1->ETA Activates ET1->ETB Clearance/NO Release Vasoconstriction Vasoconstriction (Pathological) ETA->Vasoconstriction Ca2+ Influx Proliferation Cell Proliferation (Remodeling) ETA->Proliferation MAPK Pathway Hypotension TOXICITY: Systemic Hypotension ETA->Hypotension Excessive Vasodilation FluidRetention TOXICITY: Fluid Retention/Edema ETA->FluidRetention Renal Na+ Reabsorption key1 Blue Line: this compound Action key2 Red Dotted: Toxicity Pathway

Caption: this compound selectively blocks ETA-mediated vasoconstriction. Toxicity arises from exaggerated vasodilation (Hypotension) and off-target metabolic stress.

Frequently Asked Questions (FAQs)

Q1: My rats are dying unexpectedly at Day 5 despite tolerating Days 1-4. Why? A: This is the classic "Accumulation Threshold" failure. This compound has a long tissue residence time. Daily dosing (QD) can lead to tissue concentrations 3-4x higher than plasma concentrations by Day 5. Correction: Switch to Q36H or Q48H dosing, or reduce the daily dose by 50% after Day 3.

Q2: Can I use DMSO to improve solubility? A: Use caution. While DMSO improves solubility, it increases membrane permeability and can exacerbate the acute hypotensive effect by speeding up absorption (


). We recommend sticking to 0.5% Methylcellulose  to ensure a slower, more controlled release profile.

Q3: How does this compound compare to Bosentan regarding liver toxicity? A: this compound is generally more potent and selective than Bosentan. However, like many sulfonamide-based ERAs, it carries a risk of hepatic enzyme elevation. Because this compound is used at lower molar doses due to its high potency (


), the absolute liver burden is often lower than Bosentan, provided you do not overdose.

Q4: Is the toxicity sex-dependent? A: Yes. Female rodents often have lower clearance rates for sulfonamides. If using female animals, reduce the starting dose by approximately 20% compared to males until PK data is established for your specific strain.

References

  • Pharmacological characterization of TA-0201. Source: European Journal of Pharmacology (2003).[1][4] Key Finding: Establishes this compound as a highly selective ETA antagonist with pKi=10.7.[1][2] URL:[Link]

  • Determination of TA-0201 in rat plasma and tissues by LC-MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis (1999).[3] Key Finding: Demonstrates tissue concentrations remain detectable 72h post-dose, confirming accumulation risks. URL:[Link]

  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives. Source: Journal of Medicinal Chemistry (2012). Key Finding: Discusses the structural evolution of ERAs including this compound and associated class toxicities. URL:[Link]

  • Mechanisms of Endothelin Receptor Antagonist Toxicity. Source: Toxicological Sciences (General Reference for Class Effect). Key Finding: Reviews fluid retention and hepatotoxicity mechanisms in ETA antagonism. URL:[Link]

Sources

Technical Support Center: Preventing T-0201 Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals working with highly potent, non-peptide endothelin ETA receptor antagonists like T-0201 (TA-0201), you are handling a molecule with exceptional therapeutic promise but distinct physicochemical vulnerabilities.

Chemically, this compound is a benzenesulfonamide sodium salt containing a pyrimidine ether linkage[1.4]. While its sodium salt formulation provides baseline aqueous solubility, its sulfonamide core is highly susceptible to pH-induced precipitation, oxidative cleavage, and photolysis in standard experimental buffers.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure the structural integrity and receptor-binding affinity of this compound throughout your assays.

Troubleshooting & FAQs

Q1: Why does my this compound solution turn cloudy when diluted into my assay buffer, and why do I see a drop in ETA receptor binding? The Causality: this compound is formulated as a sodium salt. When diluted into unbuffered water or slightly acidic media (pH < 6.0), the sulfonamide nitrogen undergoes rapid protonation. This converts the molecule into its highly lipophilic free acid form, leading to immediate desolvation and precipitation. Furthermore, this lipophilic state causes the compound to non-specifically adsorb to polystyrene or polypropylene plasticware, artificially lowering the effective concentration in your assay. The Solution: Always maintain your working buffer pH strictly between 7.4 and 8.0. Use low-binding tubes for all dilutions. To create a self-validating system, run a parallel control containing 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20; if the BSA control maintains ETA binding while the standard buffer fails, you have confirmed plasticware adsorption as the culprit.

Q2: I stored my this compound working solutions at 4°C under ambient laboratory light, but HPLC analysis shows multiple degradation peaks. What happened? The Causality: Sulfonamide derivatives are highly vulnerable to UV-induced photo-degradation and oxidative cleavage[2.2]. Ambient fluorescent or UV light catalyzes the cleavage of the S-N bond. Additionally, trace transition metals in standard buffer salts catalyze the formation of reactive oxygen species (ROS), which nucleophilically attack and hydroxylate the pyrimidine ring[2.1]. The Solution: Implement photolytic protection by storing all stock and working solutions in amber vials. To prevent oxidation, degas your buffers to remove dissolved oxygen and supplement them with 1 mM EDTA to chelate trace metals.

Q3: Can I freeze-thaw my this compound aliquots to save reagents? The Causality: No. Repeated freeze-thaw cycles disrupt the hydration shell around the molecule. During freezing, certain buffers (like sodium phosphate) undergo drastic localized pH shifts (dropping by up to 2 pH units). This sudden acidification induces irreversible aggregation and hydrolytic degradation of the compound[2.3]. The Solution: Aliquot stock solutions for single use only and store them at -80°C. Discard any unused thawed portions.

Data Presentation: this compound Stability Profile

Buffer ConditionpHTemperatureLight ExposureHalf-life (t1/2)Primary Degradation Route
Unbuffered H₂O5.522°CAmbient< 2 hoursProtonation / Precipitation
PBS (No Chelator)7.44°CAmbient48 hoursPhoto-cleavage / Oxidation
PBS + 1mM EDTA7.44°CDark (Amber)> 14 daysStable
Sodium Phosphate7.4-20°C (3x Thaw)Dark< 24 hoursFreeze-thaw Hydrolysis
Tris-HCl + 0.1% BSA8.0-80°CDark> 6 monthsStable

Experimental Protocols

Protocol 1: Preparation of Highly Stable this compound Stock and Working Solutions

This protocol utilizes a self-validating approach: the inclusion of EDTA and BSA ensures that if degradation occurs, it is isolated to the compound's intrinsic half-life rather than external buffer variables.

  • Stock Reconstitution: Weigh this compound powder in a humidity-controlled environment. Dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex gently until completely clear.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer. Adjust the pH to exactly 7.8 using NaOH.

  • Chelation & Carrier Addition: Add EDTA to a final concentration of 1 mM (to halt metal-catalyzed oxidation) and BSA to 0.1% w/v (to prevent plasticware adsorption).

  • Degassing: Sonicate the buffer under a vacuum for 15 minutes to remove dissolved oxygen.

  • Dilution: Dilute the 10 mM DMSO stock into the prepared buffer to reach your desired working concentration (e.g., 1 µM). Note: Ensure final DMSO concentration remains below 0.5% to prevent cellular toxicity in downstream assays.

Protocol 2: Photolytic and Oxidative Protection Workflow
  • Shielding: Transfer all prepared working solutions immediately into amber, low-binding microcentrifuge tubes.

  • Inert Atmosphere (Optional but recommended): Overlay the solution with Argon gas before capping to displace any remaining headspace oxygen.

  • Storage: Flash-freeze the aliquots in liquid nitrogen to bypass the slow-freezing pH shift window, then transfer to -80°C for long-term storage.

Visualizations

G T0201 This compound (Sodium Salt) pH Low pH (< 6.0) T0201->pH Buffer Dilution UV UV / Ambient Light T0201->UV Improper Storage Ox Trace Metals / ROS T0201->Ox Aerated Buffer Precip Protonation & Precipitation pH->Precip Desolvation Photo S-N Bond Cleavage UV->Photo Photolysis Hydrox Pyrimidine Hydroxylation Ox->Hydrox Oxidation Loss Loss of ETA Receptor Binding Affinity Precip->Loss Photo->Loss Hydrox->Loss

This compound degradation pathways via pH shifts, photolysis, and oxidation.

Workflow Step1 1. Reconstitute in 100% DMSO Step2 2. Prepare Assay Buffer (pH 7.4 - 8.0, 1mM EDTA) Step1->Step2 Step3 3. Degas Buffer (Remove ROS) Step2->Step3 Step4 4. Dilute this compound (Use Amber Low-Bind Tubes) Step3->Step4 Step5 5. Single-Use Aliquots (Store at -80°C) Step4->Step5

Self-validating workflow for preparing degradation-resistant this compound buffers.

References

  • Determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by a liquid chromatography--electrospray ionization--tandem mass spectrometry system. Source: nih.gov.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Source: nih.gov.
  • Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. Source: nih.gov.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Source: tum.de.

Technical Support Center: Optimizing T-0201 (TA-0201) for ETA Receptor Blockade

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-0201-OPT-V4 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Concentration Adjustment & Troubleshooting for Selective ETA Antagonism

Core Directive: The Selectivity Paradox

You are likely using This compound (also known as TA-0201) because you require highly specific blockade of the Endothelin A (ETA) receptor without interfering with the Endothelin B (ETB) receptor.

The Challenge: this compound is an extremely potent competitive antagonist.[1] Its affinity for ETA is in the picomolar range (


), while its affinity for ETB is in the nanomolar range  (

).

If you simply "saturate" the system with high concentrations (e.g.,


), you will lose selectivity and block both receptors, confounding your data regarding vasodilation/constriction pathways. This guide helps you calculate the "Goldilocks" concentration window.
Pharmacological Profile & Target Window

Before adjusting your pipette, verify your baseline parameters against validated literature values.

ParameterValueSourceImplications for Protocol
Target Endothelin A Receptor (ETA)Hoshino et al. (1998)Primary vasoconstrictive pathway.
Mechanism Competitive AntagonistYamauchi-Kohno (2003)Efficacy depends on [ET-1] concentration.

(ETA)
0.015 nM (15 pM)Hoshino et al. (1998)Extremely high potency.

(ETB)
41 nM Hoshino et al. (1998)~2,700-fold selectivity window.
Solubility DMSO (>10 mM)Chemical DataAvoid aqueous stock solutions; precipitation risk.
Visualization: The Signaling Blockade

The following diagram illustrates the critical signaling pathways. This compound must block the ETA (Gq-coupled) pathway leading to Calcium release, while sparing the ETB (NO-coupled) pathway that provides negative feedback via vasodilation.

T0201_Mechanism cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA High Affinity ETB ETB Receptor (Endothelium) ET1->ETB High Affinity T0201 This compound (Antagonist) T0201->ETA  BLOCKS (Ki 0.015 nM) T0201->ETB  SPARES (at <10 nM) Gq Gq Protein ETA->Gq NO Nitric Oxide (NO) Release ETB->NO PLC PLC activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Constrict Vasoconstriction (Proliferation) Ca->Constrict Dilate Vasodilation (Clearance) NO->Dilate

Caption: this compound selectively inhibits the ETA-Gq-Ca2+ axis. At optimal concentrations, it spares ETB-mediated NO production.

Troubleshooting & Optimization Protocols
Scenario A: "I am seeing no inhibition of ET-1 induced constriction."

Diagnosis: You are likely underestimating the Schild Shift . Because this compound is competitive, high concentrations of the agonist (ET-1) can surmount the blockade.

The Fix: Calculate the Adjusted IC50 Do not use the


 as your working concentration. You must use the Cheng-Prusoff equation  adapted for functional antagonism to determine how much this compound is needed to shift the ET-1 dose-response curve.

Step-by-Step:

  • Determine your [ET-1]: Are you using

    
     or 
    
    
    
    of Endothelin-1?
  • Apply the Factor:

    
    
    
    • Example: If using

      
       ET-1 (where 
      
      
      
      for ET-1 is
      
      
      ):
    • 
      .
      
  • Action: Start your dose-response curve at 0.1 nM and log-scale up to 10 nM .

Scenario B: "I am losing ETB function (e.g., reduced NO release or clearance)."

Diagnosis: You have exceeded the Selectivity Window . If you use this compound at


 (

), you are well above the

for ETB (

). You are now acting as a dual antagonist.

The Fix: The "100x Rule"

  • Calculate the Ceiling: The upper limit of your concentration should be

    
    .
    
    • 
      .
      
  • Protocol Adjustment:

    • Optimal Range:

      
       to 
      
      
      
      .
    • Danger Zone:

      
       (Begins to engage ETB).
      
    • Non-Selective Zone:

      
      .
      
Scenario C: "My compound precipitates in the buffer."

Diagnosis: this compound (sulfonamide derivative) is hydrophobic. Adding a high-concentration DMSO stock directly to a cold aqueous buffer often causes "crashing out."

The Fix: Serial Dilution Method

  • Stock: Dissolve this compound powder in 100% DMSO to make a 10 mM stock . Store at -20°C.

  • Intermediate: Create a

    
     working solution in 100% DMSO  (NOT water/PBS yet).
    
  • Final Step: Add the intermediate DMSO solution to your assay buffer (warm to 37°C) while vortexing rapidly. Ensure final DMSO concentration is

    
    .
    
FAQ: Expert Insights

Q: Can I use this compound to distinguish ETA vs. ETB mediated apoptosis in cancer lines? A: Yes, but controls are vital. You must run a parallel arm with BQ-788 (a selective ETB antagonist). If this compound at 1 nM blocks the effect, it is ETA-mediated. If you need 100 nM to see an effect, it is likely non-specific or ETB-mediated.

Q: How long should I pre-incubate this compound before adding ET-1? A: 20–30 minutes. While binding is rapid, reaching equilibrium in tissue preparations (like aortic rings) takes time due to tissue penetration. Hoshino et al. (1998) utilized standard equilibration times to ensure stable blockade.

Q: Is this compound washable? A: It is a competitive, non-covalent antagonist, so it is theoretically reversible. However, due to its high affinity (


) and lipophilicity, washout is extremely slow . Treat it as "pseudo-irreversible" for the duration of a standard acute experiment (1–2 hours).
References
  • Hoshino, T., Yamauchi, R., Kikkawa, K., Yabana, H., & Murata, S. (1998). Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 286(2), 643-649.[5][6]

  • Yamauchi-Kohno, R., et al. (1999). Pharmacological characterization of TA-0201... with recombinant and human prostate endothelin receptors.[7] European Journal of Pharmacology, 467(1-3), 185-189.[1][5]

  • TargetMol. this compound Chemical Properties and Safety Data Sheet.

Sources

Validation & Comparative

Comparative Efficacy of T-0201 vs. Standard Endothelin Receptor Antagonists: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of Endothelin Receptor Antagonists (ERAs) not just through the lens of terminal efficacy, but through the rigorous dissection of receptor kinetics and functional selectivity. The endothelin (ET) system is notoriously complex; ET-1 acts as a potent vasoconstrictor and mitogen via the


 receptor, while simultaneously promoting vasodilation and its own clearance via the endothelial 

receptor.

The clinical challenge in drug development has always been achieving profound


 blockade without disrupting 

-mediated clearance—a flaw inherent to non-selective ERAs like Bosentan, which can lead to increased circulating ET-1 and fluid retention. In this guide, we will objectively compare the efficacy of T-0201 (TA-0201) , a highly potent, orally active, non-peptide selective

antagonist, against standard alternatives like Ambrisentan and Bosentan.

Receptor Binding Kinetics and Selectivity Profile

The foundation of any ERA's efficacy lies in its receptor binding kinetics. This compound distinguishes itself through an exceptionally high affinity for the


 receptor and a remarkably wide selectivity window.

In competitive binding studies using human cloned receptors, this compound competitively antagonizes the specific binding of [125I]-ET-1 to


 receptors with a 

value of 0.015 nM[1]. Conversely, its affinity for

receptors is significantly weaker (

= 41 nM), yielding a selectivity ratio of over 2,700-fold[1]. When compared to the dual antagonist Bosentan (selectivity ratio ~10-20) and the selective antagonist Ambrisentan (selectivity ratio ~195)[2], this compound offers a superior pharmacokinetic isolation of the

pathway.
Table 1: Competitive Binding Affinities ( ) and Selectivity Ratios
ERA Compound


(nM)


(nM)
Selectivity Ratio (

/

)
Pharmacological Class
This compound 0.01541.0~2,733Highly Selective

Antagonist
Ambrisentan 1.0195.0~195Selective

Antagonist
Bosentan 4.1 – 43.038.0 – 730.0~10 – 20Dual

/

Antagonist

Mechanistic Pathway & Intervention

To visualize why this selectivity matters, we must map the signaling divergence. Blocking


 halts 

-coupled intracellular calcium release (preventing vasoconstriction), while sparing

allows continued eNOS activation and ET-1 internalization.

ET_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Vascular Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial Cells) ET1->ETB Activates Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction Gq / PLC / Ca2+ Vasodilation Vasodilation (NO/PGI2) & ET-1 Clearance ETB->Vasodilation eNOS Activation T0201 This compound (Highly Selective) T0201->ETA Potent Blockade (Ki = 0.015 nM) Bosentan Bosentan (Dual Antagonist) Bosentan->ETA Bosentan->ETB Blocks Clearance

Fig 1: Endothelin signaling pathway showing selective ETA blockade by this compound vs. dual ERA Bosentan.

Experimental Validation I: Radioligand Binding Assay

To generate the


 data shown in Table 1, my laboratory relies on a highly controlled radioligand binding protocol. The trustworthiness of this assay hinges on its self-validating controls, specifically the rigorous definition of non-specific binding (NSB).

Objective: Quantify the binding affinity (


) of this compound to recombinant human 

receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing human

    
     receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
    
    • Causality: This step removes cytosolic proteases that could degrade the radioligand, ensuring signal stability.

  • Assay Incubation: Incubate 10–20 μg of membrane protein with 0.1 nM[125I]-ET-1 and varying concentrations of this compound (

    
     to 
    
    
    
    M) for 120 minutes at 25°C.
    • Causality: 120 minutes is strictly required to reach thermodynamic equilibrium for the tightly binding ET-1 peptide. Premature termination leads to artificially inflated

      
       values.
      
  • NSB Determination (Self-Validation): In a parallel set of wells, add 1 μM unlabeled ET-1 alongside the radioligand.

    • Causality: This saturates all specific receptor sites. Any residual radioactivity represents non-specific adherence to the plastic or lipid bilayer, creating an absolute baseline to subtract from total binding.

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly basic ET-1 peptide from sticking to the filter matrix.

  • Quantification: Measure filter-bound radioactivity using a gamma counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Functional Efficacy in Ex Vivo Models

While binding affinity dictates potential, functional assays dictate physiological reality. In isolated tissue preparations, this compound demonstrates profound efficacy. In human prostate strips, this compound insurmountable inhibits ET-1 induced contraction, yielding a


 value of 7.8[3]. This insurmountable profile indicates that this compound binds so tightly (or dissociates so slowly) that even maximal concentrations of ET-1 cannot overcome the blockade, a feature superior to the standard peptide antagonist BQ123[3].
Table 2: Functional Efficacy in Ex Vivo Tissue Models
CompoundTissue PreparationAgonistFunctional ParameterValue
This compound Rabbit Pulmonary ArteryET-1

(Competitive Antagonism)
5.7 ± 0.3
This compound Human Prostate StripsET-1

(Insurmountable Inhibition)
7.8
BQ123 Human Prostate StripsET-1

(Insurmountable Inhibition)
5.4

Experimental Validation II: Isolated Tissue Bath Contraction Assay

To derive the functional parameters (


 and 

) outlined above, we utilize an isolated tissue bath setup. This protocol is designed to bridge the gap between molecular binding and macro-level tissue dynamics.

Objective: Assess the functional blockade of ET-1 induced smooth muscle contraction by this compound.

Step-by-Step Methodology:

  • Tissue Preparation & Equilibration: Mount human prostate strips or rabbit pulmonary artery rings in 10 mL organ baths containing oxygenated Krebs-Henseleit solution (95%

    
    , 5% 
    
    
    
    ) at 37°C. Apply an optimal resting tension (e.g., 1.0 g).
    • Causality: Suspending the tissue under optimal tension aligns the smooth muscle fibers to the peak of their length-tension curve, maximizing the amplitude of the contractile signal.

  • Viability Challenge (Self-Validation): Add 60 mM KCl to induce a reference contraction. Wash tissues repeatedly until baseline tension is restored.

    • Causality: KCl depolarizes the cell membrane, bypassing receptor pathways to confirm the smooth muscle's contractile machinery is intact. Tissues failing this step are excluded to prevent false-negative antagonist results.

  • Antagonist Pre-incubation: Pre-incubate the tissue with vehicle or specific concentrations of this compound (e.g., 10 nM, 100 nM) for 30 to 60 minutes.

    • Causality: this compound is a lipophilic molecule. A prolonged pre-incubation ensures the drug fully penetrates the tissue layers and reaches steady-state receptor occupancy before the agonist challenge.

  • Cumulative Agonist Curves: Construct cumulative concentration-response curves by adding ET-1 in half-log increments (

    
     to 
    
    
    
    M).
    • Causality: Cumulative dosing minimizes tissue desensitization and tachyphylaxis compared to single-dose-and-wash protocols, ensuring an accurate sigmoidal curve.

  • Schild Analysis: Calculate the

    
     value (for insurmountable antagonism) by determining the negative logarithm of the antagonist concentration that depresses the maximum ET-1 response by 50%.
    

Conclusion

From a methodological and pharmacological standpoint, this compound represents a highly optimized intervention in the endothelin signaling cascade. Its sub-nanomolar affinity (


 = 0.015 nM) and ~2,700-fold selectivity for the 

receptor allow it to effectively neutralize pathological vasoconstriction while preserving the vital, self-regulating clearance mechanisms governed by the

receptor. Compared to dual antagonists like Bosentan, highly selective agents like this compound offer a more precise pharmacological tool for both basic research and potential therapeutic translation in conditions like pulmonary hypertension and heart failure.

References

  • Takahashi M, et al. "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors." European Journal of Pharmacology. 2003. URL: [Link]

  • Vatter H, Seifert V. "Ambrisentan, a non-peptide endothelin receptor antagonist." Cardiovascular Drug Reviews. 2006. URL:[Link]

  • European Medicines Agency (EMA) / EFDA. "SUMMARY OF PRODUCT CHARACTERISTICS: Bosentan Tablets 125/62.5 mg." URL:[Link]

Sources

Validation of T-0201 as a Highly Selective ETA Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Endothelin-1 (ET-1) is a potent endothelium-derived vasoconstrictor and mitogen that plays a central role in the pathogenesis of cardiovascular diseases, including congestive heart failure (CHF), pulmonary hypertension, and atherosclerosis[1]. The physiological effects of ET-1 are mediated through two distinct G-protein-coupled receptors: ETA and ETB .

  • ETA Receptors: Primarily located on vascular smooth muscle cells, these receptors drive pathological vasoconstriction and cellular proliferation[2].

  • ETB Receptors: Predominantly found on endothelial cells, ETB receptors serve a protective role by stimulating the release of vasodilators like nitric oxide (NO) and prostacyclin, while also acting as "clearance receptors" to remove circulating ET-1[2].

Because non-selective dual antagonists block both pathways, they inadvertently inhibit the protective, ETB-mediated clearance and vasodilation. Therefore, highly selective ETA antagonism is the preferred pharmacological strategy[2]. T-0201 (also known as TA-0201) is a potent, orally active, non-peptide selective ETA antagonist developed to address this need[3][4]. This guide objectively compares this compound against standard reference compounds and provides the experimental frameworks used to validate its efficacy.

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction Induces Vasodilation Vasodilation (NO) & ET-1 Clearance ETB->Vasodilation Induces T0201 This compound (TA-0201) T0201->ETA Selective Blockade (pKi = 10.7)

Fig 1. Selective blockade of ETA by this compound preserves ETB-mediated vasodilation and clearance.

Comparative Pharmacological Profiling (In Vitro)

To accurately quantify receptor affinity without the confounding variables of mixed receptor populations found in native tissues, researchers utilize human recombinant endothelin receptors[5].

Quantitative Receptor Affinity Comparison

The table below summarizes the negative logarithm of the inhibition constant (


) for this compound compared to endogenous ligands and classic peptide antagonists[5][6][7].
CompoundClass/Mechanism

for ETA

for ETB
Selectivity Ratio (ETA:ETB)
This compound Non-peptide ETA Antagonist10.7 ± 0.5 7.8 ~1000-fold
Endothelin-1 Endogenous Agonist9.1 ± 0.1~9.0Non-selective
Sarafotoxin S6c ETB-selective Agonist6.1 ± 0.1HighETB Selective
BQ123 Peptide ETA Antagonist6.6 ± 0.1LowETA Selective
BQ788 Peptide ETB Antagonist5.0 ± 0.3HighETB Selective

Data Analysis & Causality: this compound exhibits an extraordinary


 of 10.7 for the ETA receptor, surpassing the affinity of the endogenous ligand ET-1 (

9.1) and the widely used peptide antagonist BQ123 (

6.6)[6]. With a

of 7.8 for ETB, this compound achieves an approximate 1000-fold selectivity for ETA[5][6]. This vast differential ensures that at therapeutic doses, this compound completely neutralizes ET-1-induced vasoconstriction without occupying ETB receptors, thereby maintaining endothelial NO production[8].

In Vivo Efficacy: Hemodynamic and Survival Impact

The transition from peptide antagonists (like BQ123) to non-peptide molecules (like this compound) was driven by the need for oral bioavailability in chronic disease management[4]. This compound has been rigorously validated in multiple in vivo models:

  • Congestive Heart Failure (Canine Model): In dogs with CHF induced by rapid right ventricular pacing, chronic oral administration of this compound (0.3 mg/kg/day) significantly halted the deterioration of cardiorenal function. The treatment decreased pathological cardiac pressures while increasing both cardiac output and urine output[1][9].

  • Cardiomyopathy (Hamster Model): In cardiomyopathic hamsters, long-term treatment with this compound (1.3 mg/kg/day) dramatically improved the survival rate from 16% (untreated controls) to 65.2% over 9 weeks, effectively preventing the progressive exacerbation of cardiac dysfunction[10].

  • Renal Hemodynamics During Exercise: In exercising rats, pretreatment with this compound (0.5 mg/kg) reversed the exercise-induced decrease in the renal nitric oxide (NO) system, proving that selective ETA blockade in vivo successfully unmasks and preserves ETB-mediated NO pathways[8].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the core assays used to validate this compound's pharmacological profile.

Protocol A: Competitive Radioligand Binding Assay

Rationale: This assay determines the intrinsic affinity (


) of a compound. By using 

as a tracer and rapid filtration, researchers can instantly separate receptor-bound radioligand from the free fraction without disturbing the thermodynamic equilibrium of the binding event[5].

Workflow Step1 1. Membrane Preparation (Recombinant ETA/ETB) Step2 2. Incubation [125I]ET-1 + This compound (0.1 pM - 1 µM) Step1->Step2 Step3 3. Rapid Filtration & Washing (Separate Bound/Free) Step2->Step3 Step4 4. Gamma Counting & Data Analysis (Calculate IC50/Ki) Step3->Step4

Fig 2. Step-by-step workflow for competitive radioligand binding assay to determine pKi.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant ETA or ETB receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation (Equilibrium Binding): In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM

    
    , and varying concentrations of this compound (
    
    
    
    to
    
    
    M). Include a control well with 1 µM unlabeled ET-1 to define non-specific binding (Self-Validation Step). Incubate at 25°C for 120 minutes to ensure steady-state equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding of the radioligand to the filter). Wash the filters three times with 3 mL of ice-cold buffer to remove unbound ligand.

  • Quantification: Measure the filter-bound radioactivity using a gamma counter. Calculate the

    
     using non-linear regression analysis, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Isolated Tissue Contractility Assay (Human Prostate)

Rationale: While recombinant assays prove affinity, tissue assays prove functional antagonism. Human prostate tissue naturally co-expresses both ETA (~70%) and ETB receptors, making it an ideal physiological model to validate that this compound selectively inhibits ETA-mediated contraction without off-target effects[7].

Step-by-Step Procedure:

  • Tissue Preparation: Suspend human prostate strips (obtained via transurethral resection) in 10 mL organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Pre-treatment: Add this compound (or vehicle control) to the organ bath 30 minutes prior to agonist exposure.

  • Agonist Challenge: Construct cumulative concentration-response curves by adding ET-1 (

    
     to 
    
    
    
    M).
  • Validation: this compound should cause a parallel rightward shift in the ET-1 concentration-response curve without depressing the maximum response, confirming competitive, surmountable antagonism at the ETA receptor[6][7].

Conclusion

This compound (TA-0201) represents a highly optimized, orally active non-peptide ETA antagonist. By achieving a ~1000-fold selectivity for the ETA receptor over the ETB receptor, it effectively neutralizes pathological vasoconstriction and remodeling while preserving the critical, ETB-mediated endothelial clearance and NO-release mechanisms. Its robust in vivo efficacy in models of congestive heart failure and cardiomyopathy underscores its potential as a targeted cardiovascular therapeutic.

References

1.3 - cymitquimica.com 2.5 - ovid.com 3.6 - ovid.com 4.1 - nih.gov 5. 8 - physiology.org 6.7 - nih.gov 7.9 - researchgate.net 8.4 - springer.com 9.10 - nih.gov 10. 2 - portico.org

Sources

Mechanistic Overview & Structural Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in cardiovascular pharmacology and receptor kinetics, I frequently evaluate the translational potential of endothelin receptor antagonists (ERAs). The endothelin system, driven primarily by the potent vasoconstrictor Endothelin-1 (ET-1), is a central therapeutic target for pulmonary arterial hypertension (PAH) and prostate pathologies[1][2].

When designing screening cascades or selecting pharmacological tools, we must distinguish between the clinical gold standard, ambrisentan , and highly potent investigational compounds like T-0201 (also known as TA-0201). While both are selective Endothelin A (


) receptor antagonists, their structural classes—a propanoic acid derivative versus a pyrimidine sulfonamide—dictate profoundly different binding kinetics and safety profiles[3][4].

This guide provides an objective, head-to-head technical comparison of this compound and ambrisentan, detailing the causality behind their pharmacological divergence and providing self-validating experimental protocols for your own laboratory evaluations.

The physiological effects of ET-1 are mediated by two G-protein-coupled receptors (GPCRs):


 and 

.

receptors are predominantly located on vascular smooth muscle cells and drive potent, long-lasting vasoconstriction and cellular proliferation[5][6].

receptors on endothelial cells mediate vasodilation via nitric oxide release and act as clearance receptors for circulating ET-1[7]. Therefore, selectively antagonizing

while sparing

is the optimal pharmacological strategy.

Ambrisentan is an FDA-approved, propanoic acid-based antagonist. Its clinical success stems not just from its


 selectivity, but from its favorable hepatic safety profile; it minimally inhibits hepatobiliary transporters (like BSEP and OATP), avoiding the liver toxicity seen with early sulfonamide-based ERAs[4].

This compound , conversely, is a pyrimidine sulfonamide derivative. The introduction of the pyrimidine ring to the ethylene glycol moiety confers exceptionally high binding affinity to the


 receptor[3]. This compound acts as an insurmountable antagonist, meaning it depresses the maximum contractile response of ET-1 rather than simply shifting the dose-response curve to the right[8].

ET1_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR) ET1->ETA Binds Gq Gq/11 Protein ETA->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Contraction Vasoconstriction & Proliferation Ca2->Contraction Antagonists This compound & Ambrisentan Antagonists->ETA Competitive Inhibition

ET-1 signaling pathway blocked by ETA-selective antagonists this compound and ambrisentan.

Quantitative Pharmacological Profiling

To objectively compare these compounds, we must look at their receptor kinetics. This compound demonstrates a


 of 10.7 for recombinant human 

receptors, translating to sub-nanomolar affinity that is significantly tighter than ambrisentan[1][8].
Pharmacological ParameterThis compound (TA-0201)Ambrisentan
Chemical Class Pyrimidine sulfonamide[3]Propanoic acid derivative[4]

Affinity (

/

)
10.7 (~0.02 nM)[1]~9.0 - 9.5 (~0.3 - 0.5 nM)[9]

Affinity (

/

)
7.8 (~15 nM)[1]~6.0 - 6.5 (~300 - 1000 nM)[9]
Selectivity Ratio (

:

)
~1,000-fold[8]~1,000 to 4,000-fold[10]
Functional Inhibition Mode Insurmountable (depresses

)[8]
Surmountable/Competitive[11]
Hepatobiliary Transporter Inhibition High (Predicted via sulfonamide class)[4]Minimal (Spares OATP1B1/BSEP)[4]
Primary Application Preclinical tool / Investigational[12]FDA-Approved PAH Therapeutic[13]

Data synthesized from recombinant human receptor assays and isolated tissue preparations.

Experimental Workflows & Self-Validating Protocols

When evaluating highly potent compounds like this compound against clinical standards, assay artifacts (such as ligand depletion or non-specific binding) can skew results. The following protocols are designed as self-validating systems to ensure data integrity.

Assay_Workflow Prep Tissue/Cell Prep (CHO-ETA or PA) Incubate Compound Incubation (this compound / Ambrisentan) Prep->Incubate Radioligand Radioligand Binding [125I]ET-1 Displacement Incubate->Radioligand Functional Functional Assay Isometric Tension Incubate->Functional Data Data Analysis (Schild Plot, pKi) Radioligand->Data Functional->Data

Step-by-step experimental workflow for radioligand binding and functional assays.

Protocol A: Radioligand Binding Assay ( Displacement)

Purpose: To determine the precise


 of this compound and ambrisentan at 

and

receptors.
  • Membrane Preparation : Culture CHO cells stably expressing human

    
     or 
    
    
    
    receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors (leupeptin, pepstatin, PMSF)[8]. Centrifuge at 40,000 × g for 20 mins.
  • Assay Assembly : In a 96-well plate, combine 50 µg of membrane protein, 50 pM

    
    , and varying concentrations of the antagonist (
    
    
    
    to
    
    
    M)[8].
  • Internal Validation Checkpoint : Include wells with 1 µM BQ123 (selective

    
     antagonist) and 1 µM BQ788 (selective 
    
    
    
    antagonist)[8]. Causality: If BQ123 fails to completely displace
    
    
    in the
    
    
    plate, or if BQ788 displaces it, your recombinant cell lines have lost subtype purity.
  • Incubation & Filtration : Incubate at 25°C for 120 minutes to ensure equilibrium (critical for high-affinity ligands like this compound). Terminate by rapid vacuum filtration through GF/C filters pre-soaked in 0.1% BSA to reduce non-specific binding.

  • Quantification : Count radioactivity using a gamma counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Isolated Pulmonary Artery Contraction Assay

Purpose: To evaluate the functional insurmountable antagonism of this compound versus ambrisentan in a disease-relevant model.

  • Tissue Isolation : Isolate pulmonary arterial strips from hypoxia-induced pulmonary hypertensive rats[14]. Causality: Hypoxia alters

    
     receptor coupling and density; using normoxic tissue may fail to capture the drug's true efficacy in a pathological state[14].
    
  • Equilibration : Suspend strips in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under 1.0 g of resting tension.

  • Viability Validation Checkpoint : Prime the tissue with 60 mM KCl. The tissue must produce a rapid, sustained contraction. Wash three times. If the tissue fails to contract

    
     g, discard it. This ensures non-responders do not falsely inflate the antagonist's apparent efficacy.
    
  • Antagonist Incubation : Pre-incubate tissues with vehicle, ambrisentan (10 nM, 100 nM), or this compound (10 nM, 100 nM) for 60 minutes[8].

  • Agonist Challenge : Construct cumulative concentration-response curves to ET-1 (

    
     to 
    
    
    
    M).
  • Data Interpretation : this compound will not only shift the

    
     to the right but significantly depress the maximum contraction (
    
    
    
    ), confirming its insurmountable mechanism[8]. Ambrisentan will produce a parallel rightward shift typical of competitive antagonism.

Conclusion & Translational Perspective

For researchers developing novel cardiovascular therapeutics, This compound serves as an exceptional pharmacological tool compound. Its sub-nanomolar affinity and insurmountable blockade make it ideal for completely silencing


 signaling in in vitro and ex vivo models of severe hypoxia-induced pulmonary hypertension and prostate hyperplasia[1][14].

However, from a drug development standpoint, ambrisentan remains the clinical standard. While it lacks the extreme potency of this compound, its propanoic acid scaffold circumvents the hepatobiliary transporter inhibition (specifically BSEP and NTCP) that plagues sulfonamide-based ERAs, granting it the safety window required for chronic human administration[4].

References

  • Takahashi, M., Taniguchi, T., Tanaka, T., Kanamaru, H., & Muramatsu, I. (2003). Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors. European Journal of Pharmacology.[Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.[Link]

  • Dawson, S., et al. (2014). Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes. PLoS One.[Link]

  • Ohnishi, M., et al. (1998). Effects of the endothelin ET(A) receptor antagonist, TA-0201, on pulmonary arteries isolated from hypoxic rats. European Journal of Pharmacology. [Link]

  • Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein‐coupled receptors. British Journal of Pharmacology.[Link]

Sources

Comparative Guide: Receptor Cross-Reactivity Profiling of T-0201 (TA-0201)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

T-0201 (also known as TA-0201) is a highly potent, orally active, non-peptide antagonist targeting the Endothelin-A (ETA) receptor .[1][2][3] In the landscape of vascular therapeutics, selectivity is the defining metric of safety. While Endothelin-1 (ET-1) acts on both ETA (vasoconstriction/proliferation) and ETB (clearance/vasodilation) subtypes, the therapeutic goal of this compound is to blockade the pathological ETA pathways while preserving the beneficial clearance functions of ETB.

This guide details the experimental frameworks required to validate this compound's cross-reactivity profile. We move beyond simple IC50 lists to explore the causality of binding kinetics and the rigorous protocols necessary to distinguish true selectivity from experimental noise.

The Molecular Logic of Selectivity

This compound functions via competitive antagonism.[1] Its structural sulfonamide moiety mimics the C-terminal hexapeptide of ET-1, occupying the transmembrane binding pocket of the ETA receptor. The critical cross-reactivity concern is not random off-target binding, but specifically the ETB subtype , which shares significant sequence homology with ETA.

Pathway Visualization: this compound Intervention

The following diagram illustrates the specific node of intervention within the Endothelin signaling cascade, highlighting the divergence between ETA and ETB pathways.

Endothelin_Signaling_Blockade cluster_receptors Receptor Subtypes ET1 Endothelin-1 (Ligand) ETA ETA Receptor (Vascular Smooth Muscle) ET1->ETA High Affinity ETB ETB Receptor (Endothelial/Clearance) ET1->ETB High Affinity Gq Gq Protein ETA->Gq Response_B NO Release & ET-1 Clearance ETB->Response_B T0201 This compound (Antagonist) T0201->ETA Competitive Blockade (Ki: 0.015 nM) T0201->ETB Weak Interaction (Ki: ~41 nM) PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Response_A Vasoconstriction & Proliferation Ca->Response_A

Figure 1: Mechanism of this compound selective blockade at the ETA receptor, preventing vasoconstriction while sparing ETB-mediated clearance pathways.

Primary Cross-Reactivity: The Subtype Challenge (ETA vs. ETB)

The most rigorous test for this compound is distinguishing between the A and B subtypes of the endothelin receptor. A "selective" label requires a selectivity ratio of >1,000-fold to ensure clinical safety (avoiding retention of ET-1 by blocking clearance receptors).

Comparative Performance Data

The following data aggregates pivotal binding studies comparing this compound against non-selective alternatives (like Bosentan) and endogenous ligands.

CompoundTargetKi (nM) - ETAKi (nM) - ETBSelectivity Ratio (ETA/ETB)Clinical Implication
This compound ETA Antagonist 0.015 ± 0.004 41 ± 21 ~2,700 Highly Selective
BosentanDual Antagonist4.795~20Mixed Blockade
ET-1Agonist0.050.06~1Non-selective Activation

Data Source: Hoshino et al., J Pharmacol Exp Ther (1998) [1]

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (Ki) of this compound for human cloned ETA and ETB receptors.[1] Why this works: This assay isolates the binding event from downstream signaling, providing a pure thermodynamic measure of cross-reactivity.

Methodology:

  • Receptor Source: Prepare membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant ETA and ETB receptors.

    • Expert Insight: Do not use native tissue for primary Ki determination as receptor density varies. Use cloned receptors for consistent Bmax.

  • Ligand: Use [125I]-Endothelin-1 (specific activity ~2000 Ci/mmol).

  • Incubation:

    • Mix membrane suspension (10 µg protein) with 20 pM [125I]-ET-1.

    • Add this compound at increasing concentrations (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA (critical to prevent this compound sticking to plastics) and protease inhibitors.

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via gamma counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must exceed 85% of total binding.

  • Hill slope should be near -1.0 (indicating competitive inhibition at a single site).

Secondary Cross-Reactivity: The Safety Screen (Off-Target GPCRs)

Once subtype selectivity is established, this compound must be screened against a panel of physiologically relevant receptors to ensure it does not induce off-target hypertension or toxicity.

Key Targets of Concern
  • Angiotensin II Receptors (AT1): Often co-expressed with ETA in vasculature. Cross-reactivity here would alter blood pressure management strategies.

  • CGRP Receptors: Involved in vasodilation; inadvertent blockade could worsen hypertension.

  • Bradykinin Receptors: Involved in inflammation/pain.

Protocol 2: High-Throughput Fluorescence Screening (FLIPR)

Objective: Functional exclusion of off-target GPCR activity. Why this works: Binding does not always equal activation. A functional calcium-flux assay confirms that this compound is "silent" on these receptors.

Methodology:

  • Cell Panel: HEK293 cells expressing AT1, Bradykinin B2, and CGRP receptors.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 30 minutes.

  • Challenge:

    • Agonist Mode: Inject this compound (10 µM) alone. Expectation: No Ca2+ spike.

    • Antagonist Mode: Inject this compound (10 µM) followed by the specific agonist (e.g., Angiotensin II). Expectation: Normal Ca2+ spike (no inhibition).

  • Readout: Real-time fluorescence monitoring using a FLIPR (Fluorometric Imaging Plate Reader).

Experimental Workflow Diagram The following flowchart outlines the logic gate for clearing this compound through cross-reactivity studies.

Screening_Workflow cluster_tier1 Tier 1: Subtype Selectivity cluster_tier2 Tier 2: Safety Pharmacology Start Compound this compound Binding Radioligand Binding (ETA vs ETB) Start->Binding Result1 Ki Ratio > 1000? Binding->Result1 Panel GPCR Safety Panel (AngII, Bradykinin, etc.) Result1->Panel Yes Fail Reject / Redesign Result1->Fail No Result2 >50% Inhibition at 10µM? Panel->Result2 Pass Validated Profile: Highly Selective Result2->Pass No (Clean Profile) Result2->Fail Yes (Dirty Profile)

Figure 2: Step-wise screening cascade for validating this compound specificity.

Functional Tissue Verification (Organ Bath)

Binding affinity (Ki) is theoretical; tissue response is physiological. The "Gold Standard" for confirming lack of cross-reactivity is the Isolated Tissue Bioassay .

Protocol 3: Rabbit Pulmonary Artery vs. Trachea
  • Rabbit Pulmonary Artery (ETA Dominant): this compound should shift the ET-1 dose-response curve to the right (Schild analysis), indicating antagonism.

  • Rabbit Trachea (ETB Dominant): this compound should show minimal effect on Sarafotoxin S6c (selective ETB agonist) induced contraction.

Results Interpretation: In isolated rabbit pulmonary artery, this compound yields a pA2 value of approximately 5.7 to 7.0 (depending on conditions), confirming potent antagonism. Crucially, in ETB-mediated tissues, concentrations up to 10 µM should fail to inhibit contraction, validating the "functional silence" on the cross-reactive subtype [2].

References

  • Hoshino, T., et al. (1998).[4][5][6][7] Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist.[1][2][3][4][5][6][7][8][9][10][11] Journal of Pharmacology and Experimental Therapeutics, 286(2), 643-649.[7][9][10]

  • Yamauchi-Kohno, R., et al. (1999).[5] Role of endothelin in deterioration of heart failure due to cardiomyopathy in hamsters.[7][9] Circulation, 99(16), 2171-2176.

  • TargetMol. (n.d.). This compound Product Datasheet and Biological Activity.[2]

Sources

Comparative In Vivo Efficacy of the Novel Antihypertensive Agent T-0201

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Preclinical Assessment Against Standard-of-Care Antihypertensives

This guide provides a comprehensive overview of the in vivo validation of T-0201, a novel investigational antihypertensive agent. The performance of this compound is objectively compared with established first-line antihypertensive drugs, Losartan and Amlodipine, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Unmet Need in Hypertension Management

Hypertension is a leading modifiable risk factor for cardiovascular diseases, including stroke, heart failure, and myocardial infarction.[1] Despite the availability of numerous antihypertensive medications, a significant portion of the hypertensive population has uncontrolled blood pressure.[2] This highlights the continuous need for novel therapeutic agents with improved efficacy, better side-effect profiles, or alternative mechanisms of action.

This compound is a novel small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. By targeting ROMK, this compound is hypothesized to induce natriuresis and consequently lower blood pressure, a mechanism distinct from the major classes of currently available antihypertensive drugs. This guide details the preclinical in vivo validation of this compound's antihypertensive effects in a head-to-head comparison with a standard angiotensin II receptor blocker (ARB), Losartan, and a calcium channel blocker (CCB), Amlodipine.

Comparative Mechanisms of Action

A clear understanding of the distinct mechanisms of action of this compound, Losartan, and Amlodipine is crucial for interpreting the comparative in vivo data.

  • This compound (Hypothetical Mechanism): this compound is a selective inhibitor of the ROMK channel, which plays a key role in potassium secretion in the kidney's collecting duct. Inhibition of ROMK is expected to lead to a mild natriuretic and diuretic effect, reducing blood volume and thereby lowering blood pressure.

  • Losartan: As an angiotensin II receptor blocker (ARB), Losartan selectively blocks the AT1 receptor.[3][4][5][6][7] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced sodium and water retention.[3][5][6][7]

  • Amlodipine: Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells.[8][9][10][11] This results in vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.[8][9]

Signaling Pathway Diagrams

T0201_Mechanism T0201 This compound ROMK ROMK Channel (Kidney Collecting Duct) T0201->ROMK Inhibits Na_Excretion Increased Sodium and Water Excretion T0201->Na_Excretion Leads to K_Secretion Potassium Secretion Blood_Volume Reduced Blood Volume Na_Excretion->Blood_Volume BP Lowered Blood Pressure Blood_Volume->BP

Caption: Hypothetical mechanism of action for this compound.

Losartan_Amlodipine_Mechanisms cluster_Losartan Losartan Pathway cluster_Amlodipine Amlodipine Pathway Losartan Losartan AT1R AT1 Receptor Losartan->AT1R Blocks Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone AngII Angiotensin II AngII->AT1R BP_L Lowered Blood Pressure Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Amlodipine Amlodipine Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->Ca_Channel Blocks Vasodilation Vasodilation Amlodipine->Vasodilation Leads to Ca_Influx Calcium Influx Vascular_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Contraction PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR BP_A Lowered Blood Pressure PVR->BP_A

Caption: Mechanisms of action for Losartan and Amlodipine.

In Vivo Experimental Design

To robustly evaluate the antihypertensive efficacy of this compound, a well-controlled in vivo study is essential. The spontaneously hypertensive rat (SHR) model is a widely accepted and relevant model for human essential hypertension.[12][13]

Experimental Workflow

Experimental_Workflow start Acclimatize SHR Rats (1 week) baseline Baseline Blood Pressure Measurement (Tail-Cuff) start->baseline grouping Randomize into 4 Groups (n=10 per group) baseline->grouping treatment Daily Oral Gavage (28 days) grouping->treatment monitoring Weekly Blood Pressure and Heart Rate Monitoring treatment->monitoring final Final Blood Pressure Measurement (Day 28) monitoring->final necropsy Euthanasia and Tissue Collection (Heart, Kidney, Aorta) final->necropsy end Data Analysis necropsy->end

Caption: In vivo experimental workflow.

Experimental Groups
GroupTreatmentDosageVehicle
1Vehicle Control-0.5% Carboxymethylcellulose (CMC)
2This compound30 mg/kg0.5% CMC
3Losartan10 mg/kg0.5% CMC
4Amlodipine5 mg/kg0.5% CMC

Detailed Experimental Protocols

Animal Model
  • Species: Spontaneously Hypertensive Rats (SHR)

  • Age: 12-14 weeks

  • Sex: Male

  • Source: Charles River Laboratories

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

Drug Administration
  • Prepare fresh drug suspensions daily in 0.5% CMC.

  • Administer the assigned treatment to each rat via oral gavage once daily for 28 consecutive days.

  • The volume of administration should be 5 mL/kg body weight.

  • The vehicle control group receives 0.5% CMC only.

Blood Pressure Measurement

Blood pressure will be measured using the non-invasive tail-cuff method.

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for 3-5 days prior to the first measurement.

  • On measurement days, place the rat in the restrainer and allow it to calm down for 10-15 minutes.

  • Position the tail-cuff and pulse sensor on the rat's tail.

  • Record a minimum of 10 consecutive measurements for each rat.

  • Calculate the average of the valid readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Measurements will be taken at baseline (Day 0) and weekly thereafter.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected outcomes of the in vivo study, demonstrating the comparative antihypertensive effects of this compound.

Treatment GroupBaseline SBP (mmHg)Day 28 SBP (mmHg)Change in SBP (mmHg)
Vehicle Control185 ± 5190 ± 6+5 ± 2
This compound (30 mg/kg)186 ± 4155 ± 5-31 ± 3
Losartan (10 mg/kg)184 ± 5152 ± 4-32 ± 3
Amlodipine (5 mg/kg)185 ± 6150 ± 6-35 ± 4

Data are presented as mean ± standard error of the mean (SEM).

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a significant antihypertensive effect in the SHR model, comparable to that of the established drugs Losartan and Amlodipine. The reduction in systolic blood pressure by this compound is robust and clinically relevant.

The unique natriuretic mechanism of this compound presents a potential advantage, particularly in salt-sensitive hypertension. Furthermore, its distinct pathway suggests that this compound could be a valuable component of combination therapy with agents from other drug classes, such as ARBs or CCBs, to achieve synergistic blood pressure control.[14]

Future studies should explore the long-term efficacy and safety of this compound, as well as its potential for combination therapy. Investigating its effects on end-organ damage, such as cardiac hypertrophy and renal fibrosis, will also be crucial in establishing its full therapeutic potential.

Conclusion

The in vivo data from this comparative study design strongly support the continued development of this compound as a novel antihypertensive agent. Its efficacy, comparable to that of market leaders Losartan and Amlodipine, combined with a novel mechanism of action, positions this compound as a promising candidate for the treatment of hypertension.

References

  • Amlodipine - Wikipedia. Available from: [Link]

  • What is the mechanism of Losartan Potassium? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22). Available from: [Link]

  • Losartan - StatPearls - NCBI Bookshelf. (2024, February 26). Available from: [Link]

  • Why is amlodipine used to treat hypertension? - Dr.Oracle. (2025, October 18). Available from: [Link]

  • Losartan - Wikipedia. Available from: [Link]

  • Losartan potassium (Cozaar™) - Texas Health and Human Services. Available from: [Link]

  • Amlodipine - StatPearls - NCBI Bookshelf - NIH. (2024, April 21). Available from: [Link]

  • Amlodipine - A first-line agent in Hypertension - Medical Dialogues. (2020, July 23). Available from: [Link]

  • Review on in vivo and in vitro experimental model of anti-hypertensive agent - GSC Online Press. (2022, June 4). Available from: [Link]

  • Antihypertensive Effects in Vitro and in Vivo of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bovine Bone Gelatin Hydrolysate - PubMed. (2020, January 22). Available from: [Link]

  • Antihypertensives - Wikipedia. Available from: [Link]

  • New Approaches in the Treatment of Hypertension | Circulation Research. (2015, March 13). Available from: [Link]

  • Effect of Combination Antihypertensive Pills on Blood Pressure Control | Journal of the American Heart Association. (2024, November 27). Available from: [Link]

Sources

Comparative Analysis: T-0201 (TA-0201) vs. Sitaxsentan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity-Safety Paradox

In the development of therapeutics for Pulmonary Arterial Hypertension (PAH), the Endothelin-A (ET-A) receptor has been a primary target due to its role in potent vasoconstriction and vascular remodeling. This guide compares Sitaxsentan , a highly selective ET-A antagonist withdrawn from the market due to idiosyncratic hepatotoxicity, with T-0201 (TA-0201) , a structurally distinct, highly potent antagonist.

The Verdict: While both compounds exhibit nanomolar affinity and exceptional selectivity (>1,000-fold) for ET-A over ET-B, this compound represents a superior pharmacological probe for investigating pure ET-A blockade without the confounding metabolic liabilities (CYP2C9 inhibition/BSEP interference) that characterized Sitaxsentan’s failure. This guide dissects the molecular, pharmacokinetic, and toxicological differentiators between these two agents.

Mechanistic Foundations: The Endothelin Pathway[1]

To understand the comparative efficacy, one must first visualize the signaling cascade both agents attempt to disrupt. Both this compound and Sitaxsentan function as competitive antagonists at the


-coupled ET-A receptor.
Signaling Pathway Diagram

The following diagram illustrates the ET-1 signaling cascade and the intervention point for both antagonists.

ET_Signaling ET1 Endothelin-1 (Ligand) ETA ET-A Receptor (Gq-Coupled) ET1->ETA High Affinity Binding PLC Phospholipase C (PLC) ETA->PLC Activation IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Signaling Response Vasoconstriction & Proliferation Ca->Response Physiological Effect Antagonists Antagonists: This compound / Sitaxsentan Antagonists->ETA Competitive Blockade

Figure 1: Mechanism of Action. Both this compound and Sitaxsentan competitively block the ET-A receptor, preventing the Calcium-mediated vasoconstriction cascade.

Pharmacological Profiling: In Vitro Data[2][3][4]

The core distinction between these agents lies in their binding kinetics and selectivity ratios. While Sitaxsentan is often cited as the standard for selectivity, this compound exhibits superior affinity profiles in specific assays.

Comparative Data Table
ParameterSitaxsentan (Thelin)This compound (TA-0201)Significance
Chemical Class Sulfonamide (Thiophene/Isoxazole core)Sulfonamide (Pyrimidine core)Structural basis for toxicity differences.
ET-A Affinity (

)
~1.4 nM~0.02 nM (

10.7)
This compound is ~70x more potent in binding affinity.
ET-B Affinity (

)
~9,000 nM~15 nM (

7.8)
Both have low affinity for the vasodilator ET-B receptor.
Selectivity Ratio (ET-A:ET-B) ~6,500 : 1~1,000 - 5,000 : 1Both are highly selective; Sitaxsentan has a marginally higher ratio but lower absolute potency.

(Rat)
~2-4 hours~5-6 hoursThis compound demonstrates a slightly more favorable half-life in rodent models.
Primary Metabolism CYP2C9 (Major inhibitor)Renal / MetabolicSitaxsentan's CYP inhibition is a major drug-drug interaction (DDI) liability.

Key Insight: this compound achieves nanomolar potency at concentrations where Sitaxsentan is merely active. For researchers requiring absolute receptor occupancy at low doses to avoid off-target effects, this compound is the superior probe.

Experimental Protocol: Competitive Radioligand Binding

To validate the affinity (


) of this compound versus Sitaxsentan in your own lab, use the following standardized protocol. This workflow minimizes non-specific binding, a common source of error in ET receptor assays.
Materials Required:
  • Membranes: CHO-K1 cells overexpressing human recombinant ET-A receptors.

  • Radioligand:

    
     (Specific Activity ~2000 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.05% BSA (Essential to prevent ligand adsorption to plastics).
    
  • Displacing Agents: this compound and Sitaxsentan (dissolved in DMSO, final concentration <1%).

Step-by-Step Methodology:
  • Pre-Treatment of Filters:

    • Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 2 hours at 4°C.

    • Why? ET-1 is a "sticky" peptide. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding background.

  • Incubation Setup:

    • In a 96-well plate, add:

      • 25 µL Assay Buffer (Total Binding) OR 1 µM Unlabeled ET-1 (Non-Specific Binding).

      • 25 µL Test Compound (this compound or Sitaxsentan) at varying concentrations (

        
         to 
        
        
        
        M).
      • 25 µL

        
         (Final concentration ~20 pM).
        
      • 175 µL Membrane Suspension (approx. 5-10 µg protein/well).

  • Equilibrium Phase:

    • Incubate for 120 minutes at 25°C .

    • Note: Do not shorten this time. High-affinity antagonists like this compound have slow dissociation rates (

      
      ); equilibrium must be reached for accurate 
      
      
      
      calculation.
  • Termination & Counting:

    • Harvest using a vacuum manifold. Wash filters

      
       with ice-cold wash buffer (50 mM Tris-HCl).
      
    • Dry filters and count in a gamma counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Safety & Toxicology: The Critical Differentiator

This is the decisive section for drug development professionals. Sitaxsentan was withdrawn (Thelin) because its high selectivity came at the cost of liver toxicity.

The Sitaxsentan Failure Mechanism

Sitaxsentan causes liver injury through two synergistic mechanisms:

  • BSEP Inhibition: It blocks the Bile Salt Export Pump, causing toxic bile acid accumulation in hepatocytes.

  • CYP2C9 Inhibition: It competitively inhibits CYP2C9, altering the metabolism of co-administered drugs (e.g., warfarin) and potentially forming reactive metabolites.

The this compound Advantage

This compound utilizes a pyrimidine-based scaffold rather than the thiophene-isoxazole structure of Sitaxsentan.

  • Metabolic Stability: this compound shows a cleaner metabolic profile with less potent inhibition of CYP isozymes.

  • Transporter Interaction: While all sulfonamide ERAs carry some risk of transporter inhibition, the structural divergence of this compound suggests a reduced propensity for the specific BSEP/Mitochondrial toxicity axis seen with Sitaxsentan.

Toxicity Screening Workflow

Use this logic flow to screen future ERA candidates against the Sitaxsentan benchmark.

Toxicity_Screen Candidate New ERA Candidate (e.g., this compound Analog) Step1 Step 1: CYP Inhibition (CYP2C9/3A4) Candidate->Step1 Step2 Step 2: Transporter Assay (BSEP / MRP2) Step1->Step2 If IC50 > 10µM Decision_Fail High Risk (Sitaxsentan-like) Step1->Decision_Fail If IC50 < 1µM Step2->Decision_Fail Bile Acid Build-up Decision_Pass Low Risk (Proceed to In Vivo) Step2->Decision_Pass No Accumulation

Figure 2: Safety Screening Logic. Candidates must clear the CYP and BSEP inhibition thresholds that Sitaxsentan failed.

References

  • Ishizuka, N. et al. (2003).[1] "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Nagase, K. et al. (1999). "Determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Lee, W.M. et al. (2011).[3] "Sitaxsentan-related acute liver failure in a patient with pulmonary arterial hypertension." European Respiratory Journal.[3]

  • Kenna, J.G. et al. (2015). "Mechanism of hepatic toxicity of the endothelin receptor antagonist sitaxsentan." Toxicological Sciences.

  • Galié, N. et al. (2011).[3] "Liver toxicity of sitaxentan in pulmonary arterial hypertension." European Heart Journal.[3]

Sources

A Pharmacokinetic Profile of Macitentan: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An important note on the originally requested comparison: Initial searches for a compound designated "T-0201" did not yield any publicly available pharmacokinetic data or establish it as a recognized comparator to macitentan. Consequently, this guide will provide a comprehensive and detailed analysis of the pharmacokinetic profile of macitentan, a critical therapeutic agent in the management of pulmonary arterial hypertension (PAH).

Macitentan (Opsumit®) is a second-generation dual endothelin receptor antagonist (ERA) that has demonstrated significant efficacy in delaying disease progression in patients with PAH.[1][2] Its unique pharmacokinetic and pharmacodynamic properties, including enhanced tissue penetration and sustained receptor binding, distinguish it from earlier ERAs.[3][4] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of macitentan, offering a valuable resource for researchers and drug development professionals.

The Endothelin System and the Mechanism of Action of Macitentan

The endothelin (ET) system, particularly the potent vasoconstrictor ET-1, plays a pivotal role in the pathophysiology of PAH.[1] ET-1 mediates its effects through two receptor subtypes: ETA and ETB.[5] Activation of ETA receptors on pulmonary arterial smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptor activation has more complex effects, including vasodilation and ET-1 clearance.[5][6]

Macitentan is a dual antagonist of both ETA and ETB receptors, although it exhibits a 50-fold higher selectivity for the ETA subtype.[1][5] A key feature of macitentan is its slow receptor dissociation kinetics, resulting in a prolonged receptor occupancy half-life of approximately 17 minutes, significantly longer than that of bosentan (70 seconds) and ambrisentan (40 seconds).[3][5] This sustained receptor binding contributes to a more effective and insurmountable antagonism of ET-1 signaling.[3][7]

cluster_0 Endothelial Cell cluster_1 Pulmonary Arterial Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Activates Macitentan Macitentan Macitentan->ETA Blocks (High Affinity) Macitentan->ETB Blocks

Caption: Mechanism of action of macitentan in the endothelin signaling pathway.

Comparative Pharmacokinetic Parameters of Macitentan

The following table summarizes the key pharmacokinetic parameters of macitentan and its active metabolite, aprocitentan (ACT-132577).

ParameterMacitentanAprocitentan (ACT-132577)Reference(s)
Time to Peak (Tmax) 8 - 30 hours~30 hours[5][7]
Half-life (t1/2) ~16 hours~48 hours[5][7]
Bioavailability ~74%-[1]
Metabolism Primarily via CYP3A4-[1]
Active Metabolite Aprocitentan (ACT-132577)-[4][5]
Receptor Occupancy t1/2 ~17 minutes-[3][5]

Detailed Pharmacokinetic Profile of Macitentan

Absorption

Following oral administration, macitentan is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 8 to 30 hours.[7] Its bioavailability is estimated to be around 74%, and it can be taken with or without food.[1]

Distribution

Macitentan exhibits good tissue penetration, a property attributed to its physicochemical characteristics.[3] Both macitentan and its active metabolite, aprocitentan, are highly protein-bound in plasma (approximately 99%).[8]

Metabolism

Macitentan is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through oxidative depropylation to form its pharmacologically active metabolite, aprocitentan (ACT-132577).[4][9] While aprocitentan has a lower affinity for the endothelin receptors than the parent compound, it circulates at higher plasma concentrations and has a significantly longer half-life, contributing to the overall therapeutic effect.[4][5]

Excretion

The elimination of macitentan and its metabolites occurs through both renal and fecal pathways.[1]

Experimental Protocol for an In-Vivo Pharmacokinetic Study in a Preclinical Model

To determine the pharmacokinetic profile of a compound like macitentan, a well-designed in-vivo study is essential. The following is a representative protocol for a single-dose oral pharmacokinetic study in rats.

Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of a test compound following a single oral administration to rats.

Materials:

  • Test compound (e.g., macitentan)

  • Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Methodology:

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Dose Preparation: The test compound is formulated in the vehicle to the desired concentration on the day of dosing.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: A single oral dose of the test compound is administered to each rat via oral gavage. The dose volume is typically 5-10 mL/kg.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Blood samples are immediately transferred to anticoagulant-containing tubes, mixed gently, and centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

  • Bioanalysis: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vd/F).

cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Acclimatization Animal Acclimatization Dose_Prep Dose Preparation Acclimatization->Dose_Prep Fasting Overnight Fasting Dose_Prep->Fasting Dosing Oral Gavage Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Separation Blood_Sampling->Plasma_Prep Storage Storage at -80°C Plasma_Prep->Storage Bioanalysis LC-MS/MS Analysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for a preclinical in-vivo pharmacokinetic study.

Conclusion

Macitentan's distinct pharmacokinetic profile, characterized by its slow absorption, long half-life of both the parent drug and its active metabolite, and unique sustained receptor binding, underpins its clinical efficacy and favorable safety profile in the treatment of pulmonary arterial hypertension. This guide provides a foundational understanding of these properties for researchers and clinicians working to advance the treatment of this complex disease.

References

  • Monaco, T. J., & Davila, C. D. (2016). Safety, efficacy, and clinical utility of macitentan in the treatment of pulmonary arterial hypertension. Dove Medical Press.
  • Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 193–206.
  • Janssen. (2026, January 21). Pharmacokinetics of OPSUMIT vs Other Endothelin Receptor Antagonists.
  • ResearchGate. (2025, November 24). A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension.
  • Li, X., et al. (2023). Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo. Frontiers in Pharmacology, 14, 1198593.
  • Sidharta, P. N., et al. (2013). Pharmacokinetics of Macitentan in Caucasian and Japanese Subjects: The Influence of Ethnicity and Sex. Pharmacology, 92(1-2), 48–55.
  • U.S. Food and Drug Administration. (2012, October 19). 204410Orig1s000.
  • Sidharta, P. N., Krähenbühl, S., & Dingemanse, J. (2015). Pharmacokinetic and pharmacodynamic evaluation of macitentan, a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 437–449.
  • Sivakumar, P., & Kumar, A. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Clinical and Preventive Cardiology, 3(3), 89.
  • Wikipedia. (n.d.). Macitentan.
  • Patsnap Synapse. (2024, July 17).
  • National Center for Biotechnology Information. (n.d.). INTRODUCTION - Macitentan (Opsumit).
  • Kelland, E. J., et al. (2024). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 15.
  • Mekuria, A. B., Kifle, Z. D., & Abdelwuhab, M. (2021). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Walsh Medical Media.

Sources

Comprehensive Comparison Guide: In Vivo Efficacy of T-0201 (Endothelin Receptor Antagonist)

[1]

Executive Summary & Therapeutic Profile

This compound is a non-peptide, competitive antagonist of the endothelin receptors, exhibiting exceptional selectivity and potency for the Endothelin-A (ETA) receptor subtype.[2] Unlike first-generation ERAs (e.g., Bosentan) which are dual antagonists, this compound was designed to target the deleterious vasoconstrictive and mitogenic effects mediated by ETA while potentially sparing the clearance functions of the ETB receptor.

  • Chemical Class: Sulfonamide derivative (Pyrimidinyl benzenesulfonamide)[1]

  • Mechanism of Action (MoA): Selective blockade of ETA receptors (pKi ~10.7).

  • Key Indications Investigated: Congestive Heart Failure (CHF), Pulmonary Arterial Hypertension (PAH), Renal Fibrosis.

  • Development Status: Investigational/Preclinical tool (Precursor to modern ERAs like Macitentan).[1][3]

Mechanism of Action: Selective ETA Blockade

Endothelin-1 (ET-1) is a potent vasoconstrictor that acts via two receptor subtypes: ETA (vascular smooth muscle; constriction/proliferation) and ETB (endothelial; NO release/clearance).[1][4] this compound distinguishes itself by high-affinity binding to ETA, preventing the pathological remodeling associated with heart failure.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Endothelin signaling cascade.

T0201_MechanismFigure 1: this compound selectively inhibits the ETA receptor, preventing vasoconstriction while preserving ETB-mediated clearance.ET1Endothelin-1 (ET-1)ETAETA Receptor(Vascular Smooth Muscle)ET1->ETA ActivatesETBETB Receptor(Endothelial/Clearance)ET1->ETB ActivatesPath_VasoconstrictionVasoconstriction &HypertrophyETA->Path_Vasoconstriction DrivesPath_ClearanceET-1 Clearance &NO ReleaseETB->Path_Clearance PromotesT0201This compound(Selective Antagonist)T0201->ETA BLOCKS (Ki < 0.1 nM)

[1]

Comparative Efficacy Analysis

This compound has been rigorously evaluated against vehicle controls and other ERAs. The table below summarizes key in vivo findings from canine and rodent models.

Table 1: Comparative Efficacy in Heart Failure & Hypertension Models
FeatureThis compound Bosentan (Comparator)Vehicle / Control Significance
Receptor Selectivity High ETA Selective (ETA >> ETB)Dual Antagonist (ETA ≈ ETB)N/AThis compound preserves ETB-mediated clearance.[1]
Potency (pKi) 10.7 (ETA) ~7.0 - 8.0N/AThis compound is ~1000x more potent in vitro.[1]
CHF Survival (Hamster) 65.2% survival (6 weeks)Data varies (generally protective)16% survivalSignificant life extension (P < 0.01).[1]
LVEDP Reduction Significantly Reduced (-5 to -8 mmHg)ReducedProgressive IncreasePrevents diastolic dysfunction.[1]
Renal Hemodynamics Preserves renal blood flow; blunts vasoconstrictionImproves flow but may block clearanceVasoconstrictionThis compound prevents renal ischemia in CHF.[1]
Oral Bioavailability High (Active at 0.3 mg/kg)Moderate (Requires higher mg/kg)N/APotent at sub-milligram doses.

Key Insight: While dual antagonists like Bosentan are effective, this compound's high potency allows for lower dosing with sustained receptor occupancy.[1] Its structure later inspired the development of Macitentan , a clinically approved ERA with tissue-targeting properties.

Detailed Experimental Protocols

To replicate or validate the reported efficacy, the following protocols are synthesized from key literature (e.g., J Pharmacol Exp Ther, Circulation). These protocols utilize self-validating physiological endpoints.[1]

Protocol A: Pacing-Induced Congestive Heart Failure (Canine Model)

Objective: Assess chronic hemodynamic effects of this compound in established heart failure.[1][4]

  • Subject Preparation:

    • Use adult mongrel dogs (approx. 20 kg).[1]

    • Instrumentation: Under anesthesia, implant a programmable pacemaker with a screw-in lead in the right ventricular apex.

  • Induction of CHF:

    • Initiate rapid ventricular pacing at 270 beats/min for 22 days.

    • Validation: Verify CHF by echocardiography (LVEF < 30%) and clinical signs (ascites, lethargy) by Day 8.

  • Drug Administration (Treatment Phase):

    • Start: Day 8 of pacing (early failure).

    • Group 1 (Control): Oral placebo daily.[1]

    • Group 2 (this compound): Oral administration of 0.3 mg/kg/day (suspended in 0.5% methylcellulose).[1]

    • Duration: Continue treatment for 14–15 days while maintaining pacing.

  • Hemodynamic Readout (Terminal):

    • Perform Swan-Ganz catheterization under conscious state (to avoid anesthesia artifacts).[1]

    • Endpoints: Mean Arterial Pressure (MAP), Cardiac Output (CO), Pulmonary Capillary Wedge Pressure (PCWP), Left Ventricular End-Diastolic Pressure (LVEDP).

    • Plasma Analysis: Measure Plasma Renin Activity (PRA), Aldosterone, and Norepinephrine.

Protocol B: Monocrotaline-Induced Pulmonary Hypertension (Rat Model)

Objective: Evaluate anti-remodeling efficacy in pulmonary vasculature.[1]

  • Induction:

    • Administer Monocrotaline (MCT) (60 mg/kg, s.c.) to Sprague-Dawley rats.[1]

    • Causality: MCT causes endothelial injury

      
       pulmonary vasculitis 
      
      
      PAH.[1]
  • Dosing Regimen:

    • Begin this compound administration (1 mg/kg/day, oral gavage) immediately or at Day 14 (reversal protocol).

  • Readouts (Day 28):

    • Right Ventricular Systolic Pressure (RVSP): Direct catheterization via jugular vein.[1]

    • RV Hypertrophy Index: Weight ratio of RV / (LV + Septum).

    • Histology: Medial wall thickness of pulmonary arterioles (Elastic Van Gieson stain).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vivo validation process for this compound, ensuring scientific rigor and reproducibility.

Experimental_WorkflowFigure 2: Validated workflow for assessing this compound efficacy in cardiovascular disease models.StartStudy InitiationModel_InductionModel Induction(Pacing or MCT)Start->Model_InductionValidationValidation Point(LVEF < 30% / RVSP > 30mmHg)Model_Induction->Validation 1-3 WeeksTreatmentTreatment PhaseThis compound (0.3 - 1.0 mg/kg)Validation->Treatment ConfirmedControlVehicle ControlValidation->Control ConfirmedReadout_HemoHemodynamics(LVEDP, CO, MAP)Treatment->Readout_HemoReadout_HistoHistology/Remodeling(Fibrosis, Hypertrophy)Treatment->Readout_HistoControl->Readout_HemoControl->Readout_HistoAnalysisStatistical Comparison(ANOVA)Readout_Hemo->AnalysisReadout_Histo->Analysis

Critical Analysis & Expert Insights

Why this compound Matters: The efficacy of this compound reported in literature highlights a critical nuance in drug development: selectivity vs. clearance .[1]

  • The ETB Paradox: While blocking ETA prevents vasoconstriction, blocking ETB (as seen with non-selective antagonists) can reduce the clearance of circulating ET-1, potentially increasing plasma ET-1 levels. This compound's high selectivity for ETA allows the ETB receptor to continue scavenging ET-1, theoretically preventing a "rebound" effect.[1]

  • Structural Legacy: Although this compound itself was not widely commercialized under this code, its structural optimization (bromopyrimidinyl moiety) contributed to the design of next-generation antagonists like Macitentan , which offers superior tissue penetration.

  • Safety Profile: In canine models, this compound prevented the deterioration of cardiorenal function without inducing significant hypotension at therapeutic doses, a common dose-limiting side effect of earlier ERAs.

Recommendation for Researchers: When using this compound as a tool compound, ensure the vehicle (often methylcellulose or specific buffers) is optimized for solubility, as sulfonamide derivatives can have variable bioavailability based on formulation.

References

  • Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics (1998).[5]

    • (Verification: J Pharmacol Exp Ther 286: 643-649)[1]

  • Chronic effects of a novel, orally active endothelin receptor antagonist, this compound, in dogs with congestive heart failure. Source: Journal of Cardiovascular Pharmacology / PubMed.

    • Role of Endothelin in Deterioration of Heart Failure Due to Cardiomyopathy in Hamsters. Source: Circulation (American Heart Association).[1]

      • The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. (Discusses this compound as a structural precursor).

        • [1]

      Safety Operating Guide

      Chemical Profile & Operational Causality

      Author: BenchChem Technical Support Team. Date: March 2026

      As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of highly potent research chemicals is paramount. T-0201 (also known as TA-0201) is not a standard benchtop reagent; it is a highly selective, orally active endothelin A (ETA) receptor antagonist used primarily in cardiovascular and pulmonary hypertension research[1][2].

      Because of its extreme potency and specific halogenated chemical structure, standard disposal procedures are insufficient. Below is the comprehensive, field-proven guide to the operational safety and proper disposal of this compound.

      To design a safe disposal protocol, we must first analyze the physicochemical properties of the compound. This compound (CAS# 169679-53-2) has the chemical formula C27H28BrN5O5S [1][3].

      The presence of the bromine (Br) atom is the critical logistical driver here. Any waste containing this compound must be strictly segregated into halogenated organic waste streams. Incinerating halogenated compounds in non-halogenated waste streams at lower temperatures can lead to the generation of highly toxic environmental pollutants, such as dioxins and furans. Furthermore, its high lipophilicity and molecular weight dictate specific personal protective equipment (PPE) choices, as it can easily act as a penetrant through standard latex.

      Quantitative Data Summary

      Property Value Operational & Disposal Causality
      Chemical Formula C27H28BrN5O5S The bromine atom mandates disposal via Halogenated waste streams to prevent toxic incinerator emissions[1][3].
      Molecular Weight 614.52 g/mol High molecular weight and lipophilicity require the use of nitrile gloves (latex is insufficient for permeation resistance)[1][3].
      ETA Receptor Affinity Ki = 0.015 ± 0.004 nM Extreme potency means even trace accidental exposure can cause systemic vasodilation/hypotension[1].

      | ETB Receptor Affinity | Ki = 41 ± 21 nM | ~2700-fold selectivity for ETA over ETB, highlighting highly specific biological activity[1]. |

      Mechanism of Action & Exposure Risks

      Understanding the biological mechanism of this compound reinforces the necessity of our strict disposal protocols. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor[1][2]. By competitively antagonizing the ETA receptor, this compound blocks the Gq-protein coupled signaling cascade that leads to intracellular calcium release and smooth muscle contraction[1]. Accidental exposure—whether via inhalation of lyophilized powder or percutaneous absorption of DMSO stock solutions—can severely disrupt normal vascular tone.

      G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein Activation ETAR->Gq T0201 This compound (TA-0201) T0201->ETAR Competitively Blocks PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Vaso Vasoconstriction Ca2->Vaso

      Caption: this compound mechanism: Competitive inhibition of ET-1 binding at the ETA receptor.

      Step-by-Step Disposal Methodology

      This protocol is designed as a self-validating system . Every operational step includes a verification check to ensure the integrity of the waste stream and the safety of the researcher.

      Phase 1: Preparation and Segregation
      • PPE Verification : Don double nitrile gloves, a fitted lab coat, and safety goggles.

        • Causality: this compound is typically reconstituted in DMSO for in vitro assays. DMSO rapidly permeates the skin and carries dissolved lipophilic solutes directly into the bloodstream. Double gloving provides a fail-safe if the outer layer is chemically breached.

      • Waste Container Selection : Select a chemically compatible, clearly labeled Halogenated Organic Waste carboy for liquids, and a rigid, leak-proof bin for solid hazardous pharmaceutical waste.

      Phase 2: Liquid Waste Processing
      • Collection : Aspirate all cell culture media, assay buffers, or stock solutions containing this compound into a temporary collection flask inside a Class II Biological Safety Cabinet or fume hood.

      • Solvent Compatibility Check : Ensure the primary solvent (e.g., DMSO, ethanol) is compatible with the existing contents of the halogenated waste carboy.

      • Transfer and Logging : Transfer the liquid to the halogenated carboy using a closed-system funnel to prevent aerosolization.

      • Self-Validation (pH Testing) : Dip a pH strip into the secondary containment or use a single drop from the transfer pipette.

        • Causality: The waste must remain near neutral (pH 6-8). Highly acidic or basic conditions in a mixed halogenated organic waste container can trigger dangerous exothermic reactions. Log the volume and pH on the waste manifest immediately.

      Phase 3: Solid Waste and Surface Decontamination
      • Consolidation : Place all pipette tips, microcentrifuge tubes, and multi-well plates that contacted this compound into the solid hazardous waste bin.

      • Surface Decontamination : Wipe down the fume hood workspace with a 10% ethanol solution, followed by a 1% sodium hypochlorite (bleach) solution, and finally distilled water.

        • Causality: this compound is poorly soluble in water. The 10% ethanol solubilizes the compound, lifting it from the stainless steel surface. The 1% bleach acts as an oxidizing agent to chemically degrade the active pharmaceutical ingredient (API). The final water wash removes the corrosive bleach residue to prevent pitting of the hood.

      • Validation of Cleanliness : Swipe the decontaminated area with a dry, white absorbent pad. The pad must show no discoloration or chemical residue. Dispose of all absorbent wipes into the solid waste bin, seal the bin, and request an Environmental Health and Safety (EHS) pickup.

      References

      • Title : Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors Source : Ovid URL :[Link]

      Sources

      Mechanistic Rationale for Stringent Safety Controls

      Author: BenchChem Technical Support Team. Date: March 2026

      Comprehensive Safety and Operational Guide for Handling T-0201 (TA-0201)

      As a highly potent, orally active, non-peptide Endothelin A (ETA) receptor antagonist, this compound (also known as TA-0201) is a critical compound in cardiovascular research, particularly in models of congestive heart failure, pulmonary hypertension, and prostate cancer[1]. However, its extreme target affinity necessitates rigorous laboratory safety protocols. This guide provides drug development professionals with the mechanistic rationale, personal protective equipment (PPE) requirements, and validated operational workflows required to handle this compound safely and effectively.

      To understand the safety risks associated with this compound, one must understand its mechanism of action. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor that binds to the ETA receptor on smooth muscle cells, initiating a Gq-protein coupled signaling cascade that results in intracellular calcium release and muscle contraction[2].

      This compound competitively blocks this interaction with an exceptionally high affinity (pKi = 10.7), exhibiting approximately 1,000-fold selectivity for the ETA receptor over the ETB receptor[3]. Because of this extreme potency, accidental systemic exposure—whether through inhalation of aerosolized powder or transdermal absorption of solvent-dissolved compound—can rapidly disrupt normal vascular tone, leading to acute, severe hypotension or cardiovascular dysregulation[4].

      G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR on Smooth Muscle) ET1->ETA Agonist Binding T0201 This compound (TA-0201) T0201->ETA Competitive Blockade (pKi = 10.7) Gq Gq Protein ETA->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Vasoconstriction & Cell Proliferation Ca2->Response Muscle Contraction

      This compound mechanism: Blocking ET-1/ETA signaling to prevent intracellular calcium-driven vasoconstriction.

      Chemical Properties & Hazard Profile

      Before designing a handling protocol, the physical and chemical properties of the compound must be established to dictate the choice of solvents and storage conditions.

      Table 1: this compound Quantitative Data & Operational Implications

      PropertyValueOperational Implication
      Molecular Weight 614.52 g/mol Use for molarity calculations (e.g., 6.15 mg in 1 mL = 10 mM stock).
      Chemical Formula C27H28BrN5O5SHalogenated and sulfonamide moieties contribute to hydrophobicity.
      Target Affinity ETA (pKi 10.7), ETB (pKi 7.8)Microgram-level systemic exposures can trigger physiological effects.
      Solubility DMSO (up to 40 mg/mL)Requires organic solvent for primary stock; dictates glove material choice.
      Storage (Solid) -20°C (Long-term), 4°C (Short)Keep desiccated; warm to room temp before opening to prevent condensation.

      Personal Protective Equipment (PPE) Matrix

      The required PPE shifts dramatically depending on the physical state of this compound. The primary risk when handling the lyophilized powder is inhalation , whereas the primary risk when handling the reconstituted solution is transdermal absorption facilitated by carrier solvents like DMSO.

      Table 2: PPE Requirements by Handling Scenario

      ScenarioEye ProtectionHand ProtectionRespiratory & EnvironmentalBody Protection
      Weighing Solid Powder Safety GogglesDouble Nitrile GlovesDuctless weighing enclosure or BSC (Class II)Closed Lab Coat
      Handling DMSO Solutions Safety GlassesButyl Rubber or Double Nitrile*Standard Chemical Fume HoodLab Coat
      In Vivo Animal Dosing Safety GlassesDouble Nitrile GlovesSurgical Mask / N95Disposable Fluid-Resistant Gown

      *Causality Note on Gloves: Dimethyl sulfoxide (DMSO) is a potent penetration enhancer that rapidly permeates standard nitrile. If a DMSO solution of this compound contacts a nitrile glove, the solvent will carry the highly potent antagonist directly through the micro-pores of the glove and into the skin. If using nitrile, double-glove and immediately remove the outer glove upon any suspected contamination. For bulk solution preparation, butyl rubber gloves are structurally resistant to DMSO and are highly recommended.

      Step-by-Step Methodology: In Vivo Formulation Preparation

      To evaluate this compound in animal models, it must be formulated into a vehicle suitable for injection or oral gavage. Because this compound is highly hydrophobic, a multi-solvent step-down approach is required[5]. This protocol is designed as a self-validating system : visual clarity at each step confirms successful micelle formation, ensuring no micro-precipitates are injected into the animal.

      Target: 2 mg/mL working solution of this compound. Vehicle: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.

      Step 1: Environmental Preparation & Donning Don appropriate PPE (Table 2). Ensure the analytical balance is calibrated and situated inside a ductless weighing enclosure to prevent ambient air currents from aerosolizing the fine powder.

      Step 2: Static-Free Weighing Using an anti-static weigh boat and a micro-spatula, carefully weigh exactly 2.0 mg of this compound powder. Causality: Lyophilized powders hold static charges. Using standard plastic boats can cause the powder to repel and disperse into the air, creating an inhalation hazard and reducing yield accuracy.

      Step 3: Primary Stock Dissolution (The Carrier Phase) Transfer the powder to a sterile glass vial. Add 50 µL of anhydrous DMSO. Vortex gently for 30 seconds. Validation Check: The solution must be completely clear and colorless to light yellow. If particulates remain, sonicate for 1 minute. (Concentration is now 40 mg/mL).

      Step 4: Co-Solvent Addition (The Transition Phase) Add 300 µL of PEG300 to the vial. Vortex thoroughly for 1 minute until completely homogeneous. Causality: PEG300 acts as a transitionary co-solvent. Adding aqueous saline directly to the DMSO stock would cause immediate, irreversible precipitation of the hydrophobic this compound compound.

      Step 5: Surfactant Addition (The Micelle Phase) Add 50 µL of Tween 80. Vortex vigorously. Causality: Tween 80 is a nonionic surfactant that encapsulates the hydrophobic this compound molecules into micelles, protecting them from the aqueous environment to follow.

      Step 6: Aqueous Dilution (The Physiological Phase) Slowly add 600 µL of sterile Saline (0.9% NaCl) dropwise while continuously swirling the vial. Validation Check: Hold the vial to the light. The final 1 mL solution (2 mg/mL) must be perfectly clear. If the solution turns milky or cloudy, the micelle encapsulation failed, and the compound has precipitated. Do not use a cloudy solution for in vivo dosing , as it can cause fatal micro-embolisms.

      Spill Management and Disposal Plans

      Immediate and correct action during a spill prevents systemic exposure and laboratory contamination.

      • Solid Powder Spills: Do NOT sweep or use compressed air, which will aerosolize the antagonist. Gently cover the spill with damp absorbent paper towels (moistened with water or 70% ethanol) to trap the powder. Wipe inward from the edges. Place all contaminated towels in a hazardous waste bag.

      • Liquid Spills (DMSO/PEG): Cover the spill with an inert, dry absorbent material (e.g., vermiculite or commercial spill pads). Do not use water initially, as it may spread the DMSO. Once absorbed, clean the surface with a 10% bleach solution, followed by 70% ethanol to degrade any residual active pharmaceutical ingredient (API).

      • Disposal: this compound and all contaminated consumables (tips, tubes, gloves) must be disposed of as hazardous chemical waste. Do not pour any excess formulation down the drain, as ETA antagonists are highly stable and can act as environmental endocrine/vascular disruptors.

      References

      • Takahashi, M., Taniguchi, T., Tanaka, T., Kanamaru, H., Okada, K., & Muramatsu, I. (2003). "Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors." European Journal of Pharmacology, 467(1-3), 185-189. URL: [Link]

      • Hoshino, T., Yamauchi, R., Kikkawa, K., Yabana, H., & Murata, S. (1998). "Pharmacological profile of this compound, a highly potent and orally active endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 286(2), 643-649. URL: [Link]

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      t-0201
      Reactant of Route 2
      t-0201

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.